molecular formula C4H5BrN2 B1288026 5-bromo-1-methyl-1H-pyrazole CAS No. 361476-01-9

5-bromo-1-methyl-1H-pyrazole

Cat. No.: B1288026
CAS No.: 361476-01-9
M. Wt: 161 g/mol
InChI Key: TZARUEALSRVVHC-UHFFFAOYSA-N
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Description

5-bromo-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C4H5BrN2 and its molecular weight is 161 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZARUEALSRVVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591641
Record name 5-Bromo-1-methyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361476-01-9
Record name 5-Bromo-1-methyl-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-methyl-1H-pyrazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 5-bromo-1-methyl-1H-pyrazole, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and the underlying chemical principles.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic compounds with a wide range of biological activities. Its structure, featuring a pyrazole core with a bromine atom at the 5-position and a methyl group at the 1-position, allows for diverse functionalization and derivatization, making it an important synthon in drug discovery programs. This guide focuses on the most common and practical synthetic route, which proceeds in two main stages: the construction of the 1-methyl-1H-pyrazole ring system, followed by regioselective bromination.

Primary Synthesis Pathway

The principal and most widely adopted synthesis of this compound involves a two-step process:

  • Knorr Pyrazole Synthesis: Formation of the 1-methyl-1H-pyrazole core through the condensation of a 1,3-dicarbonyl compound with methylhydrazine.

  • Regioselective Bromination: Introduction of a bromine atom at the C5 position of the pyrazole ring via electrophilic substitution.

This pathway is favored for its reliability, scalability, and the commercial availability of the required starting materials.

Synthesis_Pathway Start Starting Materials Step1 Step 1: Knorr Pyrazole Synthesis (1,3-Dicarbonyl Compound + Methylhydrazine) Start->Step1 Intermediate 1-methyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Regioselective Bromination (e.g., with NBS) Intermediate->Step2 Product This compound Step2->Product

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-pyrazole (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis is a classic and efficient method for the formation of the pyrazole ring.[1][2][3] It involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, to synthesize the 1-methyl-1H-pyrazole precursor, a suitable 1,3-dicarbonyl compound is reacted with methylhydrazine.

Reaction Scheme:

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq.) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Methylhydrazine: While stirring, slowly add methylhydrazine (1.0-1.2 eq.) to the solution. The addition may be exothermic, and cooling might be necessary to maintain the reaction temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on silica gel to afford pure 1-methyl-1H-pyrazole.

Table 1: Summary of Reaction Parameters for the Synthesis of 1-methyl-1H-pyrazole

ParameterValue/Condition
Starting Materials 1,3-Dicarbonyl Compound, Methylhydrazine
Solvent Ethanol or Acetic Acid
Reaction Temperature Reflux
Reaction Time 2 - 6 hours
Typical Yield 70 - 90%
Step 2: Regioselective Bromination of 1-methyl-1H-pyrazole

The introduction of a bromine atom at the 5-position of the 1-methyl-1H-pyrazole ring is achieved through electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation due to its ease of handling and selectivity.[4] Controlling the regioselectivity is crucial to favor the formation of the 5-bromo isomer over other possible isomers (3-bromo and 4-bromo).

Reaction Scheme:

Figure 2: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various drug discovery and development projects. The two-step pathway involving the Knorr pyrazole synthesis followed by regioselective bromination offers a practical and efficient route to this important building block. Careful control of reaction conditions, particularly during the bromination step, is essential to maximize the yield of the desired 5-bromo isomer. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1-methyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the pyrazole ring and the bromine substituent, allow for diverse chemical modifications, making it an important intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data for its effective handling, characterization, and utilization in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₄H₅BrN₂--INVALID-LINK--[1]
Molecular Weight 161.00 g/mol --INVALID-LINK--[1]
CAS Number 361476-01-9--INVALID-LINK--[1]
Physical State Solid--INVALID-LINK--[2]
Boiling Point (Predicted) 197.1 ± 13.0 °C--INVALID-LINK--[3]
Density (Predicted) 1.69 ± 0.1 g/cm³--INVALID-LINK--[3]
pKa (Predicted) 1.01 ± 0.10--INVALID-LINK--[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. While a complete set of experimental spectra for this specific compound is not widely published, the expected spectral characteristics can be inferred from the analysis of similar pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the pyrazole ring and the three protons of the methyl group. The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift. For instance, in related brominated phenyl-pyrazoles, the carbon bearing the bromine atom can appear in the range of 95-105 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=N, and C-N stretching and bending vibrations of the pyrazole ring. The C-Br stretching vibration is also expected to be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the pyrazole ring.

Synthesis Pathway

A common route for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a plausible synthetic approach could start from a brominated dicarbonyl precursor and methylhydrazine. The following diagram illustrates a general synthetic scheme for a related compound, this compound-3-carboxylic acid ethyl ester, which can be a precursor to other derivatives.

G Synthesis of a this compound Derivative A Diethyl Butynedioate C 5-Hydroxy-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester A->C Condensation B Methylhydrazine B->C E 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester C->E Bromination D Tribromooxyphosphorus D->E

References

Navigating the Solubility Landscape of 5-bromo-1-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-bromo-1-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from route of administration to bioavailability. Understanding the solubility of this compound in various organic solvents is crucial for its purification, formulation, and use in synthetic transformations.

While specific quantitative solubility data for this compound is not publicly available, the general solubility characteristics of pyrazoles can offer some guidance. Pyrazole, the parent compound, is moderately soluble in water and shows good solubility in polar organic solvents like ethanol and other alcohols.[1][2] The presence of the methyl and bromo substituents on the pyrazole ring in this compound will influence its polarity and, consequently, its solubility profile. The methyl group is electron-donating and increases lipophilicity, while the bromine atom is electron-withdrawing and also contributes to lipophilicity. Therefore, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents.

Predicted Solubility Profile

Based on the structure of this compound and the known solubility of pyrazole, a qualitative prediction of its solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe pyrazole ring can participate in hydrogen bonding, and the overall polarity is compatible with alcohols.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe dipole moment of the pyrazole ring should allow for favorable interactions with these solvents.
Non-Polar Hexane, Toluene, DichloromethaneModerate to LowThe presence of the polar pyrazole ring may limit solubility in highly non-polar solvents, although the bromo and methyl groups increase lipophilicity.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the isothermal saturation method, a common and reliable technique.[3]

Materials and Equipment
  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, acetone, acetonitrile, toluene, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a known volume or mass of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

      • Accurately dilute a known volume of the filtered saturated solution with the same solvent.

      • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) * 100

    • Chromatographic/Spectroscopic Method:

      • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

      • Express the solubility in the desired units (e.g., mg/mL, mol/L).

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical process for assessing solubility.

Experimental_Workflow A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature (24-72h) A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Quantify solute concentration D->E F 6. Calculate solubility E->F

Caption: Experimental workflow for determining solubility.

Solubility_Logic Start Start: Need solubility data IsDataAvailable Is quantitative data available in literature? Start->IsDataAvailable UseData Use existing data IsDataAvailable->UseData Yes PerformExperiment Perform experimental solubility determination IsDataAvailable->PerformExperiment No End End UseData->End AnalyzeResults Analyze and report new solubility data PerformExperiment->AnalyzeResults AnalyzeResults->End

Caption: Logical flow for obtaining solubility data.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, this guide provides the necessary tools for researchers to determine this crucial physicochemical property. By following the detailed experimental protocol, scientists can generate reliable solubility data to support their research and development activities. The provided diagrams offer a clear visual representation of the experimental and logical processes involved. The predicted solubility profile, based on the parent pyrazole structure, serves as a useful starting point for solvent selection in these experimental determinations.

References

Technical Guide on the Hazards and Safety Precautions for 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 5-bromo-1-methyl-1H-pyrazole (CAS No: 361476-01-9). The information herein is intended to support risk assessment and the implementation of safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its toxicity upon ingestion and inhalation, as well as its potential to cause skin and eye irritation.[1]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[1]
Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular FormulaC₄H₅BrN₂[2][3]
Molecular Weight161.00 g/mol [2][3]
FormSolid
Flash PointNot applicable[3]
Storage Class11 - Combustible Solids[3]

Experimental Protocols for Safe Handling

Given the hazardous nature of this compound, particularly in its solid, powdered form, strict adherence to safety protocols is mandatory. The following methodologies are based on best practices for handling hazardous chemical powders.

Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Containment: Use secondary containment, such as trays, for all experimental procedures and storage to control potential spills.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

PPESpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection A lab coat and chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.
Respiratory Protection If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.
Weighing and Solution Preparation Protocol
  • Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked.

  • Pre-weighing: Whenever possible, pre-weigh a sealed container before adding the powder inside a chemical fume hood to minimize exposure during weighing.[4]

  • Powder Transfer: Use a spatula or other appropriate tool to carefully transfer the powder. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the container with the pre-weighed powder within the fume hood. Ensure the container is sealed before removing it from the hood.

  • Decontamination: After handling, decontaminate the work surface with an appropriate cleaning agent. Dispose of all contaminated materials as hazardous waste.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

For spills, evacuate the area and prevent entry. For small spills of the solid material, carefully sweep up the powder to avoid creating dust and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures for hazardous material spills.

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it segregated from incompatible materials.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Identification_and_Mitigation cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response GHS_Classification Review GHS Classification - Acute Toxicity (Oral, Inhalation) - Skin/Eye Irritation - Respiratory Irritation Engineering_Controls Engineering Controls (Fume Hood, etc.) GHS_Classification->Engineering_Controls Informs selection of PPE Personal Protective Equipment (Gloves, Goggles, etc.) GHS_Classification->PPE Informs selection of Admin_Controls Administrative Controls (SOPs, Training) GHS_Classification->Admin_Controls Informs development of SDS_Review Consult Safety Data Sheet (SDS) SDS_Review->GHS_Classification Provides Safe_Handling Safe Handling of This compound Engineering_Controls->Safe_Handling PPE->Safe_Handling Admin_Controls->Safe_Handling First_Aid First Aid Procedures Spill_Response Spill Response Protocol Safe_Handling->First_Aid In case of exposure Safe_Handling->Spill_Response In case of spill

Caption: Hazard identification and mitigation workflow.

Safe_Powder_Handling_Workflow Start Start Prep 1. Prepare Work Area - Designate & clean area - Use fume hood Start->Prep Don_PPE 2. Don Appropriate PPE - Lab coat, gloves, goggles Prep->Don_PPE Weigh 3. Weigh Powder - Use enclosed balance or  pre-weigh container in hood Don_PPE->Weigh Transfer 4. Transfer & Prepare Solution - Handle carefully to avoid dust - Add solvent in hood Weigh->Transfer Decontaminate 5. Decontaminate & Clean Up - Clean work surfaces - Dispose of waste properly Transfer->Decontaminate Doff_PPE 6. Doff PPE Correctly Decontaminate->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: Safe powder handling experimental workflow.

References

Synthesis of 5-bromo-1-methyl-1H-pyrazole from Methylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development, starting from methylhydrazine. This document details the synthetic pathway, experimental protocols, and critical considerations for achieving the desired product with high purity and yield.

Synthetic Pathway Overview

The synthesis of this compound from methylhydrazine is typically a two-step process. The initial step involves the formation of the 1-methyl-1H-pyrazole core through a cyclocondensation reaction. The subsequent step is the regioselective bromination of the pyrazole ring at the 5-position.

The most common and effective method for the synthesis of the pyrazole core is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2][3][4] In this case, methylhydrazine is reacted with a suitable four-carbon building block to yield 1-methyl-1H-pyrazole.

The bromination of 1-methyl-1H-pyrazole presents a regioselectivity challenge. Direct electrophilic bromination of the pyrazole ring typically occurs at the C4 position due to the directing effects of the two nitrogen atoms. Therefore, a direct bromination approach is often not suitable for the synthesis of the 5-bromo isomer. A more strategic approach, as detailed in patent literature, involves the use of a pyrazole precursor with a functional group at the 5-position that can be subsequently converted to a bromine atom.[2]

A viable synthetic route, therefore, involves the following key transformations:

  • Synthesis of a 1-methyl-1H-pyrazol-5-one intermediate: This is achieved by the cyclocondensation of methylhydrazine with a suitable 1,3-dicarbonyl equivalent, such as an acetoacetate derivative.

  • Conversion of the pyrazol-5-one to this compound: This transformation is accomplished by treating the pyrazol-5-one intermediate with a brominating agent like phosphoryl bromide (POBr₃).

The overall synthesis pathway can be visualized as follows:

Synthesis_Pathway Methylhydrazine Methylhydrazine Pyrazolone 1-Methyl-1H-pyrazol-5-one Intermediate Methylhydrazine->Pyrazolone Cyclocondensation Dicarbonyl 1,3-Dicarbonyl Equivalent Dicarbonyl->Pyrazolone Final_Product This compound Pyrazolone->Final_Product Bromination Brominating_Agent Brominating Agent (e.g., POBr₃) Brominating_Agent->Final_Product

Caption: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.

Synthesis of 1-methyl-1H-pyrazole

A straightforward method for the synthesis of 1-methyl-1H-pyrazole, which avoids the issue of regioselectivity encountered with unsymmetrical 1,3-diketones, is the reaction of methylhydrazine with 1,1,3,3-tetraethoxypropane.[3][5]

Materials:

  • Methylhydrazine

  • 1,1,3,3-Tetraethoxypropane

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 1,1,3,3-tetraethoxypropane in water and a catalytic amount of concentrated hydrochloric acid is prepared.

  • Methylhydrazine is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is neutralized with a solution of sodium hydroxide.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-methyl-1H-pyrazole.

  • The crude product can be purified by distillation.

Quantitative Data:

ParameterValueReference
Typical Yield70-85%[3]
Boiling Point127-128 °C
Synthesis of this compound

As direct bromination of 1-methyl-1H-pyrazole is not regioselective for the 5-position, an alternative strategy is required. The following protocol is adapted from a patented procedure for the synthesis of a related compound, which involves the bromination of a pyrazolone intermediate.[2]

Step 2a: Synthesis of 1-methyl-1H-pyrazol-5(4H)-one

This intermediate can be synthesized from the reaction of methylhydrazine with ethyl acetoacetate.

Materials:

  • Methylhydrazine

  • Ethyl acetoacetate

  • Ethanol

  • Sodium ethoxide

Procedure:

  • To a solution of sodium ethoxide in ethanol, ethyl acetoacetate is added dropwise at room temperature.

  • Methylhydrazine is then added to the reaction mixture, and it is heated to reflux for several hours.

  • The reaction is monitored by TLC for the disappearance of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford 1-methyl-1H-pyrazol-5(4H)-one.

Step 2b: Bromination of 1-methyl-1H-pyrazol-5(4H)-one

Materials:

  • 1-methyl-1H-pyrazol-5(4H)-one

  • Phosphoryl bromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.

  • Inert solvent (e.g., toluene or acetonitrile)

Procedure:

  • In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), a suspension of 1-methyl-1H-pyrazol-5(4H)-one in an inert solvent is prepared.

  • Phosphoryl bromide is added portion-wise to the suspension at a controlled temperature.

  • The reaction mixture is then heated to reflux for several hours.

  • The progress of the reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled and carefully quenched by pouring it onto crushed ice.

  • The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude this compound is purified by column chromatography or distillation under reduced pressure.

Quantitative Data (Illustrative):

ParameterValueReference
Yield (Bromination)60-75%[2]
Purity (after purification)>98%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Materials: Methylhydrazine & 1,3-Dicarbonyl Equivalent Reaction_1 Cyclocondensation Reaction Start->Reaction_1 Intermediate Isolate 1-Methyl-1H-pyrazol-5-one Reaction_1->Intermediate Reaction_2 Bromination Reaction Intermediate->Reaction_2 Quenching Reaction Quenching Reaction_2->Quenching Extraction Product Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography / Distillation) Evaporation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from methylhydrazine is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. While the formation of the 1-methyl-1H-pyrazole core is relatively straightforward, the introduction of a bromine atom at the 5-position necessitates a strategic approach, such as the bromination of a pyrazolone intermediate. The protocols and workflows detailed in this guide provide a solid foundation for researchers and scientists to successfully synthesize this important heterocyclic compound for applications in drug discovery and development. Further optimization of reaction parameters may be necessary depending on the specific scale and available resources.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpyrazole, a five-membered heterocyclic aromatic compound, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its distinct electronic properties and reactivity patterns make it a subject of significant interest. This technical guide provides a comprehensive overview of the core electrophilic substitution reactions of 1-methylpyrazole, focusing on nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The document details reaction mechanisms, regioselectivity, experimental protocols, and quantitative data to serve as a valuable resource for professionals in research and development.

The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The presence of two nitrogen atoms, however, influences the electron distribution and the site of substitution. In 1-methylpyrazole, the C4 position is the most electron-rich and sterically accessible, leading to a high degree of regioselectivity in electrophilic substitution reactions. The N1-methyl group further influences the reactivity of the ring.

Reaction Mechanisms and Directing Effects

Electrophilic aromatic substitution on 1-methylpyrazole proceeds via a common mechanism involving the attack of an electrophile on the electron-rich pyrazole ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The subsequent loss of a proton restores the aromaticity of the ring.

The regioselectivity of the reaction is dictated by the electronic effects of the two nitrogen atoms and the N1-methyl group. The N1 nitrogen atom is pyrrole-like and donates electron density to the ring system, while the N2 nitrogen is pyridine-like and is electron-withdrawing. The net effect is an overall activation of the ring towards electrophilic attack, with the highest electron density at the C4 position. Consequently, electrophilic substitution on 1-methylpyrazole occurs preferentially at the C4 position.[1][2]

dot digraph "Electrophilic Substitution Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="General Mechanism of Electrophilic Substitution on 1-Methylpyrazole", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"1-Methylpyrazole" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13635&t=l", label="", width=1.5, height=1.5, imagescale=true, labelloc=b]; "Electrophile (E+)" [shape=plaintext]; "Sigma Complex" [label="Resonance-Stabilized\nCarbocation Intermediate"]; "Product" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=19895&t=l", label="", width=1.5, height=1.5, imagescale=true, labelloc=b, xlabel="4-Substituted-1-methylpyrazole"]; "H+" [shape=plaintext];

"1-Methylpyrazole" -> "Sigma Complex" [label="Attack by π-electrons"]; "Electrophile (E+)" -> "Sigma Complex"; "Sigma Complex" -> "Product" [label="Deprotonation"]; "Sigma Complex" -> "H+" [style=invis];

{rank=same; "1-Methylpyrazole"; "Electrophile (E+)"} {rank=same; "Sigma Complex"} {rank=same; "Product"; "H+"} } . Caption: General mechanism of electrophilic substitution on 1-methylpyrazole.

Nitration

The introduction of a nitro group onto the 1-methylpyrazole ring is a key transformation, providing a versatile intermediate for further functionalization. The reaction is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Quantitative Data for Nitration of 1-Methylpyrazole
Nitrating AgentReaction ConditionsProduct(s)Yield (%)Reference
HNO₃ / H₂SO₄Not specified1-Methyl-4-nitropyrazoleNot specified[3]
HNO₃ in 20% OleumNot specifiedDipyrazoloylfuroxansNot specified[4]
HNO₃ in Acetic AnhydrideNot specified1-Methyl-4-nitropyrazoleNot specified[4]
HNO₃ / Trifluoroacetic AnhydrideIce bath, 12 h1-Methyl-3-nitropyrazoleNot specified[5]
Silicon oxide-bismuth nitrate in THFNot specified1-Methyl-3-nitropyrazoleNot specified[5]

Note: Yields can vary depending on the specific reaction conditions and scale.

Experimental Protocol: Nitration with Nitric Acid and Sulfuric Acid

Warning: This reaction involves the use of strong acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (1.0 eq). Maintain the temperature below 10 °C during the addition.

  • Reaction: To a separate flask containing 1-methylpyrazole (1.0 eq) dissolved in concentrated sulfuric acid, slowly add the pre-cooled nitrating mixture dropwise. The temperature of the reaction mixture should be maintained between 0 and 5 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated product, 1-methyl-4-nitropyrazole, is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

dot digraph "Nitration_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Experimental Workflow for Nitration", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

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subgraph "cluster_Reaction" { label = "Reaction"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Addition" [label="Slow Addition of\nNitrating Mixture to\nSubstrate Solution at 0-5°C"]; "Monitoring" [label="Monitor Reaction\n(TLC/GC)"]; }

subgraph "cluster_Workup" { label = "Work-up & Isolation"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Quenching" [label="Pour onto Ice"]; "Filtration" [label="Vacuum Filtration"]; "Washing" [label="Wash with Cold Water"]; }

subgraph "cluster_Purification" { label = "Purification"; style = "rounded,filled"; fillcolor = "#FFFFFF"; "Recrystallization" [label="Recrystallize from\nEthanol/Water"]; }

"Nitrating Mixture" -> "Addition"; "Substrate Solution" -> "Addition"; "Addition" -> "Monitoring"; "Monitoring" -> "Quenching"; "Quenching" -> "Filtration"; "Filtration" -> "Washing"; "Washing" -> "Recrystallization"; } . Caption: Experimental workflow for the nitration of 1-methylpyrazole.

Halogenation

Halogenated 1-methylpyrazoles are important intermediates for cross-coupling reactions and the synthesis of various bioactive molecules. Bromination and iodination are the most common halogenation reactions performed on 1-methylpyrazole, and they also exhibit high regioselectivity for the C4 position.

Quantitative Data for Halogenation of 1-Methylpyrazole
Halogenating AgentReaction ConditionsProductYield (%)Reference
N-Bromosuccinimide (NBS)Acetonitrile, room temp.1-Methyl-4-bromopyrazoleup to 84%[6][7]
Iodine / KIO₃Acidic conditions1-Methyl-4-iodopyrazoleHigh[8]
Iodine / H₂O₂70 °C1-Methyl-4-iodopyrazoleNot specified[9]
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
  • Reaction Setup: In a round-bottom flask, dissolve 1-methylpyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Work-up: After completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude 1-methyl-4-bromopyrazole can be purified by column chromatography on silica gel or by distillation.

Experimental Protocol: Iodination with Iodine and Potassium Iodate
  • Reaction Setup: To a solution of 1-methylpyrazole (1.0 eq) in a suitable solvent (e.g., acetic acid or an alcohol/water mixture), add iodine (I₂) and potassium iodate (KIO₃).

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating until the reaction is complete.

  • Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation and Purification: The combined organic extracts are washed with aqueous sodium thiosulfate solution, water, and brine, then dried and concentrated. The product can be purified by chromatography or recrystallization.

Sulfonation

Sulfonation of 1-methylpyrazole introduces a sulfonic acid group, which can be a useful functional handle for further transformations or for modifying the physicochemical properties of the molecule. The reaction is typically carried out using fuming sulfuric acid (oleum).

Experimental Protocol: Sulfonation with Fuming Sulfuric Acid

Warning: Fuming sulfuric acid is extremely corrosive and reacts violently with water. This reaction must be conducted with extreme caution and appropriate personal protective equipment in a chemical fume hood.

  • Reaction Setup: In a flask equipped for stirring and temperature control, cool fuming sulfuric acid (a solution of SO₃ in H₂SO₄) in an ice bath.

  • Reagent Addition: Slowly and carefully add 1-methylpyrazole (1.0 eq) to the cold fuming sulfuric acid with efficient stirring. Maintain the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete as monitored by a suitable analytical technique (e.g., NMR of a quenched aliquot).

  • Work-up: The reaction mixture is carefully poured onto a large amount of crushed ice.

  • Isolation: The resulting aqueous solution containing 1-methylpyrazole-4-sulfonic acid can be used directly in some applications, or the product can be isolated as a salt by neutralization with a suitable base (e.g., calcium carbonate or barium hydroxide) followed by filtration and removal of the solvent.

Friedel-Crafts Reactions

Friedel-Crafts acylation of 1-methylpyrazole introduces an acyl group at the C4 position, leading to the formation of pyrazolyl ketones. These compounds are valuable intermediates in the synthesis of various pharmaceuticals. The use of strong Lewis acids like aluminum chloride (AlCl₃) can be problematic with N-heterocycles due to complexation with the nitrogen atoms. Milder Lewis acids or alternative procedures are often preferred.[10]

Quantitative Data for Friedel-Crafts Acylation of 1-Methylpyrazole
Acylating AgentCatalystProductYield (%)Reference
Acetyl ChlorideAlCl₃4-Acetyl-1-methylpyrazoleLow (complexation issues)[10]
Acetic AnhydrideAlCl₃4-Acetyl-1-methylpyrazoleLow (complexation issues)[10]
Acyl HalidesMilder Lewis acids (e.g., ZnCl₂, FeCl₃)4-Acyl-1-methylpyrazolesModerate to Good[10]
Experimental Protocol: Friedel-Crafts Acylation with Acetyl Chloride and Aluminum Chloride

Note: This reaction may have low yields due to catalyst deactivation.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, >1.0 eq) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of Acylium Ion: Cool the suspension in an ice bath and slowly add acetyl chloride (1.0 eq) dropwise.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of 1-methylpyrazole (1.0 eq) in the same dry solvent dropwise at a low temperature (e.g., 0 °C).

  • Reaction Conditions: Allow the reaction to stir at room temperature or with gentle heating until completion.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Isolation and Purification: The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

dot digraph "Logical_Relationship" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Regioselectivity of Electrophilic Substitution", labelloc=t, fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

"1-Methylpyrazole" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Electronic_Effects" [label="Electronic Effects of\nN1 and N2 Nitrogens"]; "Steric_Hindrance" [label="Steric Accessibility"]; "C4_Position" [label="Electron-Rich and\nSterically Accessible\nC4 Position", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Electrophilic_Attack" [label="Preferential Electrophilic Attack at C4"];

"1-Methylpyrazole" -> "Electronic_Effects"; "1-Methylpyrazole" -> "Steric_Hindrance"; "Electronic_Effects" -> "C4_Position"; "Steric_Hindrance" -> "C4_Position"; "C4_Position" -> "Electrophilic_Attack"; } . Caption: Factors influencing the regioselectivity of electrophilic substitution.

Conclusion

1-Methylpyrazole undergoes electrophilic substitution reactions with a high degree of regioselectivity, primarily at the C4 position. This predictable reactivity makes it a valuable substrate in organic synthesis. This guide has provided a detailed overview of the nitration, halogenation, sulfonation, and Friedel-Crafts acylation of 1-methylpyrazole, including quantitative data, experimental protocols, and mechanistic insights. The information presented herein is intended to be a practical resource for scientists and researchers engaged in the synthesis and development of novel chemical entities. Careful consideration of reaction conditions is crucial for achieving optimal yields and selectivities in these transformations.

References

An In-depth Technical Guide to the Regioselective Bromination of 1-Methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The functionalization of the pyrazole ring is a key strategy in the development of novel compounds with tailored properties. Among various functionalization reactions, bromination serves as a crucial step, providing a versatile handle for further synthetic transformations such as cross-coupling reactions, lithiation, and nucleophilic substitution. Understanding the regioselectivity of the bromination of 1-methyl-1H-pyrazole is paramount for the efficient and predictable synthesis of desired isomers. This technical guide provides a comprehensive overview of the regioselectivity of this reaction, supported by experimental data and detailed protocols.

Regioselectivity of Bromination

The bromination of 1-methyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring, where the two nitrogen atoms influence the electron density at the carbon atoms.

Theoretical calculations and extensive experimental evidence have shown that electrophilic substitution on the 1-substituted pyrazole ring occurs preferentially at the C4 position. This is attributed to the greater stabilization of the sigma complex intermediate formed upon electrophilic attack at this position compared to the C3 and C5 positions.

The direct bromination of 1-methyl-1H-pyrazole with common brominating agents such as molecular bromine (Br₂) and N-Bromosuccinimide (NBS) exhibits high regioselectivity, yielding 4-bromo-1-methyl-1H-pyrazole as the major product. The formation of 3-bromo and 5-bromo isomers via direct bromination is generally not observed or occurs in negligible amounts. The synthesis of 3-bromo and 5-bromo-1-methyl-1H-pyrazoles typically requires multi-step synthetic routes starting from appropriately functionalized precursors.

Data Presentation: Regioselectivity of Direct Bromination

While precise, side-by-side comparative studies with quantitative yields of all possible isomers under various conditions are scarce in the literature for the direct bromination of 1-methyl-1H-pyrazole, the collective evidence strongly supports the formation of the 4-bromo isomer as the predominant, if not exclusive, product.

Brominating AgentSolvent(s)TemperatureMajor ProductMinor ProductsReported Yield of Major Product
N-Bromosuccinimide (NBS)Acetonitrile, Dichloromethane, Water[1]0 °C to RT4-Bromo-1-methyl-1H-pyrazoleNot ReportedHigh
Bromine (Br₂)Acetic Acid, Chloroform, WaterRT4-Bromo-1-methyl-1H-pyrazoleNot ReportedHigh

Reaction Mechanism

The bromination of 1-methyl-1H-pyrazole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the attack of the electron-rich C4 position of the pyrazole ring on the electrophilic bromine species. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the C4 position restores the aromaticity of the pyrazole ring, yielding the 4-bromo-1-methyl-1H-pyrazole product.

Caption: Mechanism of Electrophilic Bromination of 1-Methyl-1H-pyrazole.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 4-bromo-1-methyl-1H-pyrazole using N-Bromosuccinimide (NBS) and molecular bromine.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from general procedures for the bromination of pyrazoles.[1]

Materials:

  • 1-Methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dichloromethane)

  • Water

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 eq.) in acetonitrile (or dichloromethane).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N-Bromosuccinimide (1.05 eq.) portion-wise to the cooled solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 4-bromo-1-methyl-1H-pyrazole.[2]

Protocol 2: Bromination using Molecular Bromine (Br₂)

This protocol is a general representation of electrophilic bromination using liquid bromine.

Materials:

  • 1-Methyl-1H-pyrazole

  • Bromine (Br₂)

  • Acetic acid (or Chloroform)

  • Water

  • Saturated aqueous sodium bisulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel

  • Magnetic stirrer

  • Fume hood

Procedure:

  • Caution: Bromine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 eq.) in glacial acetic acid (or chloroform).

  • Slowly add a solution of bromine (1.0 eq.) in the same solvent to the pyrazole solution at room temperature with vigorous stirring. The addition should be done dropwise using a dropping funnel.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture into ice-water.

  • Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Decolorize the solution by adding a saturated aqueous solution of sodium bisulfite until the orange color of bromine disappears.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to yield 4-bromo-1-methyl-1H-pyrazole.[2]

Visualization of the Reaction Workflow

The following diagram illustrates the general workflow for the bromination of 1-methyl-1H-pyrazole and subsequent purification.

Bromination_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1-Methyl-1H-pyrazole + Brominating Agent Reaction Reaction in Solvent Reactants->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying and Filtration Washing->Drying Concentration Solvent Evaporation Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification Product Pure 4-Bromo-1-methyl-1H-pyrazole Purification->Product

Caption: General workflow for the synthesis and purification of 4-bromo-1-methyl-1H-pyrazole.

Conclusion

The bromination of 1-methyl-1H-pyrazole is a highly regioselective reaction that predominantly yields the 4-bromo isomer. This high selectivity is a consequence of the electronic nature of the pyrazole ring, which directs electrophilic attack to the C4 position. Both N-Bromosuccinimide and molecular bromine are effective reagents for this transformation. The resulting 4-bromo-1-methyl-1H-pyrazole is a valuable intermediate for the synthesis of a wide range of more complex molecules, making this reaction a cornerstone in the synthetic organic chemist's toolbox for the functionalization of pyrazole scaffolds. The detailed protocols and mechanistic understanding provided in this guide will aid researchers in the efficient and predictable synthesis of this important building block.

References

The Strategic Role of 5-Bromo-1-methyl-1H-pyrazole in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence in approved drugs highlights its importance as a "privileged" scaffold. Within the diverse family of pyrazole-containing building blocks, 5-bromo-1-methyl-1H-pyrazole has emerged as a highly versatile and valuable synthetic intermediate. The strategic placement of the bromine atom at the 5-position, coupled with the methylation at the N1 position, provides a unique combination of reactivity and stability, making it an ideal precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, offering detailed experimental protocols and quantitative data to support its use in research and drug development.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its functionalized analogues can be achieved through various synthetic routes. A common strategy involves the construction of the pyrazole ring followed by regioselective bromination. Alternatively, derivatives can be synthesized from appropriately substituted precursors.

General Synthesis of the Pyrazole Core

The Knorr pyrazole synthesis and related methods are fundamental to the creation of the pyrazole ring. These methods typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is the reagent of choice.

Synthesis of a Key Precursor: this compound-3-carboxylic acid

A documented route to a key functionalized derivative, this compound-3-amine, begins with the synthesis of this compound-3-carboxylic acid. This multi-step synthesis highlights the chemical transformations possible on the pyrazole ring.[2][3]

Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate [2][3]

  • Step 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate. Diethyl butynedioate is condensed with methylhydrazine to form the hydroxy pyrazole intermediate.

  • Step 2: Bromination. The resulting ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is then reacted with phosphorus oxybromide (POBr₃) to yield ethyl this compound-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound-3-carboxylic acid [2][3]

  • Dissolve ethyl this compound-3-carboxylate (23.2 g, 0.1 mol) in 150 mL of ethanol.

  • Add 100 mL of a 10% aqueous sodium hydroxide solution.

  • Stir the reaction at room temperature for 2 hours, monitoring completion by TLC.

  • Remove excess ethanol under vacuum.

  • Extract the aqueous phase with ethyl acetate to remove impurities.

  • Adjust the pH of the aqueous phase to ~3-4 with 2N hydrochloric acid, resulting in the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound-3-carboxylic acid.

StepProductStarting MaterialReagentsSolventTimeTemp.Yield (%)
1Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylateDiethyl butynedioateMethylhydrazineEthanol-Reflux-
2Ethyl this compound-3-carboxylateEthyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylatePOBr₃----
3This compound-3-carboxylic acidEthyl this compound-3-carboxylateNaOH (10% aq.)Ethanol2 hRT93.2

The Role of this compound in Cross-Coupling Reactions

The bromine atom at the C5 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in introducing molecular diversity and building the complex scaffolds required for biologically active molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9012>90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene100885-95
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane1001675-85
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. The resulting alkynyl-pyrazoles are valuable intermediates that can undergo further transformations or act as key structural elements in bioactive molecules.

General Experimental Protocol for Sonogashira Coupling: [4]

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® and wash with an organic solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Coupling PartnerPd CatalystCu Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRT685-95
EthynyltrimethylsilanePd(dppf)Cl₂CuIDIPEADMF501280-90
Propargyl alcoholPd(OAc)₂/XPhosCuIK₂CO₃Acetonitrile60875-85
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C5 position of the pyrazole ring. This reaction is crucial for the synthesis of aminopyrazole derivatives, which are prevalent in kinase inhibitors.[5]

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.4 mmol).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

AminePd CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃XPhosNaOtBuToluene1001680-90
MorpholinePd(OAc)₂BINAPCs₂CO₃Dioxane1102475-85
BenzylaminePd₂(dba)₃RuPhosK₃PO₄Toluene1001870-80

Application in the Synthesis of Kinase Inhibitors

Substituted pyrazoles derived from this compound are key components of numerous kinase inhibitors. The pyrazole scaffold often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The substituents introduced via cross-coupling reactions can then occupy adjacent hydrophobic pockets, leading to high potency and selectivity.

Targeted Kinase Signaling Pathways

Molecules synthesized using this compound as a starting material have been shown to target several important signaling pathways implicated in cancer and inflammatory diseases.

  • p38 MAPK Pathway: This pathway is a key regulator of inflammatory responses.[6][7]

  • EGFR Pathway: The epidermal growth factor receptor pathway is frequently dysregulated in various cancers.[2][8][9][10]

  • VEGFR Pathway: The vascular endothelial growth factor receptor pathway is crucial for angiogenesis, a hallmark of cancer.[11][12][13][14][15]

  • BRAF Pathway: The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, and its mutation is a driver in many cancers.[16][17][18]

Visualizing Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic transformations and a representative biological signaling pathway.

G cluster_synthesis Synthesis of this compound cluster_coupling Cross-Coupling Reactions 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole This compound This compound 1-Methyl-1H-pyrazole->this compound  NBS or Br2  Solvent (e.g., CH2Cl2) 5-Aryl-1-methyl-1H-pyrazole 5-Aryl-1-methyl-1H-pyrazole This compound->5-Aryl-1-methyl-1H-pyrazole  Suzuki Coupling  Pd catalyst, Base 5-Alkynyl-1-methyl-1H-pyrazole 5-Alkynyl-1-methyl-1H-pyrazole This compound->5-Alkynyl-1-methyl-1H-pyrazole  Sonogashira Coupling  Pd/Cu catalyst, Base 5-Amino-1-methyl-1H-pyrazole 5-Amino-1-methyl-1H-pyrazole This compound->5-Amino-1-methyl-1H-pyrazole  Buchwald-Hartwig  Pd catalyst, Ligand, Base Arylboronic Acid Arylboronic Acid Arylboronic Acid->5-Aryl-1-methyl-1H-pyrazole Terminal Alkyne Terminal Alkyne Terminal Alkyne->5-Alkynyl-1-methyl-1H-pyrazole Amine Amine Amine->5-Amino-1-methyl-1H-pyrazole p38_MAPK_pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response leads to experimental_workflow cluster_synthesis Synthesis cluster_diversification Diversification cluster_testing Biological Evaluation Start Starting Materials (e.g., 1-Methyl-1H-pyrazole) Bromination Bromination Start->Bromination Intermediate This compound Bromination->Intermediate Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, etc.) Intermediate->Coupling Library Library of Substituted Pyrazoles Coupling->Library Screening Kinase Inhibition Assays Library->Screening Lead_ID Lead Identification Screening->Lead_ID

References

The Biological Versatility of 5-Bromo-1-methyl-1H-pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its many derivatives, the 5-bromo-1-methyl-1H-pyrazole core has emerged as a privileged structure, imparting unique physicochemical properties that translate into a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their anticancer, antifungal, and enzyme inhibitory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of synthetic and signaling pathways are presented to facilitate further research and development in this promising area of drug discovery.

Core Biological Activities and Quantitative Data

Derivatives of the this compound nucleus have demonstrated significant potential across various therapeutic areas. The introduction of the bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring critically influences the molecule's electronic and lipophilic character, often enhancing its interaction with biological targets.

Anticancer Activity

A notable area of investigation for these compounds is oncology. Several derivatives have exhibited potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism often involves the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
1 MCF-7 (Breast)MTT Assay15.6[1]
2 A549 (Lung)SRB Assay8.0[2]
3 HeLa (Cervical)SRB Assay9.8[2]
4 K562 (Leukemia)MTT Assay0.021[3]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition. The specific structures of the compounds are detailed in the cited literature.

Antifungal Activity

The global rise in fungal infections resistant to existing therapies has spurred the search for novel antifungal agents. This compound derivatives have shown promising activity against various pathogenic fungi.

Table 2: Antifungal Activity of this compound Derivatives

Compound IDFungal StrainAssay TypeMIC (µg/mL)Reference
5 Aspergillus nigerBroth Microdilution1[4]
6 Candida albicansBroth Microdilution2[5]

MIC: Minimum Inhibitory Concentration. The specific structures of the compounds are detailed in the cited literature.

Experimental Protocols

To ensure the reproducibility and further exploration of the biological activities of these compounds, detailed experimental protocols for their synthesis and evaluation are provided below.

General Synthesis of this compound-3-carboxamide Derivatives

This protocol outlines a common synthetic route for preparing this compound carboxamides, which are versatile intermediates for creating a library of derivatives.

Synthetic_Workflow General Synthesis of this compound-3-carboxamide cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amidation DiethylButynedioate Diethyl Butynedioate Step1_Product 5-Hydroxy-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester DiethylButynedioate->Step1_Product Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Step1_Product Step2_Product 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid ethyl ester Step1_Product->Step2_Product POBr3 Step3_Product 5-Bromo-1-methyl-1H- pyrazole-3-carboxylic acid Step2_Product->Step3_Product NaOH, Ethanol Step4_Product 5-Bromo-N-alkyl/aryl- 1-methyl-1H-pyrazole-3-carboxamide Step3_Product->Step4_Product Coupling Agent (e.g., HATU) Amine R-NH2 Amine->Step4_Product

Caption: Synthetic workflow for this compound carboxamide derivatives.

Materials:

  • Diethyl butynedioate

  • Methylhydrazine

  • Phosphorus oxybromide (POBr₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Appropriate amine (R-NH₂)

  • Peptide coupling agent (e.g., HATU)

  • Organic solvents (e.g., Dichloromethane, Dimethylformamide)

Procedure:

  • Step 1: Pyrazole Ring Formation: Diethyl butynedioate is condensed with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.[6]

  • Step 2: Bromination: The product from Step 1 is treated with a brominating agent such as phosphorus oxybromide (POBr₃) to yield this compound-3-carboxylic acid ethyl ester.[6]

  • Step 3: Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in an alcoholic solvent.[6]

  • Step 4: Amidation: The resulting carboxylic acid is coupled with a desired amine using a suitable peptide coupling agent to afford the final 5-bromo-N-substituted-1-methyl-1H-pyrazole-3-carboxamide.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives and incubate for 48-72 hours. A vehicle control (DMSO) should be included.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Fungal or bacterial strains

  • Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Inoculum of the microorganism

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrazole derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways

The anticancer activity of many pyrazole derivatives is attributed to their ability to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Two of the most critical pathways in cancer are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation.[7][8]

PI3K_Akt_Pathway Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by pyrazole derivatives.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and cell cycle progression.[9][10]

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway Signal Extracellular Signal (e.g., Mitogen) Receptor Cell Surface Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., Myc, Jun) ERK->Transcription Activates GeneExpression Gene Expression & Cell Division Transcription->GeneExpression Inhibitor This compound Derivative Inhibitor->Raf Inhibits

Caption: Inhibition of the MAPK/ERK pathway by pyrazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as anticancer and antifungal agents, often through the modulation of key cellular signaling pathways. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field, enabling further investigation and optimization of these compounds.

Future research should focus on expanding the chemical diversity of this scaffold to improve potency and selectivity. Elucidating the precise molecular targets and understanding the structure-activity relationships in greater detail will be crucial for designing next-generation inhibitors. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising candidates identified in vitro. The continued exploration of this compound derivatives holds great promise for addressing unmet needs in oncology and infectious diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3][4] This reaction is of particular significance in drug discovery and development, where the construction of complex molecular architectures is paramount.[5] Pyrazole-containing compounds are prevalent scaffolds in medicinal chemistry, and the functionalization of the pyrazole ring is a key strategy for modulating biological activity.[6] This document provides a detailed protocol for the Suzuki coupling of 5-bromo-1-methyl-1H-pyrazole with various boronic acids, a critical transformation for the synthesis of novel drug candidates and biologically active molecules.[5][6]

The bromine atom at the 5-position of the 1-methyl-1H-pyrazole serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[6] The choice of catalyst, base, and solvent system is crucial for achieving high yields and purity, especially when dealing with nitrogen-containing heterocycles that can potentially coordinate to the palladium catalyst and inhibit its activity.[1] The protocols outlined below are based on established methodologies for the Suzuki coupling of similar heteroaryl bromides and provide a solid starting point for optimization.[7][8][9][10]

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.[2][4][11]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[2][4][11][12]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4][11]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.[1][6]

  • Use of anhydrous and degassed solvents is recommended for optimal and reproducible results.[1]

  • The choice of boronic acid or boronate ester can influence reaction efficiency. Boronic acids are commonly used, but boronate esters may offer enhanced stability.[4][13]

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids.[5][8][10]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 or 5:1 ratio)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the base (2.0 equiv.), and Pd(dppf)Cl₂ (3 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the this compound.[1]

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Reaction progress should be monitored by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Alternative Conditions using Pd(PPh₃)₄ and K₃PO₄

This protocol utilizes a different catalyst and base combination that can be effective for certain substrates.[12][14]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Dimethoxyethane (DME) or 1,4-Dioxane and Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 equiv.).[12]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[12]

  • Add a degassed mixture of solvent (e.g., 4:1 1,4-dioxane/water).[12]

  • Heat the reaction mixture to 85-95 °C with stirring for 12-24 hours or until completion as monitored by TLC or LC-MS.[12]

  • After cooling to room temperature, filter the reaction mixture.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and provide a template for recording experimental data.

Table 1: Summary of Reaction Components

ComponentRoleTypical ReagentsTypical Equivalents/Loading
SubstrateElectrophileThis compound1.0
Coupling PartnerNucleophileAryl- or heteroarylboronic acid/ester1.1 - 1.5
CatalystFacilitates catalytic cyclePd(dppf)Cl₂, Pd(PPh₃)₄, Pd(OAc)₂1 - 5 mol%
LigandStabilizes and activates catalystdppf, PPh₃, Buchwald ligands(if separate from catalyst)
BaseActivates boronic acidK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0
SolventReaction medium1,4-Dioxane/H₂O, DME, Toluene/H₂O-

Table 2: Example Reaction Conditions and Yields (Hypothetical)

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)901692
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DME852478
4Pyridin-4-ylboronic acidPd(dppf)Cl₂ (4)K₃PO₄ (3)Dioxane/H₂O (5:1)1001865

Mandatory Visualizations

Suzuki_Coupling_Workflow reactant_node reactant_node product_node product_node condition_node condition_node sub This compound reagents Reaction Setup: - Inert Atmosphere - Anhydrous Solvent sub->reagents boronic Boronic Acid / Ester boronic->reagents reaction Suzuki Coupling Reaction reagents->reaction 1. Add Catalyst (e.g., Pd(dppf)Cl₂) 2. Add Base (e.g., K₂CO₃) 3. Heat (80-100°C) workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle center Pd(0)L₂ oa Oxidative Addition center->oa sub 5-bromo-1-methyl- 1H-pyrazole (Ar-Br) sub->oa pd_ii L₂Pd(II)(Ar)(Br) oa->pd_ii trans Transmetalation pd_ii->trans boronate Boronate [R-B(OR)₃]⁻ boronate->trans Base pd_ii_r L₂Pd(II)(Ar)(R) trans->pd_ii_r re Reductive Elimination pd_ii_r->re re->center product Coupled Product (Ar-R) re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazole scaffold is a "biologically privileged" five-membered N-heteroaromatic ring system found in numerous FDA-approved drugs, such as Celecoxib, Rimonabant, and Sildenafil.[1][2] Its metabolic stability and ability to act as a versatile pharmacophore have made it a cornerstone in medicinal chemistry and drug discovery.[1][2] The functionalization of the pyrazole ring is crucial for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the synthesis of structurally diverse pyrazole derivatives from readily available halo-pyrazoles.[3]

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 5-bromo-1-methyl-1H-pyrazole with various coupling partners, including boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), amines (Buchwald-Hartwig amination), and alkenes (Heck reaction). These methods are instrumental in generating novel chemical entities for screening in drug discovery programs.[4][5]

Logical Workflow for Diversification: The following diagram illustrates how this compound serves as a versatile starting material for generating a diverse library of functionalized pyrazoles through various palladium-catalyzed cross-coupling reactions.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes cluster_applications Applications start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) start->Sonogashira Buchwald Buchwald-Hartwig (R2NH) start->Buchwald Heck Heck Reaction (R-CH=CH2) start->Heck prod_suzuki 5-Aryl-1-methyl- 1H-pyrazoles Suzuki->prod_suzuki prod_sono 5-Alkynyl-1-methyl- 1H-pyrazoles Sonogashira->prod_sono prod_buch 5-Amino-1-methyl- 1H-pyrazoles Buchwald->prod_buch prod_heck 5-Alkenyl-1-methyl- 1H-pyrazoles Heck->prod_heck apps Drug Discovery (e.g., Kinase Inhibitors, Anticancer Agents) prod_suzuki->apps prod_sono->apps prod_buch->apps prod_heck->apps

Caption: Diversification of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[6][7] It is widely used in pharmaceutical discovery due to the stability and low toxicity of the boronic acid reagents and the tolerance of a wide range of functional groups.[6]

General Reaction Scheme:

Suzuki Reaction Scheme

(Note: An image would be placed here in a real document. For this text-based output, a general description is provided.) The scheme shows this compound reacting with an arylboronic acid in the presence of a palladium catalyst and a base to yield the 5-aryl-1-methyl-1H-pyrazole product.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryAryl Boronic AcidPd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃DME8085-95[8][9]
24-Methoxyphenylboronic acidXPhosPdG2 (2)XPhosK₃PO₄Dioxane/H₂O10092[6][10]
3Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃DME8088[8]
4Pyridin-3-ylboronic acidP1 Precatalyst (1.5)XPhosK₃PO₄Dioxane/H₂O6091[10]

Experimental Workflow: Suzuki-Miyaura Coupling

G A 1. Add Reagents to Flask - this compound (1 mmol) - Arylboronic acid (1.2 mmol) - Base (e.g., K2CO3, 2 mmol) B 2. Add Solvent & Degas - Add Dioxane/H2O (4:1, 5 mL) - Sparge with Argon for 15 min A->B C 3. Add Catalyst - Add Pd(dppf)Cl2 (0.03 mmol) - Sparge with Argon for 5 min B->C D 4. Reaction - Heat at 80-100 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Dilute with Ethyl Acetate - Wash with H2O & Brine D->E F 6. Purification - Dry over Na2SO4 - Concentrate in vacuo - Purify by Flash Chromatography E->F G Product 5-Aryl-1-methyl-1H-pyrazole F->G

Caption: Suzuki-Miyaura coupling experimental workflow.

Detailed Protocol: Suzuki-Miyaura Coupling Adapted from references[7][8][9].

  • To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • The vessel is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.

  • Add anhydrous 1,2-dimethoxyethane (DME) or a dioxane/water mixture (e.g., 4:1, 0.2 M) via syringe.

  • Sparge the resulting mixture with a stream of argon for 10-15 minutes to ensure anaerobic conditions.

  • Under a positive flow of argon, add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv).[8][9]

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-pyrazole.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12][13] This reaction is highly valuable for introducing alkynyl moieties, which are important functional groups in many biologically active molecules.[11]

General Reaction Scheme:

Sonogashira Reaction Scheme

(Note: An image would be placed here in a real document. For this text-based output, a general description is provided.) The scheme shows this compound reacting with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield the 5-alkynyl-1-methyl-1H-pyrazole product.

Data Presentation: Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)TEATHF6090[11]
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPEADMF8085[11]
31-HeptynePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NToluene7088[12]
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)DIPEATHF5091[11]

Experimental Workflow: Sonogashira Coupling

G A 1. Add Solids to Flask - this compound (1 mmol) - PdCl2(PPh3)2 (0.02 mmol) - CuI (0.04 mmol) B 2. Evacuate & Backfill - Seal flask - Evacuate and backfill with Argon (3x) A->B C 3. Add Liquids - Anhydrous THF (5 mL) - Base (e.g., TEA, 3 mmol) B->C D 4. Add Alkyne - Add Terminal Alkyne (1.2 mmol) dropwise via syringe C->D E 5. Reaction - Heat at 50-80 °C - Monitor by TLC/LC-MS D->E F 6. Work-up & Purification - Cool, dilute with EtOAc - Filter through Celite - Wash, dry, concentrate, purify E->F G Product 5-Alkynyl-1-methyl-1H-pyrazole F->G

Caption: Sonogashira coupling experimental workflow.

Detailed Protocol: Sonogashira Coupling Adapted from references[11][12][14].

  • To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Add anhydrous solvent (e.g., THF or DMF, 5 mL) and a suitable amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 mmol, 3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-1-methyl-1H-pyrazole derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[15][16] It has become a cornerstone method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[15][17] The choice of ligand is critical for achieving high yields, especially with challenging heterocyclic substrates.[18][19]

General Reaction Scheme:

Buchwald-Hartwig Reaction Scheme

(Note: An image would be placed here in a real document. For this text-based output, a general description is provided.) The scheme shows this compound reacting with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base to yield the 5-amino-1-methyl-1H-pyrazole product.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAminePd Precatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)tBuDavePhosNaOtBuToluene100~67 (analogy)[20]
2AnilineP4 Precatalyst (2)tBuBrettPhosLHMDSTHF80~80-90[19]
3PiperidinePd₂(dba)₃ (2)tBuDavePhosNaOtBuToluene100~60 (analogy)[20]
4Benzylamine[Pd(cinnamyl)Cl]₂ (2)JosiPhos CyPF-tBuNaOtBuToluene110High[18]

Experimental Workflow: Buchwald-Hartwig Amination

G A 1. Glovebox: Add Solids - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., tBuDavePhos) - Base (e.g., NaOtBu) B 2. Glovebox: Add Liquids - this compound - Amine - Toluene A->B C 3. Seal & Remove - Seal vial with PTFE septum cap - Remove from glovebox B->C D 4. Reaction - Place in preheated oil bath (80-110 °C) - Stir vigorously C->D E 5. Work-up - Cool, dilute with solvent - Filter through Celite/silica - Wash with solvent D->E F 6. Purification - Concentrate filtrate - Purify by Flash Chromatography E->F G Product 5-Amino-1-methyl-1H-pyrazole F->G

Caption: Buchwald-Hartwig amination experimental workflow.

Detailed Protocol: Buchwald-Hartwig Amination Adapted from references[18][19][20].

  • Inside a nitrogen-filled inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., tBuDavePhos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a screw-capped vial containing a magnetic stir bar.

  • Add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and anhydrous toluene (3-5 mL).

  • Seal the vial with a cap containing a PTFE septum, remove it from the glovebox, and place it in a preheated oil bath or heating block at 80-110 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 h), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane) and filter through a short pad of Celite® and silica gel, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to afford the pure 5-amino-1-methyl-1H-pyrazole product.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a powerful tool for the synthesis of substituted alkenes, providing access to vinyl-substituted pyrazoles.[21]

General Reaction Scheme:

Heck Reaction Scheme

(Note: An image would be placed here in a real document. For this text-based output, a general description is provided.) The scheme shows this compound reacting with an alkene (e.g., styrene) in the presence of a palladium catalyst and a base to yield the 5-alkenyl-1-methyl-1H-pyrazole product.

Data Presentation: Heck Reaction Conditions

EntryAlkenePd Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile100~70-80General
2n-Butyl acrylatePd(OAc)₂ (1)None (phosphine-free)K₂CO₃DMAc120High[22]
3Acrolein diethyl acetalPd(OAc)₂ (5)PPh₃ (10)NaOAcDMF100Good[23]
4N,N-diethylacrylamidePd(OAc)₂ (5)PyridineCu(OAc)₂Dioxane110~70[21]

Experimental Workflow: Heck Reaction

G A 1. Add Reagents - this compound (1 mmol) - Pd(OAc)2 (0.02 mmol) - Ligand (if used) - Base (e.g., Et3N, 1.5 mmol) B 2. Add Solvent & Alkene - Add DMF or DMAc (5 mL) - Add Alkene (1.5 mmol) A->B C 3. Degas & Seal - Sparge with Argon for 15 min - Seal reaction vessel B->C D 4. Reaction - Heat at 100-130 °C - Monitor by GC-MS/LC-MS C->D E 5. Work-up - Cool, filter off salts - Dilute with water - Extract with organic solvent D->E F 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by Flash Chromatography E->F G Product 5-Alkenyl-1-methyl-1H-pyrazole F->G

Caption: Heck reaction experimental workflow.

Detailed Protocol: Heck Reaction General protocol adapted from references[24].

  • In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable ligand if required (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol, 1.5 equiv).

  • Evacuate the tube and backfill with argon.

  • Add the alkene (1.5 mmol, 1.5 equiv) followed by a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL).

  • Seal the reaction tube tightly and place it in a preheated oil bath at 100-130 °C.

  • Stir the reaction mixture until the starting material is consumed, as monitored by GC-MS or TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography on silica gel to obtain the desired 5-alkenyl-1-methyl-1H-pyrazole.

References

The Versatility of 5-bromo-1-methyl-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-bromo-1-methyl-1H-pyrazole stands as a pivotal building block in the synthesis of a diverse array of biologically active molecules. Its strategic bromination at the 5-position provides a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of chemical space, leading to the discovery and optimization of novel therapeutic agents. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in medicinal chemistry, with a focus on the synthesis of kinase inhibitors.

Application Notes

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] The introduction of a methyl group at the N1 position and a bromine atom at the C5 position of the pyrazole ring offers a unique combination of stability and reactivity. The methyl group can influence the compound's pharmacokinetic properties, while the bromine atom serves as a key point for diversification.

Key Applications:
  • Kinase Inhibitors: A primary application of this compound is in the synthesis of kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer and inflammatory disorders.[5] The pyrazole core can act as a scaffold to orient substituents that interact with the ATP-binding site of kinases.[4]

  • p38 MAPK Inhibitors: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses.[6] Pyrazole-based compounds have been successfully developed as potent and selective p38 MAPK inhibitors, with some candidates advancing to clinical trials.[6][7] The derivatization of this compound allows for the introduction of moieties that can interact with specific regions of the p38 MAPK binding site.

  • Anticancer Agents: Derivatives of this compound have shown promise as anticancer agents by targeting various kinases involved in tumor growth and proliferation, such as Aurora kinases, cyclin-dependent kinases (CDKs), and Akt.[4]

  • Scaffold for Combinatorial Chemistry: The reactivity of the C-Br bond makes this compound an ideal starting material for the generation of compound libraries for high-throughput screening.

Quantitative Data Presentation

The following tables summarize the biological activities of various pyrazole derivatives, illustrating the potential of compounds that can be synthesized from this compound.

Table 1: Pyrazole-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
2 Akt11.3[4]
6 Aurora A160[4]
8 Aurora A/B35/75[4]
13 P. falciparum CDK156[4]
Afuresertib (GSK2110183) Akt1Ki = 0.08[4]

Table 2: Antiproliferative Activity of Pyrazole Derivatives Against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
2 HCT116Colon Cancer0.95[4]
6 HCT116Colon Cancer0.39[4]
6 MCF7Breast Cancer0.46[4]
8 SW620Colon Cancer0.35[4]
8 HCT116Colon Cancer0.34[4]

Experimental Protocols

The following are detailed protocols for key cross-coupling reactions utilizing this compound. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water (4:1 v/v) solvent mixture.

  • Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1-methyl-1H-pyrazole.

Protocol 2: Sonogashira Cross-Coupling

This protocol outlines the coupling of this compound with a terminal alkyne.[8]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).[8]

  • Add the anhydrous solvent (THF or DMF, 5 mL) and the base (TEA or DIPEA, 3.0 mmol, 3.0 equiv).[8]

  • Stir the mixture at room temperature for 5-10 minutes.[8]

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.[8]

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway: p38 MAPK Inhibition

p38_MAPK_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->p38 MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reactants This compound + Arylboronic Acid + Base Start->Reactants Catalyst Addition Add Pd(OAc)2 + SPhos Reactants->Catalyst Addition Reaction Heat (80-100 °C) 4-12 h Catalyst Addition->Reaction Workup Extraction & Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-aryl-1-methyl-1H-pyrazole Purification->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Derivatization of this compound

Derivatization cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes Start This compound Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Start->Suzuki Sonogashira Sonogashira (Alkynyl) Start->Sonogashira Buchwald-Hartwig Buchwald-Hartwig (Amino) Start->Buchwald-Hartwig Heck Heck (Alkenyl) Start->Heck Aryl-Pyrazoles Aryl-Pyrazoles Suzuki->Aryl-Pyrazoles Alkynyl-Pyrazoles Alkynyl-Pyrazoles Sonogashira->Alkynyl-Pyrazoles Amino-Pyrazoles Amino-Pyrazoles Buchwald-Hartwig->Amino-Pyrazoles Alkenyl-Pyrazoles Alkenyl-Pyrazoles Heck->Alkenyl-Pyrazoles

Caption: Synthetic diversification of this compound.

References

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors Using 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyrazole-based kinase inhibitors, utilizing 5-bromo-1-methyl-1H-pyrazole as a key starting material. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This document outlines detailed synthetic protocols for key transformations, presents quantitative biological data for representative compounds, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrazole ring system is a common feature in many of these inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases. This compound is a versatile building block, with the bromine atom serving as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Key Synthetic Strategies

The synthesis of pyrazole-based kinase inhibitors from this compound typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 5-position of the pyrazole ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyrazole core and various aryl or heteroaryl moieties. This reaction is instrumental in building the core structure of many kinase inhibitors.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a C-N bond, linking the pyrazole scaffold to an aniline or other amine-containing fragments. This is a key step in the synthesis of inhibitors that feature an amino-linkage to other aromatic systems.

Featured Kinase Targets: JNK3 and p38α

This document focuses on the synthesis of inhibitors targeting c-Jun N-terminal kinase 3 (JNK3) and p38α mitogen-activated protein kinase (p38α), both of which are implicated in inflammatory diseases and neurodegenerative disorders.

JNK3 Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[1] JNK3 is primarily expressed in the brain and is a key mediator of neuronal apoptosis, making it an attractive target for the treatment of neurodegenerative diseases.[1]

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis

JNK3 Signaling Pathway Diagram
p38α Signaling Pathway

The p38 MAP kinases are also activated by stress and inflammatory cytokines and play a central role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of p38α is a therapeutic strategy for a range of inflammatory conditions.

p38_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38a p38α MKK3_6->p38a MK2 MAPKAPK2 (MK2) p38a->MK2 TNFa_IL1b TNF-α, IL-1β Production MK2->TNFa_IL1b Experimental_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Intermediate 5-(4-aminophenyl)-1-methyl -1H-pyrazole Suzuki->Intermediate Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Final_Product Final Kinase Inhibitor Amide_Coupling->Final_Product

References

Application Notes and Protocols for the Functionalization of the C5 Position of 1-Methyl-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the regioselective functionalization of the C5 position of 1-methyl-pyrazole, a crucial scaffold in medicinal chemistry.[1] The methods detailed below focus on achieving high selectivity for the C5 position, a common challenge due to the potential for reactivity at other positions (C3, C4, and the N-methyl group).

Application Note 1: Palladium-Catalyzed Direct C-H Arylation

Direct C-H activation is a powerful and efficient strategy for forming C-C bonds, providing an alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.[2] For 1-methyl-pyrazole, direct arylation can be challenging as it often yields a mixture of C4 and C5-arylated products.[3][4] However, specific methodologies have been developed to achieve high regioselectivity for the C5 position.

Two primary strategies have proven effective:

  • Use of a C4-Blocking Group : Introducing a removable blocking group, such as an ester, at the C4 position effectively directs the arylation to the C5 position.[3] The blocking group can be subsequently removed to yield the C5-functionalized product.[3]

  • Phosphine-Free Catalytic Systems : Specific ligandless palladium catalyst systems, often using Pd(OAc)₂, in polar aprotic solvents like DMAc (N,N-dimethylacetamide), have been shown to preferentially promote C5-arylation.[5] The reaction conditions, including the base and temperature, are critical for controlling selectivity.[5]

These methods are valuable for synthesizing a wide array of 5-aryl-1-methyl-pyrazoles, which are important intermediates in drug discovery.

Application Note 2: Regioselective Lithiation

Metalation using organolithium reagents is a classic method for functionalizing heterocyclic compounds. The regioselectivity of the lithiation of 1-methyl-pyrazole is highly dependent on the reaction conditions.[6][7]

  • Kinetic Control : Under kinetically controlled conditions (e.g., n-BuLi in THF at low temperatures), deprotonation occurs preferentially at the N-methyl group, which is the most acidic site for initial deprotonation.[6][7]

  • Thermodynamic Control : Under thermodynamically controlled conditions (e.g., allowing the reaction to warm), the initially formed lithiomethyl species rearranges to the more stable 5-lithio-1-methyl-pyrazole.[6][7] This thermodynamically favored intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups exclusively at the C5 position.

This thermodynamic control provides a reliable pathway to C5-substituted 1-methyl-pyrazoles.

Data Presentation: Comparison of C5-Arylation Methods

The following table summarizes quantitative data for the palladium-catalyzed direct C5-arylation of 1-methyl-pyrazole with various aryl bromides.

Aryl BromideCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-nitrobenzenePd(OAc)₂ (5)K₂CO₃Anisole14055[8][9]
4-BromobenzonitrilePd(OAc)₂ (2)KOAcDMA15085 (a)[3]
4-BromobenzaldehydePd(OAc)₂ (2)KOAcDMA15080 (a)[3]
1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (2)KOAcDMA15091 (a)[3]
4-BromoacetophenonePd(OAc)₂ (1)KOAcDMAc15081[5]
1-Bromo-3-methoxybenzenePd(OAc)₂ (1)KOAcDMAc15071[5]
2-BromotoluenePd(OAc)₂ (1)KOAcDMAc15060[5]

(a) Yields reported for the arylation of ethyl 1-methylpyrazole-4-carboxylate, where the C4-ester acts as a blocking group.[3]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C5-Arylation of 1-Methyl-Pyrazole

This protocol is based on the phosphine-free method for direct C-H arylation.[5]

Materials:

  • 1-Methyl-pyrazole

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc) or Anisole

  • Schlenk tube or other suitable reaction vessel

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram:

G Protocol 1: Pd-Catalyzed C5-Arylation Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification A Add Pd(OAc)₂, Base, and Aryl Bromide to an oven-dried Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add solvent (DMAc) and 1-Methyl-pyrazole via syringe B->C D Heat reaction mixture at 150 °C (oil bath) with vigorous stirring C->D E Monitor reaction progress by TLC or GC-MS (Typically 16-24h) D->E F Cool to room temperature and dilute with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer, dry (e.g., Na₂SO₄), and concentrate in vacuo G->H I Purify the crude product by silica gel column chromatography H->I

Caption: Workflow for the Pd-catalyzed C5-arylation of 1-methyl-pyrazole.

Procedure:

  • To an oven-dried 25 mL Schlenk tube, add palladium(II) acetate (0.01 mmol, 1 mol%), potassium acetate (2.0 mmol), and the aryl bromide (1.0 mmol).

  • Seal the tube with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive flow of argon, add N,N-dimethylacetamide (DMAc, 4 mL) followed by 1-methyl-pyrazole (4.0 mmol, 4 equivalents) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 150 °C and stir the reaction mixture vigorously for 16-24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 5-aryl-1-methyl-pyrazole.

Protocol 2: Thermodynamically Controlled C5-Lithiation of 1-Methyl-Pyrazole

This protocol describes the selective generation of 5-lithio-1-methyl-pyrazole and subsequent quenching with an electrophile, based on principles of thermodynamic control.[6][7]

Materials:

  • 1-Methyl-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzophenone, methyl iodide, etc.)

  • Dry ice/acetone or cryocooler for low-temperature control

  • Argon or Nitrogen gas supply

  • Anhydrous solvents and reagents

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Logical Diagram:

G Regioselectivity of 1-Methyl-pyrazole Lithiation cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start 1-Methyl-pyrazole + n-BuLi K_Cond Low Temp (-78 °C) Short Time start->K_Cond Conditions K_Int Lithiomethyl Intermediate (Kinetic Product) K_Cond->K_Int K_Prod Functionalization at N-Methyl Group K_Int->K_Prod + Electrophile T_Cond Warming (e.g., to RT) Longer Time K_Int->T_Cond Rearrangement T_Int 5-Lithio-pyrazole (Thermodynamic Product) T_Cond->T_Int T_Prod Functionalization at C5 Position T_Int->T_Prod + Electrophile

Caption: Kinetic vs. Thermodynamic control in the lithiation of 1-methyl-pyrazole.

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

  • Add anhydrous THF (20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 1-methyl-pyrazole (10 mmol) to the cold THF via syringe.

  • Slowly add n-butyllithium (1.1 equivalents, e.g., 1.6 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. A color change is typically observed.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 1-2 hours to allow for the complete rearrangement to the thermodynamically stable 5-lithio species.

  • Cool the reaction mixture back down to -78 °C.

  • Slowly add a solution of the chosen electrophile (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel, add water (20 mL), and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography or recrystallization to obtain the desired C5-functionalized 1-methyl-pyrazole.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-bromo-1-methyl-1H-pyrazole with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1][2] The synthesis of 5-aryl-1-methyl-1H-pyrazoles is of significant interest as this class of compounds has demonstrated a broad spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been effectively employed for the arylation of pyrazole cores. This document provides detailed application notes and experimental protocols for the reaction of 5-bromo-1-methyl-1H-pyrazole with various arylboronic acids, a key transformation for the generation of diverse libraries of 5-aryl-1-methyl-1H-pyrazole derivatives for drug discovery and materials science.

Reaction Overview: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this application note, this compound serves as the organohalide partner, reacting with a variety of arylboronic acids to yield the corresponding 5-aryl-1-methyl-1H-pyrazoles. The general reaction scheme is depicted below:

G cluster_reagents Reaction Conditions reactant1 This compound product 5-aryl-1-methyl-1H-pyrazole reactant1->product + reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) base Base (e.g., K₂CO₃, K₃PO₄) solvent Solvent (e.g., Dioxane/H₂O, DME)

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery and Materials Science

The 5-aryl-1-methyl-1H-pyrazole core is a key pharmacophore in a number of biologically active molecules. For instance, derivatives of this scaffold have been investigated as potential therapeutics for a range of diseases:

  • Anticancer Agents: Certain 5-aryl-1H-pyrazole derivatives have shown potent activity against various cancer cell lines. For example, some compounds in this class have been explored as androgen receptor (AR) antagonists for the treatment of prostate cancer.[3]

  • Anti-inflammatory Agents: The pyrazole nucleus is a well-established anti-inflammatory pharmacophore, with celecoxib being a prominent example. The 5-aryl-1-methyl-1H-pyrazole scaffold offers a platform for the development of novel anti-inflammatory drugs.

  • Antimicrobial Agents: Researchers have synthesized and evaluated 5-aryl-pyrazole derivatives for their antibacterial and antifungal properties.[4]

Beyond pharmaceuticals, the photophysical properties of some pyrazole derivatives make them potential candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Experimental Protocols

The following protocols are adapted from literature procedures for the Suzuki-Miyaura cross-coupling of bromopyrazoles and structurally related bromoindazoles, providing a solid starting point for the reaction of this compound.

Protocol 1: General Procedure using a Palladium Pre-catalyst

This protocol is adapted from a procedure for the coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one with various arylboronic acids, which demonstrated high yields and broad substrate scope.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Water (degassed)

  • Ethanol (degassed)

Procedure:

  • To a microwave vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), K₂CO₃ (3 mmol), XPhos Pd G2 (0.025 mmol), and XPhos (0.05 mmol).

  • Add a degassed mixture of water and ethanol (e.g., 4:1 ratio, 5 mL).

  • Seal the vial and heat the reaction mixture under microwave irradiation at 135 °C for 40 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Conventional Palladium Catalyst

This protocol is based on the Suzuki coupling of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester, a structurally analogous compound.[7]

Materials:

  • This compound

  • Arylboronic acid (2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.1 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,2-Dimethoxyethane (DME) (anhydrous and degassed)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 mmol) and the arylboronic acid (2 mmol) in anhydrous DME.

  • Add K₂CO₃ (3 mmol) and Pd(dppf)Cl₂ (0.1 mmol) to the mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with additional DME.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

G start Start: Combine Reactants (this compound, Arylboronic Acid, Base, Catalyst, Solvent) degas Degas Reaction Mixture (e.g., Argon bubbling) start->degas heat Heat Reaction (Conventional or Microwave) degas->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: 5-aryl-1-methyl-1H-pyrazole purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Reaction of this compound Analogs with Various Arylboronic Acids

The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one (a close structural analog) with a variety of arylboronic acids, demonstrating the versatility of this reaction.[5] These results can serve as a predictive guide for the expected outcomes with this compound.

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid5-Phenyl-1-methyl-1H-pyrazole analog74
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole analog89
33-Methoxyphenylboronic acid5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole analog85
42-Methoxyphenylboronic acid5-(2-Methoxyphenyl)-1-methyl-1H-pyrazole analog73
54-Acetylphenylboronic acid5-(4-Acetylphenyl)-1-methyl-1H-pyrazole analog87
64-Fluorophenylboronic acid5-(4-Fluorophenyl)-1-methyl-1H-pyrazole analog76
74-(Trifluoromethyl)phenylboronic acid5-(4-(Trifluoromethyl)phenyl)-1-methyl-1H-pyrazole analog70
81-Naphthylboronic acid5-(1-Naphthyl)-1-methyl-1H-pyrazole analog85
92-Thienylboronic acid5-(2-Thienyl)-1-methyl-1H-pyrazole analog78

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition (+ R-Br) TM_complex [Ar-Pd(II)-Ar'L₂] OA_complex->TM_complex Transmetalation (+ Ar'-B(OH)₂ / Base) TM_complex->Pd0 Reductive Elimination (- Ar-Ar')

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. The integration of microwave irradiation has revolutionized this methodology, offering significant advantages in terms of reaction speed, efficiency, and reproducibility.[1] This is particularly beneficial for the synthesis of functionalized pyrazole derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. These application notes provide detailed protocols and data for the microwave-assisted Suzuki coupling of bromopyrazoles with various boronic acids.

Advantages of Microwave-Assisted Suzuki Coupling

Microwave-assisted organic synthesis offers several key benefits over conventional heating methods for Suzuki coupling reactions:

  • Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis process.[1][2]

  • Improved Yields: The rapid and efficient heating provided by microwaves often minimizes the formation of byproducts, leading to higher isolated yields.[1][3][4]

  • Enhanced Reproducibility: Microwave reactors allow for precise control over reaction parameters such as temperature and pressure, resulting in more consistent and reproducible outcomes.[1][2]

  • Access to Novel Chemical Space: The ability to rapidly screen various coupling partners and reaction conditions facilitates the efficient exploration of a wider range of chemical structures.[1]

Key Parameters for Optimization

Several factors influence the success of a microwave-assisted Suzuki coupling reaction. Careful optimization of these parameters is crucial for achieving high yields and purity.

  • Catalyst and Ligand: Palladium catalysts are most commonly employed. The choice of ligand can significantly impact catalytic activity. For instance, XPhos and SPhos are often effective for challenging couplings.[3][4] Encapsulated palladium catalysts also offer simplified workup and catalyst recycling.

  • Base: An appropriate base is essential for the activation of the boronic acid. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (KOH).[2][3][4][5][6] The choice of base can be critical, as demonstrated in studies where different bases led to varying yields.[3][4]

  • Solvent System: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Common solvent systems include dioxane/water, ethanol/water, and DME/water.[2][3][4][7]

  • Temperature and Time: Microwave irradiation allows for rapid heating to precise temperatures. Typical temperatures range from 100°C to 150°C, with reaction times of 10 to 40 minutes.[3][4][5][6]

Data Presentation

The following tables summarize quantitative data from representative microwave-assisted Suzuki coupling reactions of bromopyrazoles and related heterocycles.

Table 1: Optimization of Microwave-Assisted Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with p-methoxyphenylboronic acid. [3][4]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
1PdCl₂(dppf) (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)11012 h (conv.)17
2Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)EtOH/H₂O (4:1)11012 h (conv.)45
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)EtOH/H₂O (4:1)1354091

conv. = conventional heating

Table 2: Substrate Scope for Microwave-Assisted Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one. [3]

Boronic AcidProduct Yield (%)
Phenylboronic acid74
4-Biphenylboronic acid79
1-Naphthylboronic acid85
4-Methoxyphenylboronic acid89
3-Methoxyphenylboronic acid85
2-Methoxyphenylboronic acid73
4-Acetylphenylboronic acid87
2-Thienylboronic acid80
3-Pyridylboronic acid80

Table 3: Microwave-Assisted Suzuki Coupling of Various Brominated Heterocycles.

Brominated HeterocycleBoronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)Reference
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O1406078[5][6]
4'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOH (2)EtOH/H₂O (1:1)120298[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃ (3)Dioxane/H₂O1001581[8]
2-Bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂CsFDME/H₂O (4:1)1003090[7]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of 3-Bromopyrazoles. [3][4]

This protocol is based on the optimized conditions for the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one.

Materials:

  • 3-Bromopyrazole derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethanol/Water (4:1 mixture), degassed

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add the 3-bromopyrazole derivative, aryl- or heteroarylboronic acid, XPhos Pd G2, XPhos, and potassium carbonate.

  • Add the degassed ethanol/water (4:1) solvent mixture.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 135°C for 40 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Open the vial and dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Microwave-Assisted Suzuki Coupling of Free (NH)-3-Bromoindazoles. [5][6]

Materials:

  • 3-Bromo-1H-indazole derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Ethanol/Water mixture, degassed

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine the 3-bromo-1H-indazole, aryl- or heteroarylboronic acid, Pd(PPh₃)₄, and cesium carbonate.

  • Add the degassed 1,4-dioxane/ethanol/water solvent mixture.

  • Seal the vial securely.

  • Place the vial into the microwave reactor.

  • Irradiate the mixture at 140°C for 1 hour.

  • After cooling to room temperature, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove inorganic salts.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography to yield the pure product.

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification Reagents 1. Add Bromopyrazole, Boronic Acid, Base, Catalyst, and Ligand to Microwave Vial Solvent 2. Add Degassed Solvent Reagents->Solvent Seal 3. Seal Vial Solvent->Seal Microwave 4. Irradiate in Microwave Reactor (e.g., 135°C, 40 min) Seal->Microwave Cool 5. Cool to Room Temperature Microwave->Cool Extract 6. Dilute and Perform Aqueous Extraction Cool->Extract Dry 7. Dry Organic Layer Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Purify by Chromatography Concentrate->Purify Product Final Product Purify->Product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R1-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition Transmetal R1-Pd(II)-R2 L_n OxAdd->Transmetal Transmetalation RedElim Pd(0)L_n Transmetal->RedElim Reductive Elimination Product R1-R2 (Coupled Product) Transmetal->Product RedElim->Pd0 Catalyst Regeneration R1X R1-X (Bromopyrazole) R1X->OxAdd R2B R2-B(OR)2 (Boronic Acid) + Base R2B->Transmetal start

References

Application Notes and Protocols for the Heck Reaction of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a fundamental tool in modern organic synthesis.[1][2] This document provides detailed application notes and protocols for the Heck reaction of 5-bromo-1-methyl-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The reaction facilitates the introduction of vinyl groups at the C5 position of the pyrazole ring, creating valuable intermediates for the synthesis of complex molecules.

Data Presentation: Representative Heck Coupling Conditions and Yields

The efficiency of the Heck reaction is influenced by the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time.[3] Below is a summary of representative reaction conditions for the Heck reaction of this compound with various alkenes, based on established protocols for similar heterocyclic compounds.[3][4]

EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Potential Yield Range (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001885-95
2n-Butyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃ (2)NMP1201280-90
3Methyl acrylatePdCl₂(PPh₃)₂ (5)-NaOAc (2)DMA1102475-85
4AcrylonitrilePd(PPh₃)₄ (3)-DBU (1.5)Toluene1001670-80
54-VinylpyridinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1001288-98

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv). Finally, add styrene (1.2 mmol, 1.2 equiv) to the mixture.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath. Stir the reaction vigorously for the specified time (e.g., 18 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 5-styryl-1-methyl-1H-pyrazole product.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add this compound, Pd catalyst, and ligand to a dry flask B 2. Purge flask with inert gas (Argon or Nitrogen) A->B C 3. Add anhydrous solvent and base B->C D 4. Add alkene C->D E 5. Heat reaction mixture with vigorous stirring D->E F 6. Monitor reaction progress (TLC, GC-MS) E->F G 7. Cool to room temperature and dilute with organic solvent F->G H 8. Filter to remove catalyst G->H I 9. Aqueous work-up (wash with water and brine) H->I J 10. Dry organic layer and concentrate I->J K 11. Purify by column chromatography J->K

Caption: General experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂X Pd0->ArPdX Ar-X AlkeneCoord Alkene Coordination AlkeneComplex [Ar-Pd(II)L₂(alkene)]X ArPdX->AlkeneComplex Alkene MigIns Migratory Insertion SigmaComplex R-CH₂-CH(Ar)-Pd(II)L₂X AlkeneComplex->SigmaComplex syn-addition BetaHydride β-Hydride Elimination ProductComplex [Product-Pd(II)L₂H]X SigmaComplex->ProductComplex forms C=C ProductComplex->Pd0 Base (-BH⁺X⁻) RedElim Reductive Elimination

Caption: The catalytic cycle of the Heck reaction.[2][5]

References

Application Notes and Protocols for the Sonogashira Coupling of 5-bromo-1-methyl-1H-pyrazole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has become an indispensable tool in medicinal chemistry and materials science.[3][4] The introduction of an alkynyl moiety onto a heterocyclic scaffold, such as a pyrazole, can significantly modulate the biological and physical properties of the resulting molecule.

Pyrazoles are a class of heterocyclic compounds that are of great interest in drug discovery due to their diverse pharmacological activities. The functionalization of the pyrazole ring at the 5-position via Sonogashira coupling with a variety of terminal alkynes allows for the synthesis of a diverse library of 5-alkynyl-1-methyl-1H-pyrazoles. These compounds can serve as key intermediates and building blocks for the development of novel therapeutic agents and advanced organic materials.

These application notes provide a detailed protocol and representative data for the Sonogashira coupling of 5-bromo-1-methyl-1H-pyrazole with various terminal alkynes, intended for use by researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Data Presentation: Representative Reaction Conditions and Yields

EntryTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF804-6~93[3]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT12-24~85[3]
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRefluxN/AHigh[3]
41-HexynePd(PPh₃)₄ / CuIEt₃N / THFRT16~85[5]
53-Butyn-1-olPdCl₂(PPh₃)₂ / CuIEt₃N / THFRT3~85[1]
64-EthynyltoluenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT4~92[1]

Note: The yields presented are for analogous substrates (e.g., 5-bromoindole, 5-bromopyrimidine) and should be considered as representative estimates for the coupling with this compound.

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is a general guideline and may require optimization for specific terminal alkynes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.

  • Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically between room temperature and 80 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-1-methyl-1H-pyrazole.

Example Protocol: Synthesis of 1-methyl-5-(phenylethynyl)-1H-pyrazole

Procedure:

  • In a flask, combine this compound (161 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (10 mg, 0.05 mmol).[3]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe.[3]

  • Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise.[3]

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.[3]

  • Follow the general work-up and purification procedure to yield 1-methyl-5-(phenylethynyl)-1H-pyrazole.

Visualizations

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The generally accepted mechanism is as follows:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrazole complex.

  • Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrazole complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-1-methyl-1H-pyrazole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex [Py-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex [Py-Pd(II)L₂-C≡CR'] transmetalation->pd_alkynyl_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst Catalyst Regeneration reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Py-C≡CR' reductive_elimination->product alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu(I)-C≡CR' alkyne_activation->cu_acetylide cu_acetylide->transmetalation Transfers Alkynyl pyrazole 5-Bromo-1-methyl- 1H-pyrazole (Py-Br) pyrazole->oxidative_addition alkyne Terminal Alkyne (R'-C≡CH) alkyne->alkyne_activation base Base (e.g., Et₃N) base->alkyne_activation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Sonogashira coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  PdCl₂(PPh₃)₂, and CuI to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x). setup->inert reagents Add Reagents: - Anhydrous, degassed solvent - Triethylamine - Terminal Alkyne (dropwise) inert->reagents reaction Reaction: - Heat to desired temperature (RT - 80°C) - Stir for specified time (3-24h) reagents->reaction monitoring Monitor Progress: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine monitoring->workup Complete extraction Extraction & Drying: - Separate organic layer - Extract aqueous layer - Dry combined organic layers workup->extraction purification Purification: - Concentrate under reduced pressure - Column chromatography on silica gel extraction->purification product Final Product: 5-alkynyl-1-methyl-1H-pyrazole purification->product

Caption: General workflow for Sonogashira coupling.

References

Synthesis of Substituted Pyrazoles for Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical structure allows for extensive modification, leading to a wide array of derivatives with potent biological activities against fungi, weeds, and insects.[1][2][3] This "privileged" scaffold is a recurring motif in numerous commercially successful products for crop protection.[1] Pyrazole-based compounds have been effectively commercialized as fungicides, herbicides, and insecticides, playing a crucial role in sustainable agriculture.[1][4] This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrazoles relevant to agrochemical research.

Applications in Agrochemicals

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Fungicides: A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds, often featuring a pyrazole-carboxamide core, disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which is essential for ATP production.[1][5] This mode of action leads to the inhibition of spore germination and mycelial growth, providing broad-spectrum control of various plant diseases in crops such as cereals, fruits, and vegetables.[1] Examples include Bixafen, Fluxapyroxad, and Pyraclostrobin.[1]

  • Herbicides: Pyrazole derivatives are effective herbicides that often target key plant enzymes. A significant class inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is vital for the biosynthesis of plastoquinone and tocopherols in plants.[1] Inhibition of HPPD leads to bleaching of new growth and ultimately plant death.[1] Notable examples include Pyrasulfotole, Topramezone, and Pyrazoxyfen.[1][4]

  • Insecticides: Pyrazole-based insecticides primarily target the nervous system or energy metabolism of insects.[1] Fipronil, a well-known example, acts as a potent antagonist of the GABA-gated chloride channel in neurons, causing disruption of the central nervous system and insect death.[1] Other examples include Tolfenpyrad and Tebufenpyrad.[6]

Experimental Protocols

The synthesis of substituted pyrazoles for agrochemical applications often relies on the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1] This core structure is then further functionalized to achieve the desired biological activity.

Protocol 1: Classical Knorr-Type Synthesis of 1,3,5-Substituted Pyrazoles

This protocol describes a widely used method for synthesizing pyrazoles from 1,3-diketones and substituted hydrazines.[2][7]

Materials:

  • Substituted 1,3-diketone (1.0 eq)

  • Substituted hydrazine hydrochloride (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted hydrazine (1.0 eq) to the solution.[1]

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[1]

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,3,5-substituted pyrazole.[1]

Protocol 2: Synthesis of a Pyrazole-Amide Insecticide Intermediate

This protocol outlines the synthesis of a key intermediate for pyrazole-amide insecticides, which involves the formation of an amide linkage to the pyrazole core.[1]

Materials:

  • 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Suspend the 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane.

  • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride.

  • Stir the mixture at room temperature until the acid is converted to the acid chloride (monitor by IR spectroscopy or by quenching a small aliquot with methanol and analyzing by LC-MS).

  • In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine in dichloromethane.

  • Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Concentrate the solvent in vacuo.[1]

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.[1]

  • Concentrate the solution and purify the resulting solid by column chromatography to yield the desired 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide.[1]

Data Presentation

The following table summarizes the synthesis of various substituted pyrazoles using the Knorr-type synthesis (Protocol 1) with reported yields.

R⁵HydrazineYield (%)Reference
CH₃HC₆H₅Phenylhydrazine95[2][8]
CF₃HArylTolylsulfonohydrazideGood to Excellent[8]
ArylHArylArylhydrazine59-98[8]
CH₃HCH₃Hydrazine hydrateNot specified[7]

Visualizations

G cluster_workflow General Synthetic Workflow for Substituted Pyrazoles A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Hydrazine Derivative B->C D Substituted Pyrazole Core C->D E Functionalization (e.g., Amidation, Halogenation) D->E F Agrochemically Active Pyrazole Derivative E->F

Caption: Synthetic workflow for pyrazole-based agrochemicals.

G cluster_pathway Mode of Action: Pyrazole-Based SDHI Fungicides succinate Succinate sdh Complex II (Succinate Dehydrogenase) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate etc Mitochondrial Electron Transport Chain sdh->etc sdhi Pyrazole-Carboxamide (SDHI Fungicide) sdhi->sdh Inhibition atp ATP Production (Energy) etc->atp death Fungal Cell Death atp->death

Caption: Inhibition of fungal respiration by SDHI fungicides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-bromo-1-methyl-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The primary methods for synthesizing this compound involve the direct bromination of 1-methyl-1H-pyrazole using a suitable brominating agent. Another approach is a multi-step synthesis starting from different precursors, which can offer better regioselectivity.

Q2: Why is regioselectivity a major challenge in the bromination of 1-methyl-1H-pyrazole?

A2: The pyrazole ring has multiple positions where electrophilic substitution can occur. In the case of 1-methyl-1H-pyrazole, bromination can potentially occur at the C3, C4, and C5 positions. The methyl group at the N1 position influences the electron density of the ring, and reaction conditions play a crucial role in directing the bromine to the desired C5 position. The formation of regioisomeric mixtures is a common issue, which complicates purification and reduces the yield of the target compound.

Q3: What are the typical side products observed in this synthesis?

A3: Common side products include other isomers such as 3-bromo-1-methyl-1H-pyrazole and 4-bromo-1-methyl-1H-pyrazole. Additionally, di-brominated products can form if the reaction conditions are too harsh or if an excess of the brominating agent is used.[1] In some cases, unreacted starting material may also be present in the final product mixture.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] GC-MS is particularly useful for identifying the different isomers and byproducts formed during the reaction.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low to no yield of the desired product - Inactive brominating agent.- Reaction temperature is too low.- Insufficient reaction time.- Use a fresh batch of the brominating agent.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress by TLC or GC-MS.
Formation of multiple isomers - Non-selective brominating agent.- Inappropriate solvent.- Reaction temperature is too high.- Switch to a more regioselective brominating agent (e.g., N-Bromosuccinimide).- Screen different solvents; halogenated solvents or acetic acid can influence regioselectivity.- Perform the reaction at a lower temperature to favor the thermodynamically more stable product.
Presence of di-brominated byproducts - Excess of brominating agent.- High reaction temperature.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.- Lower the reaction temperature.
Difficult purification - Similar polarities of the desired product and isomers.- Oily nature of the product.- Utilize column chromatography with a carefully selected eluent system. Gradient elution might be necessary.- Consider converting the product to a solid derivative for easier purification by recrystallization.

Data Presentation

Table 1: Comparison of Brominating Agents for Pyrazole Synthesis (General Observations)

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Acetonitrile or DMF, often with a radical initiator or light[3]Mild, selective, and easier to handle than liquid bromine.May require activation (light or initiator); can lead to side reactions if not controlled.
Elemental Bromine (Br₂) Acetic acid or chlorinated solvents[4]Highly reactive and cost-effective.Less selective, hazardous to handle, can lead to over-bromination.
Tribromooxyphosphorus (POBr₃) Acetonitrile, reflux[5]Effective for certain substituted pyrazoles.Harsh reagent, may not be suitable for sensitive substrates.
N-Bromosaccharin (NBSac) Solvent-free, with a catalyst like silica-supported sulfuric acidHigh reactivity, can be more efficient than NBS in some cases.May not be as regioselective for all substrates.

Note: The data presented is based on general observations for pyrazole bromination and may need to be optimized for the specific synthesis of this compound.

Experimental Protocols

Method 1: Direct Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure for the direct bromination of a pyrazole ring and should be optimized for the specific substrate.

Materials:

  • 1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Method 2: Multi-step Synthesis via a Hydroxy-pyrazole Intermediate

This method is based on a patented procedure for a related compound and may require significant adaptation.[5]

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • This step involves the condensation of diethyl butynedioate with methylhydrazine.

Step 2: Synthesis of this compound-3-carboxylic acid ethyl ester

  • Dissolve 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in acetonitrile.

  • Add tribromooxyphosphorus (POBr₃) and reflux the mixture.

  • After completion, cool the reaction and pour it into a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate, dry, and concentrate to obtain the bromo-ester.

Step 3: Hydrolysis to this compound-3-carboxylic acid

  • The ethyl ester is hydrolyzed using a sodium hydroxide solution in ethanol.

Step 4: Decarboxylation (if necessary)

  • The carboxylic acid can be decarboxylated to yield this compound, although this step is not explicitly detailed in the reference for this specific outcome.

Visualizations

SynthesisWorkflow cluster_start Starting Material cluster_reaction Bromination cluster_workup Workup & Purification cluster_product Final Product 1_methyl_pyrazole 1-methyl-1H-pyrazole Bromination Direct Bromination (e.g., NBS in Acetonitrile) 1_methyl_pyrazole->Bromination Quenching Quenching (Na₂S₂O₃) Bromination->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product TroubleshootingTree Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure Purify Purify Starting Materials Impure->Purify Yes Purify->Start Analyze_Products Analyze Product Mixture (GC-MS, NMR) Pure->Analyze_Products Isomers Multiple Isomers Present Analyze_Products->Isomers DiBrominated Di-brominated Products Analyze_Products->DiBrominated Unreacted_SM Unreacted Starting Material Analyze_Products->Unreacted_SM Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Use More Selective Reagent Isomers->Optimize_Conditions Yes Success Improved Yield Optimize_Conditions->Success Reduce_Reagent Reduce Molar Ratio of Brominating Agent DiBrominated->Reduce_Reagent Yes Reduce_Reagent->Success Increase_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Increase_Time_Temp Yes Increase_Time_Temp->Success

References

Technical Support Center: Purification of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 5-bromo-1-methyl-1H-pyrazole. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.

Troubleshooting Guide

Question: My crude this compound appears as a brown oil after synthesis and workup. How can I solidify and purify it?

Answer:

An oily crude product is a common issue and can be attributed to the presence of residual solvents, unreacted starting materials, or isomeric impurities that depress the melting point. Here is a systematic approach to address this:

  • Ensure Complete Solvent Removal: Initially, ensure all volatile solvents from the workup (e.g., dichloromethane, ethyl acetate) are thoroughly removed. Use a rotary evaporator followed by drying under high vacuum.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble.

    • Recommended Solvents: n-Hexane, diethyl ether, or a mixture of the two.

    • Procedure: Add the solvent to the oil and scratch the inside of the flask with a glass rod at the solvent-oil interface. Cooling the mixture in an ice bath can also promote crystallization.

  • Column Chromatography: If trituration fails, column chromatography is the most effective method for separating the desired product from impurities.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis beforehand.

Question: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how can I separate them?

Answer:

Multiple spots on a TLC plate indicate the presence of impurities. In the synthesis of this compound, common impurities include:

  • Unreacted 1-methyl-1H-pyrazole: This is a common impurity if the bromination reaction did not go to completion.

  • Regioisomers: The formation of the 3-bromo-1-methyl-1H-pyrazole or 4-bromo-1-methyl-1H-pyrazole regioisomers is a significant possibility.

  • Di-brominated products: Over-bromination can lead to the formation of di-bromo-1-methyl-pyrazole species.

Separation Strategies:

  • Column Chromatography: This is the most reliable method to separate these closely related compounds. Due to the polarity differences between the isomers and the starting material, a carefully optimized gradient elution on a silica gel column should provide good separation.

  • Recrystallization: If a solid product is obtained, recrystallization can be an effective purification technique. The choice of solvent is critical and should be determined experimentally.

    • Potential Solvents: Ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

Experimental Protocol: Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound via electrophilic bromination of 1-methyl-1H-pyrazole.

Materials:

  • 1-methyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexane eluent).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically a white to off-white solid. The reported melting point can vary, but it is generally in the range of 35-40 °C.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity and purity of the final product should be confirmed by a combination of analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Q3: My purified product is a colorless oil that solidifies upon standing in the refrigerator. Is this normal?

A3: Yes, this is not uncommon for compounds with relatively low melting points. If the analytical data (NMR, MS) confirms the purity, the product can be used as is. Storing it in a refrigerator or freezer will help maintain its solid state.

Q4: Can I use other brominating agents besides NBS?

A4: While NBS is a common and relatively safe choice, other brominating agents like molecular bromine (Br₂) can also be used. However, Br₂ is more hazardous and may lead to different impurity profiles, including a higher potential for over-bromination. The reaction conditions would need to be carefully optimized if using an alternative brominating agent.

Data Presentation

Parameter1-methyl-1H-pyrazole (Starting Material)This compound (Product)3-bromo-1-methyl-1H-pyrazole (Isomeric Impurity)
Molecular Weight 82.11 g/mol 161.00 g/mol 161.00 g/mol
Boiling Point 127 °CNot readily availableNot readily available
Melting Point Liquid at room temp.35-40 °CNot readily available
Polarity More polarLess polarSimilar polarity to product
TLC Rf (20% EtOAc/Hex) ~0.2~0.5~0.45

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1-methyl-1H-pyrazole in Acetonitrile add_nbs Add NBS at 0 °C start->add_nbs react Stir at RT for 12-16h add_nbs->react quench Quench with Na2S2O3 react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry crude Crude Product (Oil/Solid) dry->crude chromatography Column Chromatography crude->chromatography pure Pure this compound chromatography->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Crude Product Analysis tlc TLC shows multiple spots? start->tlc oily Product is an oil? impurities Identify Impurities: - Starting Material - Regioisomers - Di-brominated products tlc->impurities Yes pure_enough Proceed to characterization tlc->pure_enough No solvent Remove residual solvent (High Vacuum) oily->solvent Yes solid Proceed with purification if necessary oily->solid No purification_method Select Purification Method impurities->purification_method column Column Chromatography (Silica, EtOAc/Hexane gradient) purification_method->column Significant overlap recrystallization Recrystallization (e.g., Ethanol, IPA) purification_method->recrystallization Distinct spots & solid triturate Triturate with Hexane/Ether solvent->triturate solid_check solid_check triturate->solid_check Solidifies? solid_check->pure_enough Yes column2 Column Chromatography solid_check->column2 No

Caption: Troubleshooting decision tree for the purification of this compound.

Technical Support Center: Synthesis of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-bromo-1-methyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and what are the key challenges?

A1: The synthesis of this compound is typically achieved through a multi-step process that can present several challenges, primarily related to regioselectivity and purification. The two main strategies are:

  • Route A: Cyclization followed by bromination. This involves the initial formation of the 1-methyl-1H-pyrazole ring by the condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine, followed by electrophilic bromination of the pyrazole ring.

  • Route B: Bromination followed by N-methylation. This route begins with the bromination of a pyrazole precursor, followed by the N-methylation of the bromo-pyrazole intermediate.

The primary challenges include the formation of regioisomeric byproducts during both the cyclization and N-methylation steps, as well as the potential for over-bromination.

Q2: What are the most common byproducts observed in the synthesis of this compound?

A2: The most frequently encountered byproducts in the synthesis of this compound include:

  • Regioisomers:

    • 3-bromo-1-methyl-1H-pyrazole: This is the most common isomeric byproduct, arising from a lack of regioselectivity during the initial pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl precursor and methylhydrazine.[1][2][3][4] The nucleophilicity of both nitrogen atoms in methylhydrazine is similar, which can lead to the formation of both 1,3- and 1,5-disubstituted pyrazole products.[5]

    • Isomeric N-methylated pyrazoles: If starting with a brominated pyrazole, methylation can occur on either of the two nitrogen atoms, leading to a mixture of regioisomers.

  • Di-brominated byproducts: Over-bromination of the pyrazole ring can lead to the formation of di-brominated species, such as 4,5-dibromo-1-methyl-1H-pyrazole.

  • Pyrazoline intermediates: Incomplete cyclization or aromatization during the pyrazole ring formation can result in the presence of pyrazoline byproducts.

  • Unreacted starting materials: Residual starting materials may be present if the reaction does not go to completion.

Q3: How can I minimize the formation of the 3-bromo-1-methyl-1H-pyrazole regioisomer?

A3: Minimizing the formation of the undesired regioisomer is crucial for a clean reaction and straightforward purification. Several factors influence the regioselectivity of the pyrazole synthesis:[3]

  • Solvent choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in favor of a single isomer compared to traditional solvents like ethanol.[1][4]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine nitrogens and affect the rate of condensation at each carbonyl group.[3]

  • Steric and electronic effects: The steric bulk and electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of methylhydrazine to the less hindered or more electrophilic carbonyl group.[3]

The following table summarizes the effect of solvent on the regioselectivity of a typical pyrazole synthesis:

1,3-Dicarbonyl PrecursorHydrazineSolventRatio of Regioisomer A : Regioisomer BReference
Unsymmetrical DiketoneMethylhydrazineEthanol~1:1.3[4]
Unsymmetrical DiketoneMethylhydrazineTFE85:15[4]

Q4: What are the recommended methods for purifying this compound from its byproducts?

A4: Purification of this compound can be challenging due to the similar physical properties of the regioisomeric byproducts. The most effective purification techniques include:

  • Column chromatography: This is the most common and effective method for separating regioisomers and other byproducts. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed.

  • Recrystallization: If the product is a solid and there is a significant difference in the solubility of the desired product and the impurities, recrystallization can be an effective purification method.

  • Distillation: For liquid products, fractional distillation under reduced pressure may be used to separate components with different boiling points.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.- Increase reaction time and/or temperature.- Ensure proper stoichiometry of reagents.- Check the purity of starting materials.
Product loss during workup or purification.- Optimize extraction and washing procedures.- Use appropriate column chromatography conditions.
Presence of multiple spots on TLC (similar Rf values) Formation of regioisomers (e.g., 3-bromo-1-methyl-1H-pyrazole).- Modify reaction conditions to improve regioselectivity (e.g., change solvent to a fluorinated alcohol).- Employ high-resolution column chromatography for separation.
Presence of a higher molecular weight byproduct in mass spectrometry Formation of di-brominated byproducts.- Use a stoichiometric amount of the brominating agent.- Control the reaction temperature (perform at lower temperatures).- Add the brominating agent slowly to the reaction mixture.
Broad or complex NMR spectrum Presence of multiple isomers and/or impurities.- Purify the product using column chromatography.- Compare the spectrum with known spectra of the desired product and potential byproducts.
Reaction mixture turns dark or forms a tar Decomposition of starting materials or products.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Control the reaction temperature carefully.- Use purified and degassed solvents.

Experimental Protocols

Synthesis of 1-methyl-1H-pyrazole (Illustrative)

This protocol describes a general procedure for the synthesis of the 1-methyl-1H-pyrazole core, which can then be brominated.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol).

  • Addition of Hydrazine: Slowly add methylhydrazine (1.0-1.2 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period of 2 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Bromination of 1-methyl-1H-pyrazole (Illustrative)

  • Reaction Setup: Dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., chloroform, acetic acid, or water).

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) (1.0-1.1 eq) in the same solvent to the reaction mixture, while maintaining a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction: Stir the reaction for 1 to 12 hours, monitoring the consumption of the starting material by TLC.

  • Workup: Quench the reaction with a solution of sodium thiosulfate to remove any excess bromine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude this compound by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_route_a Route A: Cyclization then Bromination 1,3-Dicarbonyl 1,3-Dicarbonyl Cyclization Cyclization 1,3-Dicarbonyl->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization 1-Methyl-1H-pyrazole 1-Methyl-1H-pyrazole Cyclization->1-Methyl-1H-pyrazole Bromination_A Bromination 1-Methyl-1H-pyrazole->Bromination_A Brominating_Agent_A Brominating Agent (e.g., NBS) Brominating_Agent_A->Bromination_A 5-Bromo-1-methyl-1H-pyrazole_A This compound Bromination_A->5-Bromo-1-methyl-1H-pyrazole_A Byproducts_A Byproducts: - 3-bromo isomer - Di-bromo species Bromination_A->Byproducts_A

Caption: General synthetic workflow for this compound (Route A).

Troubleshooting_Byproducts Start Impure Product Detected (TLC, NMR, MS) Check_Isomers Presence of Regioisomers? Start->Check_Isomers Optimize_Cyclization Optimize Cyclization: - Use fluorinated solvent - Adjust pH Check_Isomers->Optimize_Cyclization Yes Check_Overbromination Evidence of Over-bromination? Check_Isomers->Check_Overbromination No Purification Purify via Column Chromatography Optimize_Cyclization->Purification Optimize_Methylation Optimize N-Methylation: - Screen methylating agents - Control temperature Optimize_Methylation->Purification Control_Bromination Control Bromination: - Use stoichiometric Br+ source - Lower temperature Check_Overbromination->Control_Bromination Yes Check_Starting_Material Incomplete Reaction? Check_Overbromination->Check_Starting_Material No Control_Bromination->Purification Increase_Reaction_Time Increase Reaction Time/Temp Check_Starting_Material->Increase_Reaction_Time Yes Check_Starting_Material->Purification No Increase_Reaction_Time->Purification

Caption: Troubleshooting logic for byproduct formation in the synthesis.

References

Technical Support Center: Minimizing Debromination in Suzuki Reactions of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyrazoles. Our focus is on minimizing the common side reaction of debromination to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of debrominated pyrazole in my Suzuki reaction. What are the primary causes?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions. For bromopyrazoles, the primary contributing factors are:

  • N-H Acidity of the Pyrazole: Unprotected pyrazole N-H protons are acidic. In the presence of a base, a pyrazolate anion can form, which may influence the catalytic cycle in a way that promotes dehalogenation.[1]

  • Reaction Conditions: The choice of base, solvent, catalyst, and temperature all play a crucial role. Strong bases, protic solvents, and high temperatures can increase the likelihood of debromination.[2]

  • Catalyst System: Highly active palladium catalysts can sometimes favor the debromination pathway. The choice of ligand is particularly important in modulating the catalyst's reactivity and selectivity.[2]

  • Presence of Hydride Sources: Trace amounts of water or other protic species in the reaction mixture can act as a hydride source, leading to the reduction of the bromopyrazole.[2]

Q2: How does the choice of base affect the level of debromination?

A2: The base is a critical factor. Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote debromination. It is generally advisable to use milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or cesium fluoride (CsF) to minimize this side reaction.[1] The base's role is to activate the boronic acid for transmetalation, but overly strong bases can lead to undesired side reactions.[3]

Q3: Can the palladium catalyst and ligand choice help in reducing debromination?

A3: Absolutely. The combination of the palladium precursor and the ligand is critical for a successful Suzuki coupling. For bromopyrazoles, using bulky, electron-rich phosphine ligands is highly recommended. Ligands like XPhos and SPhos can accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the debromination pathway.[1][2] In contrast, less bulky ligands such as triphenylphosphine (PPh₃) may be more prone to inducing dehalogenation.[1]

Q4: Is it necessary to protect the N-H of the pyrazole?

A4: Yes, protecting the pyrazole nitrogen is a highly effective strategy to suppress debromination.[1][4] The protection removes the acidic proton, preventing the formation of the pyrazolate anion that can interfere with the catalytic cycle. Common protecting groups include tert-Butoxycarbonyl (Boc) and (2-(trimethylsilyl)ethoxymethyl) (SEM).[1][4]

Q5: My starting bromopyrazole is an iodo- or chloropyrazole. Does the type of halogen matter?

A5: Yes, the carbon-halogen bond strength influences the propensity for dehalogenation. The bond strength decreases from C-Cl > C-Br > C-I.[2] Consequently, iodopyrazoles are the most reactive and generally the most susceptible to dehalogenation, followed by bromopyrazoles.[2][5] If your synthetic route allows, using a bromopyrazole or even a chloropyrazole can significantly reduce the amount of the dehalogenated byproduct.[2][5]

Troubleshooting Guides

Troubleshooting Debromination of 4-Bromopyrazole

This guide provides a systematic approach to troubleshooting and minimizing debromination in the Suzuki coupling of 4-bromopyrazoles.

ParameterCondition A (High Debromination)Condition B (Low Debromination)Expected Outcome
Pyrazole Substrate Unprotected 4-bromopyrazoleN-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM)Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1][4]
Base Strong inorganic bases (e.g., NaOH, KOH)Milder inorganic bases (e.g., K₃PO₄, CsF) or organic basesMilder bases are generally less likely to promote debromination.[1]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[1]Bulky ligands accelerate the desired reductive elimination step and stabilize the catalyst.[2]
Solvent Protic solvents (e.g., alcohols) or highly polar aprotic solvents (e.g., DMF)Aprotic, less polar solvents (e.g., Toluene, Dioxane)Toluene and dioxane are less likely to act as hydride donors compared to alcohols.[2]
Temperature High temperature (e.g., >100 °C)Lower temperature (e.g., 60-80 °C)The activation energy for debromination can be higher than for the desired coupling, so lowering the temperature can suppress it more effectively.[2]
Troubleshooting Workflow for Minimizing Debromination

If you are experiencing significant debromination, follow this systematic workflow to identify and implement the most effective solution.

G Troubleshooting Workflow for Debromination start High Debromination Observed protect_N 1. Protect Pyrazole N-H (e.g., Boc, SEM) start->protect_N check_dehalogenation1 Debromination Minimized? protect_N->check_dehalogenation1 adjust_base 2. Adjust Base Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃) check_dehalogenation1->adjust_base No end_success Problem Solved check_dehalogenation1->end_success Yes check_dehalogenation2 Debromination Minimized? adjust_base->check_dehalogenation2 change_ligand 3. Change Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) check_dehalogenation2->change_ligand No check_dehalogenation2->end_success Yes check_dehalogenation3 Debromination Minimized? change_ligand->check_dehalogenation3 change_solvent 4. Change Solvent Use non-polar aprotic solvents (e.g., Toluene) check_dehalogenation3->change_solvent No check_dehalogenation3->end_success Yes check_dehalogenation4 Debromination Minimized? change_solvent->check_dehalogenation4 lower_temp 5. Lower Temperature (e.g., 60-80 °C) check_dehalogenation4->lower_temp No check_dehalogenation4->end_success Yes end_further Further Optimization Needed lower_temp->end_further

Caption: A stepwise workflow for troubleshooting and minimizing debromination.

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling of N-Protected 4-Bromopyrazole with Minimized Debromination

This protocol is adapted from established procedures for the Suzuki coupling of N-protected heteroaryl halides, optimized to minimize debromination.[1]

Materials:

  • N-protected 4-bromopyrazole (e.g., 1-(tert-butoxycarbonyl)-4-bromo-1H-pyrazole) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) (2-10 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add the N-protected 4-bromopyrazole (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), potassium phosphate (2.0 mmol), the palladium pre-catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL per mmol of bromopyrazole) and a minimal amount of degassed water (e.g., 0.5 mL) via syringe.

  • Stir the reaction mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki Catalytic Cycle

Understanding the catalytic cycle can help in diagnosing issues. The following diagram illustrates the key steps.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)L₂-Ar' transmetalation->pd2_diaryl ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetalation re Reductive Elimination pd2_diaryl->re re->pd0 Regeneration product Ar-Ar' (Coupled Product) re->product aryl_halide Ar-X (Bromopyrazole) aryl_halide->oa

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Regioselectivity in the Bromination of 1-Methylpyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-methylpyrazole. Our aim is to help you overcome common challenges and optimize the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the possible regioisomers formed during the bromination of 1-methylpyrazole?

The bromination of 1-methylpyrazole can yield three possible regioisomers: 3-bromo-1-methylpyrazole, 4-bromo-1-methylpyrazole, and 5-bromo-1-methylpyrazole. The position of bromination is highly dependent on the reaction conditions and the brominating agent used.

Q2: Which position of 1-methylpyrazole is most reactive towards electrophilic bromination and why?

The C4 position is the most electron-rich and sterically accessible, making it the most reactive site for electrophilic substitution.[1][2] This is followed by the C5 and then the C3 position. The reactivity is governed by the stability of the Wheland intermediate (also known as a σ-complex or arenium ion) formed during the reaction.[3][4][5] Attack at C4 results in a more stable intermediate compared to attack at C3 or C5.

Q3: How can I selectively synthesize 4-bromo-1-methylpyrazole?

Selective synthesis of 4-bromo-1-methylpyrazole is often the most straightforward bromination reaction for this substrate.

  • Recommended Method: The use of N-Bromosuccinimide (NBS) in a suitable solvent is a common and effective method.[6][7] Water can be used as a solvent for this transformation, providing a fast and simple route with high yields.[6][7]

  • Alternative Method: Reaction with liquid bromine in an aqueous hydrobromic acid solution is another reported method.[6][7]

Q4: What conditions favor the formation of 5-bromo-1-methylpyrazole?

Achieving high selectivity for the 5-bromo isomer often requires a kinetically or thermodynamically controlled approach that differs from the direct bromination of 1-methylpyrazole. One strategy involves the lithiation of 1-methylpyrazole at the 5-position under thermodynamically controlled conditions, followed by quenching with a bromine source.[8]

Q5: How can I obtain 3-bromo-1-methylpyrazole?

Direct bromination of 1-methylpyrazole generally does not favor the 3-position. Synthesis of 3-bromo-1-methylpyrazole often involves a multi-step sequence, for example, starting from 1-methyl-1H-pyrazol-3-amine via a Sandmeyer-type reaction.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of 1-methylpyrazole. 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh, high-purity brominating agent (e.g., recrystallized NBS). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC-MS.
Formation of a mixture of regioisomers (low regioselectivity). 1. Reaction conditions are not optimized for the desired isomer. 2. The brominating agent is too reactive, leading to non-selective bromination.1. Carefully control the reaction temperature and stoichiometry of reagents. 2. For C4-bromination, NBS is generally more selective than elemental bromine.[6][7] 3. For C5-bromination, consider a directed lithiation approach.[8]
Formation of di- or poly-brominated products. 1. Excess of brominating agent. 2. Reaction run for an extended period at elevated temperatures.1. Use a stoichiometric amount (or a slight excess) of the brominating agent. 2. Monitor the reaction closely and stop it once the desired mono-brominated product is formed.
Difficulty in separating regioisomers. Isomers have similar physical properties (e.g., boiling point, polarity).1. Utilize high-performance column chromatography with an optimized solvent system. 2. Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group.

Data Presentation: Regioselectivity in Bromination

Brominating Agent Solvent Temperature Major Product Approx. Yield (%) Reference
NBSWaterRoom Temp4-bromo-1-methylpyrazoleHigh[6][7]
Br₂ / HBr(aq)WaterNot specified4-bromo-1-methylpyrazoleNot specified[6][7]
n-BuLi then Br₂ sourceTHFThermodynamically controlled5-bromo-1-methylpyrazoleNot specified[8]

Experimental Protocols

Synthesis of 4-bromo-1-methylpyrazole using NBS

This protocol is adapted from conventional methods for the synthesis of 4-bromo-1-methylpyrazole.[6][7]

Materials:

  • 1-Methylpyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve 1-methylpyrazole (1.0 eq) in water.

  • To the stirred solution, add N-Bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature. The reaction is typically fast.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure at low temperature to avoid loss of the product due to its relatively low boiling point.[6][7]

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 1-Methylpyrazole in Water B Add NBS Portion-wise A->B Stirring at RT C Quench with Na2S2O3 (aq) B->C D Neutralize with NaHCO3 (aq) C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Concentrate under Reduced Pressure F->G H Column Chromatography G->H I I H->I Final Product: 4-bromo-1-methylpyrazole

Caption: Experimental workflow for the synthesis of 4-bromo-1-methylpyrazole.

regioselectivity_factors cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Key Intermediate cluster_products Products 1-Methylpyrazole 1-Methylpyrazole Wheland Intermediate\n(Arenium Ion) Wheland Intermediate (Arenium Ion) 1-Methylpyrazole->Wheland Intermediate\n(Arenium Ion) Brominating Agent Brominating Agent Brominating Agent->Wheland Intermediate\n(Arenium Ion) Solvent Solvent Solvent->Wheland Intermediate\n(Arenium Ion) Temperature Temperature Temperature->Wheland Intermediate\n(Arenium Ion) Stoichiometry Stoichiometry Stoichiometry->Wheland Intermediate\n(Arenium Ion) 3-bromo-1-methylpyrazole 3-bromo-1-methylpyrazole Wheland Intermediate\n(Arenium Ion)->3-bromo-1-methylpyrazole 4-bromo-1-methylpyrazole 4-bromo-1-methylpyrazole Wheland Intermediate\n(Arenium Ion)->4-bromo-1-methylpyrazole 5-bromo-1-methylpyrazole 5-bromo-1-methylpyrazole Wheland Intermediate\n(Arenium Ion)->5-bromo-1-methylpyrazole

Caption: Factors influencing the regioselectivity of 1-methylpyrazole bromination.

References

Technical Support Center: Column Chromatography Purification of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of brominated heterocycles.

Frequently Asked Questions (FAQs)

Q1: My brominated heterocycle is not moving from the baseline on the TLC plate, even with a highly polar solvent system. What should I do?

A1: This indicates very strong interaction with the silica gel, which is common for polar heterocycles, especially those with multiple nitrogen atoms. Consider the following:

  • Switch to a more polar solvent system: If you are using ethyl acetate/hexane, try switching to a dichloromethane/methanol system. For very polar compounds, a gradient of up to 10% methanol in dichloromethane may be necessary.[1]

  • Add a basic modifier: For basic heterocycles (like pyridines or quinolines), the acidic nature of silica gel can cause strong adsorption. Adding a small amount of triethylamine (0.1-1%) to your eluent can help neutralize the silica and improve elution.[2][3]

  • Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for strongly basic compounds.[4] Reversed-phase chromatography (C18 silica) is another option for very polar compounds.

Q2: My brominated heterocycle appears to be decomposing on the silica gel column. How can I prevent this?

A2: Degradation on silica gel is a common issue for sensitive compounds. Here are some strategies to mitigate this:

  • Deactivate the silica gel: Flushing the column with a solvent system containing 1-3% triethylamine before loading your sample can neutralize the acidic sites on the silica gel.[3][5] After the initial flush, you can run the column with your regular solvent system.

  • Use a less acidic stationary phase: As mentioned above, neutral alumina or Florisil can be gentler alternatives to silica gel.[4]

  • Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends on the stationary phase.

Q3: I am observing significant peak tailing during column chromatography. What are the common causes and solutions?

A3: Peak tailing can result from several factors. A systematic approach is best for troubleshooting:

  • Secondary interactions: Polar functional groups on your brominated heterocycle can have strong secondary interactions with the silanol groups on the silica surface. Adding a modifier like triethylamine to the mobile phase can help to mask these sites and improve peak shape.

  • Column overload: Injecting too much sample can lead to peak fronting, but in some cases, it can also cause tailing. Try reducing the amount of crude material loaded onto the column.

  • Poor column packing: An unevenly packed column can lead to channeling and peak tailing. Ensure your silica gel is packed uniformly without any cracks or air bubbles.

Q4: How do I choose the optimal solvent system for my separation?

A4: The ideal solvent system is typically determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4 for the best separation.[6] A good starting point for many brominated heterocycles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]

Q5: What is "dry loading" and when should I use it?

A5: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel before being loaded onto the column. This method is particularly useful when your compound has poor solubility in the eluting solvent. It prevents the use of a strong, polar solvent to dissolve the sample, which can negatively impact the separation.[7]

Troubleshooting Guides

Problem: Poor Separation of Brominated Heterocycle and Impurities

This troubleshooting guide will help you diagnose and resolve issues related to poor separation.

PoorSeparation start Poor Separation check_rf Check TLC Rf difference between product and impurity start->check_rf rf_too_small Is ΔRf < 0.1? check_rf->rf_too_small change_solvent Optimize solvent system (change polarity or solvent type) rf_too_small->change_solvent Yes rf_ok Is product Rf between 0.2-0.4? rf_too_small->rf_ok No change_solvent->check_rf adjust_polarity Adjust solvent polarity rf_ok->adjust_polarity No check_loading Review sample loading technique rf_ok->check_loading Yes adjust_polarity->check_rf overloading Overloading the column? check_loading->overloading reduce_load Reduce sample amount overloading->reduce_load Yes solvent_issue Sample dissolved in strong solvent? overloading->solvent_issue No success Improved Separation reduce_load->success dry_load Use dry loading technique solvent_issue->dry_load Yes check_column Inspect column packing solvent_issue->check_column No dry_load->success repack_column Repack column carefully check_column->repack_column repack_column->success

Caption: Troubleshooting decision tree for poor separation.

Problem: Compound is Stuck on the Column or Elutes Very Slowly

This workflow will guide you through resolving issues with compounds that show little to no mobility on the column.

CompoundStuck start Compound Stuck on Column increase_polarity Increase eluent polarity (e.g., higher % of polar solvent) start->increase_polarity add_modifier Is the compound basic? increase_polarity->add_modifier use_tea Add 0.1-1% triethylamine to the eluent add_modifier->use_tea Yes check_stationary_phase Is the compound very polar or sensitive to acid? add_modifier->check_stationary_phase No elution_achieved Compound Elutes use_tea->elution_achieved change_stationary_phase Consider neutral alumina or reversed-phase silica check_stationary_phase->change_stationary_phase Yes check_stationary_phase->elution_achieved No, continue increasing polarity change_stationary_phase->elution_achieved

Caption: Workflow for eluting strongly retained compounds.

Data Presentation

The following tables provide a summary of common solvent systems and approximate Rf values for the column chromatography of selected brominated heterocycles. Note that these values are illustrative and should be optimized for each specific compound and separation.

Table 1: Common Solvent Systems for Column Chromatography of Brominated Heterocycles

Heterocycle ClassCommon Non-Polar SolventCommon Polar SolventTypical Ratio Range
Brominated IndolesHexane / Petroleum EtherEthyl Acetate95:5 to 80:20
Brominated QuinolinesHexane / TolueneEthyl Acetate90:10 to 70:30[8]
Brominated PyridinesDichloromethane / HexaneEthyl Acetate / Methanol98:2 to 90:10
Brominated PyrimidinesDichloromethaneMethanol99:1 to 95:5

Table 2: Example Rf Values of Brominated Heterocycles in Selected Solvent Systems

CompoundSolvent SystemRatioApproximate Rf
5-Bromo-8-methoxyquinolineEthyl Acetate / Hexane30:700.6[8]
3,6,8-TribromoquinolineEthyl Acetate / Hexane1:120.65[9]
5-Bromo-8-aminoquinolineEthyl Acetate / Hexane1:6Close to dibromo analog
5,7-Dibromo-8-aminoquinolineEthyl Acetate / Hexane1:6Close to monobromo analog

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol outlines a standard procedure for purifying a brominated heterocycle using flash column chromatography.

ColumnChromatographyWorkflow start Start tlc 1. TLC Analysis: Determine optimal solvent system (Rf 0.2-0.4) start->tlc pack_column 2. Pack Column: Prepare a slurry of silica gel in the chosen eluent and pack the column. tlc->pack_column load_sample 3. Load Sample: Use wet or dry loading method. pack_column->load_sample elute 4. Elute Column: Apply pressure and collect fractions. load_sample->elute monitor 5. Monitor Fractions: Analyze fractions by TLC. elute->monitor combine 6. Combine Fractions: Combine fractions containing the pure product. monitor->combine evaporate 7. Evaporate Solvent: Remove solvent using a rotary evaporator. combine->evaporate end Pure Product evaporate->end

Caption: General workflow for column chromatography.

Methodology:

  • TLC Analysis: Develop a suitable solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column.

    • Add a thin layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel (70-230 mesh for gravity or 230-400 mesh for flash chromatography) in the chosen eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent) and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas for flash chromatography). Start collecting fractions immediately.

  • Fraction Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified brominated heterocycle.

Protocol 2: Deactivation of Silica Gel

This protocol is for acid-sensitive brominated heterocycles that may degrade on standard silica gel.

Methodology:

  • Prepare the deactivating solution: Prepare a solution of your chosen eluent containing 1-3% triethylamine.[3][5] For example, for 100 mL of eluent, add 1-3 mL of triethylamine.

  • Pack the column: Pack the chromatography column with silica gel as described in Protocol 1, using the non-modified eluent.

  • Flush the column: Pass 1-2 column volumes (CV) of the deactivating solution (eluent with triethylamine) through the packed column.

  • Equilibrate the column: Flush the column with 1-2 CV of the pure eluent (without triethylamine) to remove any excess base.

  • Proceed with purification: The column is now ready for sample loading and elution as described in Protocol 1.

References

preventing byproduct formation in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this vital reaction. Our goal is to empower you with the knowledge to minimize byproduct formation and optimize your pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Knorr pyrazole synthesis?

A1: The most prevalent byproducts in the Knorr pyrazole synthesis are:

  • Regioisomers: When using an unsymmetrical 1,3-dicarbonyl compound, the hydrazine can react with either of the two carbonyl groups, leading to the formation of two different regioisomers.[1]

  • Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. Under certain conditions, particularly neutral or basic pH, this intermediate can be stable and fail to cyclize into the desired pyrazole, leading to its accumulation as a major byproduct.[2]

  • Hydrazine Degradation Products: Hydrazine and its derivatives can be unstable and may decompose, especially at elevated temperatures or in the presence of certain impurities. This can lead to the formation of colored impurities and a decrease in the overall yield.[3]

Q2: How does pH affect the formation of byproducts?

A2: The pH of the reaction medium is a critical factor in controlling byproduct formation. Acidic conditions are generally preferred for the Knorr pyrazole synthesis as they catalyze both the initial formation of the hydrazone and the subsequent intramolecular cyclization to the pyrazole.[2] In neutral or basic conditions, the cyclization step is often slow or completely inhibited, resulting in the accumulation of the hydrazone intermediate.[2]

Q3: Can the choice of solvent influence the outcome of the reaction?

A3: Yes, the solvent can significantly impact the reaction, particularly in controlling regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve the regioselectivity of the reaction compared to more common solvents like ethanol.[4]

Q4: What is "oiling out" during product purification and how can I prevent it?

A4: "Oiling out" refers to the separation of the product as a liquid instead of a solid during crystallization. This typically happens when the product's melting point is lower than the temperature of the solution from which it is precipitating. To prevent this, you can try the following:

  • Use a larger volume of solvent.

  • Allow the solution to cool more slowly.

  • Change the solvent system.

  • Use a seed crystal to induce crystallization.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the Knorr pyrazole synthesis.

Problem Potential Cause Recommended Solution
Low or no yield of pyrazole, with a significant amount of a less polar spot on TLC. The reaction has likely stalled at the hydrazone intermediate stage due to insufficient acid catalysis.Add a catalytic amount of a suitable acid (e.g., glacial acetic acid, p-toluenesulfonic acid). Ensure the reaction medium is acidic.
Formation of a mixture of regioisomers. Use of an unsymmetrical 1,3-dicarbonyl compound.Modify the reaction conditions to favor one regioisomer. This can include changing the solvent (e.g., to a fluorinated alcohol), adjusting the pH, or altering the reaction temperature.[1][4] Steric hindrance on one of the carbonyl groups can also direct the reaction.
The reaction mixture turns dark yellow or red, and multiple unidentified spots appear on TLC. This may be due to the degradation of the hydrazine starting material.Use high-purity hydrazine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Adding a mild base like sodium acetate when using a hydrazine salt can sometimes lead to a cleaner reaction.[3]
The product is difficult to purify and appears as an oil. The product may be "oiling out" during crystallization or may be impure.Refer to the FAQ on "oiling out." If impurities are suspected, consider purification by column chromatography.

Data Presentation

Table 1: Effect of pH on Pyrazole vs. Hydrazone Formation
pHPredominant SpeciesRationale
Acidic (e.g., pH 3-5) PyrazoleAcid catalyzes both hydrazone formation and the subsequent cyclization, driving the reaction to the final product.[2]
Neutral (e.g., pH 7) Hydrazone IntermediateCyclization is slow or inhibited without acid catalysis, leading to the accumulation of the stable hydrazone.[2]
Basic (e.g., pH > 8) Starting Materials / HydrazoneHydrazone formation may be reversible, and cyclization is significantly hindered.[2]
Table 2: Influence of Solvent on Regioselectivity
SolventRegioisomer Ratio (A:B)*Reference
EthanolOften results in mixtures[4]
2,2,2-Trifluoroethanol (TFE)Significantly improved selectivity[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased selectivity[4]

*The specific ratio is highly dependent on the substrates used. This table indicates general trends.

Experimental Protocols

Optimized Protocol for Minimizing Byproduct Formation in Knorr Pyrazole Synthesis

This protocol is designed to favor the formation of the desired pyrazole product while minimizing the accumulation of the hydrazone intermediate and other byproducts.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0-1.2 eq)

  • Solvent (e.g., Ethanol, or 2,2,2-Trifluoroethanol for improved regioselectivity)

  • Acid catalyst (e.g., Glacial Acetic Acid, a few drops)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the acid to the solution.

  • Hydrazine Addition: Slowly add the hydrazine derivative to the stirred solution. The addition may be exothermic.[6]

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[6]

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Isolation: The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]

Visualizations

Knorr_Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General mechanism of the Knorr pyrazole synthesis.

Troubleshooting_Flowchart Start Low Yield or Byproduct Formation Check_pH Is reaction acidic? Start->Check_pH Add_Acid Add acid catalyst Check_pH->Add_Acid No Check_Regioisomers Mixture of regioisomers? Check_pH->Check_Regioisomers Yes Add_Acid->Check_Regioisomers Change_Solvent Change to fluorinated solvent (e.g., TFE) Check_Regioisomers->Change_Solvent Yes Check_Purity Reaction dark or impure? Check_Regioisomers->Check_Purity No Change_Solvent->Check_Purity Purify_Reagents Use high-purity reagents / inert atm. Check_Purity->Purify_Reagents Yes Success Optimized Synthesis Check_Purity->Success No Purify_Reagents->Success

Caption: Troubleshooting workflow for Knorr pyrazole synthesis.

Experimental_Workflow Setup 1. Reaction Setup: Dissolve 1,3-dicarbonyl in solvent Catalyst 2. Add Acid Catalyst Setup->Catalyst Hydrazine 3. Add Hydrazine Catalyst->Hydrazine Heat 4. Heat to Reflux & Monitor by TLC Hydrazine->Heat Workup 5. Cool and Isolate Crude Product Heat->Workup Purify 6. Purify by Recrystallization or Chromatography Workup->Purify Final_Product Pure Pyrazole Purify->Final_Product

References

Technical Support Center: Troubleshooting Pyrazole Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low conversion in pyrazole Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Workflow

When encountering low conversion in a pyrazole Suzuki coupling reaction, a systematic approach to troubleshooting is crucial. The following workflow provides a logical sequence of steps to identify and resolve the underlying issues.

G cluster_start cluster_optimization start Low Conversion Observed reagent_quality 1. Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions 2. Review Reaction Setup & Conditions reagent_quality->reaction_conditions boronic_acid Boronic Acid/Ester Stability (Check for protodeboronation) reagent_quality->boronic_acid halopyrazole Halopyrazole Purity & Reactivity reagent_quality->halopyrazole catalyst Catalyst/Precatalyst Activity (Use fresh or test on a known reaction) reagent_quality->catalyst base Base Strength & Purity reagent_quality->base solvent Solvent Degassed & Anhydrous reagent_quality->solvent side_products 3. Analyze for Side Products reaction_conditions->side_products atmosphere Inert Atmosphere Integrity reaction_conditions->atmosphere temperature Reaction Temperature & Time reaction_conditions->temperature dehalogenation Dehalogenation of Pyrazole side_products->dehalogenation homocoupling Boronic Acid Homocoupling side_products->homocoupling optimization 4. Systematic Component Screening & Optimization side_products->optimization

A systematic workflow for troubleshooting low conversion in pyrazole Suzuki reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your pyrazole Suzuki coupling experiments.

Issue 1: My reaction shows low or no conversion of the starting materials.

This is a common issue that can often be traced back to the quality of the reagents or the reaction setup.

Q: How do I know if my palladium catalyst is the problem?

A: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. This reduction can sometimes be inefficient. Furthermore, some Pd(0) sources, like Pd₂(dba)₃, can degrade over time, forming inactive palladium black.[1] To test the activity of your catalyst, you can run a simple, well-established Suzuki reaction with known reactive substrates, such as phenylboronic acid and bromobenzene. If this reaction also fails, your catalyst is likely inactive.[1]

Best Practices for Catalyst Handling and Selection:

  • For robust and reproducible results, consider using modern palladium precatalysts, such as Buchwald G2, G3, or G4 palladacycles.[1][2] These are designed for clean and efficient generation of the active Pd(0) species.

  • If using a Pd(II) source, you might need to pre-activate it by stirring with the ligand, sometimes at an elevated temperature or in the presence of a base, before adding your substrates.[1]

  • Ensure your catalyst has been stored under an inert atmosphere to prevent degradation.

Q: My boronic acid might be decomposing. How can I check this and what can I do?

A: Boronic acids, particularly electron-deficient or some heteroaryl derivatives, are susceptible to decomposition pathways like protodeboronation (hydrolysis back to the corresponding arene) and the formation of unreactive cyclic anhydrides (boroxines).[1][3] This instability is a very common reason for low yields.[1]

Solutions:

  • Purity Check: You can check the purity of your boronic acid by NMR.

  • Use Boronate Esters: To improve stability, consider using more robust boronic esters, such as pinacol (BPin), MIDA, or aryltrifluoroborate esters.[3][4][5][6] Pinacol esters, in particular, are often crystalline solids that are easier to handle, purify, and store for extended periods.[3][5]

  • Fresh Reagents: Always use fresh, high-purity boronic acid or ester.

Reagent TypeStabilityReactivityHandling
Boronic Acid Lower stability, prone to protodeboronation and boroxine formation.[3]Generally more reactive, often leading to faster reaction times.[3]Can be challenging to obtain in high purity; requires inert atmosphere and low temperatures for long-term storage.[3]
Pinacol Boronate Ester Significantly enhanced stability, less prone to decomposition.[3][5]Can be less reactive than the corresponding boronic acid, may require more forcing conditions.[5]Generally crystalline solids, easier to handle and purify via chromatography.[3]

Q: Could my halopyrazole be the issue?

A: The reactivity of the halopyrazole coupling partner is critical. The general reactivity trend for the halogen is I > Br > Cl.[7] Couplings with chloropyrazoles are more challenging and often require more active catalyst systems. Additionally, unprotected N-H groups on the pyrazole ring can sometimes inhibit the catalyst.[8] While many modern protocols are effective for unprotected pyrazoles, if you suspect inhibition, N-protection might be necessary.[8] Interestingly, for some aminopyrazoles, bromo and chloro derivatives have been found to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation.[9]

Q: I've checked my reagents, but the conversion is still low. What about the reaction conditions?

A: Suboptimal reaction conditions are a frequent cause of low conversion. Key parameters to consider are the base, solvent, and temperature.

  • Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not activate the boronic acid sufficiently, while a base that is too strong can promote side reactions. Common bases for pyrazole Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃.[8][10][11][12][13] The choice of base can be highly dependent on the specific substrates and catalyst system. For instance, in a microwave-assisted Suzuki reaction, KOH was found to be the optimal base.[11]

  • Solvent System: The solvent must solubilize the reagents and stabilize the catalytic species. Common solvents include 1,4-dioxane, DMF, toluene, and mixtures with water.[10][11][13][14] The presence of water can be beneficial or detrimental depending on the specific reaction. It can facilitate the dissolution of the base and promote the formation of the active boronate species, but it can also lead to protodeboronation of the boronic acid.[5][15] Rigorous degassing of the solvent is essential to remove oxygen, which can deactivate the catalyst.[1][7]

  • Temperature and Reaction Time: Suzuki couplings are often run at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate.[10][11][12] However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[12] Optimization of both temperature and reaction time is often necessary.

Issue 2: My starting materials are consumed, but the yield of the desired product is low.

This scenario suggests that side reactions are competing with your desired coupling reaction.

Q: I'm observing a significant amount of the dehalogenated pyrazole. What causes this and how can I prevent it?

A: Dehalogenation, where the halogen on the pyrazole is replaced by a hydrogen atom, is a common side reaction. This can be caused by impurities in the reagents or solvent, or by certain reaction conditions.[9] For instance, the mechanism of dehalogenation has been studied in the context of aminopyrazoles.[9]

Strategies to Minimize Dehalogenation:

  • Use High-Purity Reagents: Ensure all your reagents and solvents are of high purity.

  • Optimize Reaction Conditions: Sometimes, lowering the reaction temperature or changing the base can reduce the rate of dehalogenation.

  • Choice of Halogen: As mentioned earlier, for some substrates, bromo or chloro-pyrazoles may be less prone to dehalogenation than their iodo counterparts.[9]

Q: I'm getting a lot of homocoupling of my boronic acid. How can I avoid this?

A: Homocoupling of the boronic acid to form a biaryl byproduct can occur, especially in the presence of oxygen.[1]

Prevention of Homocoupling:

  • Rigorous Degassing: The most effective way to prevent homocoupling is to ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.[1][7]

  • Use a Pd(0) Source Directly: Using a Pd(0) catalyst directly, rather than generating it in situ from a Pd(II) precatalyst, can sometimes reduce the extent of homocoupling.[1]

Experimental Protocols

General Protocol for Pyrazole Suzuki Coupling

This protocol is a general starting point and may require optimization for specific substrates.

G reagents Combine Halopyrazole (1.0 eq), Boronic Acid/Ester (1.2-2.0 eq), Base (2.0-3.0 eq) in a flask. inert Evacuate and backfill the flask with an inert gas (Ar or N₂) (repeat 3x). reagents->inert solvent_catalyst Add degassed solvent and the Palladium Catalyst/Ligand (1-5 mol%). inert->solvent_catalyst heat Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C). solvent_catalyst->heat monitor Monitor reaction progress by TLC, GC, or LC-MS. heat->monitor workup Cool to room temperature, dilute with an organic solvent, wash with water/brine, dry, and concentrate. monitor->workup purify Purify the crude product by column chromatography. workup->purify

A typical experimental workflow for a pyrazole Suzuki coupling reaction.

Procedure:

  • To a reaction vessel, add the halopyrazole (1.0 equiv), the boronic acid or boronate ester (1.2–2.0 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[8][10]

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[7]

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1).[7][8]

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 8 mol %) and any additional ligand (e.g., dppf, 4 mol %).[10]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[8][10]

  • Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[10]

Microwave-Assisted Protocol

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times.[11]

Procedure:

  • In a microwave vial, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), base (e.g., KOH, 2 mmol), and the palladium catalyst (0.001 mmol).[11]

  • Add the solvent system (e.g., 1 mL ethanol and 1 mL water) and a magnetic stir bar.[11]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with a power of 60 W, ramping the temperature to 120 °C and holding for a short period (e.g., 2 minutes).[11]

  • After cooling, proceed with a standard aqueous workup and purification.

Optimization Data

Systematic optimization of reaction parameters is key to achieving high conversion. The following tables provide examples of optimization studies from the literature.

Table 1: Optimization of Base and Solvent for a Microwave-Assisted Suzuki Coupling [11][16]

EntryBaseSolvent (1:1)Yield (%)
1KOHEtOH/H₂O99
2K₃PO₄EtOH/H₂O95.2
3K₂CO₃EtOH/H₂O96.0
4Et₃NEtOH/H₂O92.3
5KOHDMF/H₂O90.9
6KOHDMAc/H₂O85.4
7KOHMeCN/H₂O94.5
Reaction conditions: 4'-bromoacetophenone (1 mmol), phenylboronic acid (1.3 mmol), base (2 mmol), solvent (2 mL), Pd catalyst (0.1 mol%), microwave irradiation at 60 W.

Table 2: Influence of Ligands and Pd Source on the Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole [8]

EntryPd SourceLigandConversion (%)Yield (%)
1Pd₂(dba)₃XPhos7556
2Pd(OAc)₂SPhos8568
3P2 (SPhos precatalyst)-9980
4P1 (XPhos precatalyst)-9875
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.

References

effect of base and ligand on Suzuki coupling of 5-bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the Suzuki-Miyaura cross-coupling of 5-bromopyrazoles.

Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format.

Issue 1: Low to No Product Yield

Question: I am performing a Suzuki coupling with a 5-bromopyrazole and observing very low or no formation of my desired product. What are the common causes and how can I improve the yield?

Answer: Low yield is a frequent challenge, often stemming from multiple interacting factors. The pyrazole ring itself, particularly if it has an unprotected N-H group, can complicate the reaction.[1][2] Below are the primary areas to investigate.

  • Inactive or Inefficient Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it doesn't form or is deactivated, the reaction will fail.[3]

    • Solution: For Pd(II) precatalysts like Pd(OAc)₂, in situ reduction to Pd(0) is required.[4] Consider using pre-formed, air-stable Pd(0) catalysts like Pd(PPh₃)₄ or highly active, modern precatalysts (e.g., Buchwald or PEPPSI-type catalysts) which often give better results with challenging substrates.[1][3][5][6] Ensure your catalyst is not degraded; old Pd(OAc)₂ can lose activity.[5]

  • Suboptimal Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[7][8][9]

    • Solution: The choice of base can dramatically impact yield. Inorganic bases are typically superior to organic bases for this reaction.[10] A screening of bases is recommended. Commonly used bases include K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For N-H pyrazoles or other challenging substrates, a stronger base like K₃PO₄ is often more effective.[1][3] The solubility of the base is also important; the reaction often requires an aqueous phase.[3]

  • Inappropriate Ligand Choice: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[4][11][12]

    • Solution: For electron-rich heterocycles like pyrazoles, standard ligands like PPh₃ may be insufficient.[5][13] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the reaction.[1][2][4] Electron-rich ligands facilitate oxidative addition, while bulky ligands promote the final reductive elimination step.[4][14]

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to deactivation.[3]

    • Solution: Rigorous degassing of the solvent and reaction mixture is crucial.[3][15] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) or by using several freeze-pump-thaw cycles.[3][15][16] The reaction should be maintained under a positive pressure of inert gas throughout.

  • Inhibition by Unprotected N-H Pyrazole: The acidic proton on an unprotected pyrazole can lead to the formation of a pyrazolate anion in the presence of the base. This anion can coordinate to the palladium center, inhibiting its catalytic activity.[1][2]

    • Solution: If possible, protecting the pyrazole nitrogen with a group like Boc or SEM can significantly improve yields by preventing catalyst inhibition.[2] If the N-H must remain unprotected, careful optimization of the catalyst system (using highly active precatalysts) and base is necessary.[1]

Issue 2: Significant Formation of Side Products

Question: My reaction is consuming the starting material, but I am isolating significant amounts of side products instead of my target molecule. What are these side products and how can I prevent them?

Answer: Several side reactions can compete with the desired cross-coupling. Identifying the major byproduct can help diagnose the problem.

  • Protodeboronation: The boronic acid reacts with a proton source (like water) to revert to the corresponding arene, effectively destroying the nucleophilic partner.

    • Cause: This is often promoted by excess water, high temperatures, or a non-optimal choice of base.[1][3] Some heteroaryl boronic acids are particularly prone to this decomposition.[13]

    • Solution: Use the boronic acid in a slight excess (e.g., 1.5 equivalents).[1] Minimize reaction time and temperature where possible. Using milder bases like KF or ensuring the base is not excessively strong can also help.[3]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (Ar-Ar).

    • Cause: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.[3]

    • Solution: Ensure the reaction is thoroughly deoxygenated.[3] Using the 5-bromopyrazole as the limiting reagent can sometimes suppress homocoupling of the more valuable boronic acid.

  • Dehalogenation (or Debromination): The 5-bromopyrazole is reduced, replacing the bromine atom with a hydrogen.

    • Cause: This can be promoted by certain phosphine ligands and bases, particularly at elevated temperatures.[3] The acidic N-H of an unprotected pyrazole can also facilitate this pathway.[2]

    • Solution: Switching to a different, often bulkier, ligand can mitigate this issue.[2] Using a milder base and lowering the reaction temperature may also be effective.[3] Protecting the pyrazole nitrogen is a very effective strategy to suppress debromination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the specific role of the base in the Suzuki coupling of 5-bromopyrazoles? The base performs three primary roles in the catalytic cycle:

  • Activates the Boronic Acid: It reacts with the organoboronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[9][17] This activation is essential for the subsequent transmetalation step.[8]

  • Facilitates Ligand Exchange: It assists in the formation of a palladium-alkoxide or -hydroxide complex (e.g., [ArPd(OR)L₂]) after the initial oxidative addition step.[7]

  • Accelerates Reductive Elimination: The presence of the base can also accelerate the final reductive elimination step, regenerating the Pd(0) catalyst.[7]

Q2: How do I select the right base for my reaction? Base selection is often empirical and may require screening. However, some general principles apply:

  • Strength: The base must be strong enough to deprotonate the boronic acid but not so strong that it promotes unwanted side reactions. For challenging substrates like N-H pyrazoles, stronger inorganic bases like K₃PO₄ are often preferred.[1]

  • Solubility: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common, so a base with some aqueous solubility like Na₂CO₃ or K₃PO₄ is often used.[1][13]

  • Compatibility: If your molecule contains base-labile functional groups (like esters), a milder base such as KF or K₂CO₃ might be necessary.[8]

Q3: What is the role of the phosphine ligand? The ligand is crucial for the catalyst's stability and reactivity. It binds to the palladium atom and modulates its electronic and steric properties, which directly impacts every step of the catalytic cycle.[4][11]

  • Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition of the 5-bromopyrazole.[12][14]

  • Steric Effects: Bulky ligands promote the reductive elimination step, which is the final, product-forming step of the cycle.[7][12][14]

  • Stability: The ligand stabilizes the Pd(0) species, preventing it from decomposing into inactive palladium black.[4]

Q4: Which type of ligand is best for coupling with 5-bromopyrazoles? For heteroaromatic substrates like 5-bromopyrazoles, bulky and electron-rich phosphine ligands are generally the most effective.[2]

  • Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos) are excellent choices and have been shown to be effective for coupling unprotected N-H azoles.[1][2]

  • Ferrocene-based ligands like dppf can also be very effective.[13]

  • N-Heterocyclic Carbenes (NHCs) are another class of highly electron-rich and bulky ligands that can be used for challenging couplings.[7]

Data Presentation: Effect of Reaction Parameters

The following tables summarize reported data on how the choice of catalyst, ligand, and base can affect the outcome of Suzuki couplings with pyrazole substrates.

Table 1: Comparison of Palladium Catalysts/Ligands for a Pyrazole Coupling (Data synthesized from a study on the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, which serves as a close analogue to 5-bromopyrazole systems)[13]

Catalyst / Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂K₂CO₃DME80295
Pd(PCy₃)₂K₂CO₃DME80460
Pd(PPh₃)₄K₂CO₃DME80645
Pd(PPh₃)₂Cl₂K₂CO₃DME80640

Table 2: Effect of Different Bases on Suzuki Coupling Yield (Data generalized from various studies on aryl halides)[10][18]

BaseTypical ConditionsRelative EffectivenessNotes
Na₂CO₃ Often used in aqueous solvent mixturesVery EffectiveA common and cost-effective choice that provides excellent yields.[10][18]
K₂CO₃ Common in various solvent systemsEffectiveA reliable base, sometimes slightly less reactive than Na₂CO₃.[13]
K₃PO₄ Dioxane/water or similar systemsHighly EffectiveOften the base of choice for difficult couplings or N-H substrates.[1][3]
Cs₂CO₃ Often used for challenging couplingsVery EffectiveA strong but expensive base, can improve yields when others fail.[15]
NaOH Aqueous solvent mixturesLess EffectiveCan be too harsh and may not be as effective as carbonates or phosphates.[10]
Et₃N (TEA) Organic solventsIneffectiveOrganic amines are generally poor bases for this transformation.[10]

Experimental Protocols

General Protocol for Suzuki Coupling of a 5-Bromopyrazole Derivative

This procedure is a representative example and may require optimization for specific substrates.

Materials:

  • 5-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)[1]

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂ or a Buchwald Precatalyst, 1-5 mol%)[1][13]

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-1.5 equiv relative to Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[1]

Procedure:

  • To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 5-bromopyrazole, arylboronic acid, palladium source, ligand (if needed), and base.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[16]

  • Using a syringe, add the degassed solvent mixture to the reaction vessel.

  • Place the sealed vessel in a preheated oil bath or microwave reactor and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][3][13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualization

The following diagram illustrates the logical workflow for troubleshooting and optimizing the Suzuki coupling of 5-bromopyrazoles, emphasizing the critical roles of the base and ligand.

Suzuki_Troubleshooting cluster_troubleshoot Troubleshooting Pathway start Start: Suzuki Coupling of 5-Bromopyrazole check_yield Evaluate Outcome: Yield & Purity start->check_yield success High Yield Successful Coupling check_yield->success Acceptable failure Low Yield or Side Products check_yield->failure Unacceptable check_base 1. Re-evaluate Base - Strength (K₃PO₄?) - Solubility failure->check_base check_ligand 2. Re-evaluate Ligand - Bulky? (XPhos?) - Electron-rich? check_base->check_ligand check_conditions 3. Check Conditions - Rigorous Degassing? - Temperature? check_ligand->check_conditions check_substrate 4. Substrate Issues? - Unprotected N-H? - Consider Protection check_conditions->check_substrate check_substrate->start Re-run Experiment

Caption: Troubleshooting workflow for optimizing the Suzuki coupling of 5-bromopyrazoles.

References

Technical Support Center: Large-Scale Synthesis of 5-Bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 5-bromo-1-methyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step. Two primary routes are considered for the large-scale synthesis:

  • Route A: Bromination of 1-methyl-1H-pyrazole.

  • Route B: Methylation of 5-bromo-1H-pyrazole.

Route A: Bromination of 1-methyl-1H-pyrazole

Experimental Workflow: Route A

Route_A_Workflow cluster_0 Step 1: Synthesis of 1-methyl-1H-pyrazole cluster_1 Step 2: Bromination Start_A 1,1,3,3-Tetraethoxypropane + Methylhydrazine Reaction_A1 Condensation Reaction Start_A->Reaction_A1 Solvent (e.g., Ethanol) Product_A1 1-methyl-1H-pyrazole Reaction_A1->Product_A1 Distillation Start_A2 1-methyl-1H-pyrazole Product_A1->Start_A2 Reaction_A2 Electrophilic Bromination Start_A2->Reaction_A2 Product_A2 This compound Reaction_A2->Product_A2 Work-up & Purification Brominating_Agent N-Bromosuccinimide (NBS) or Bromine Brominating_Agent->Reaction_A2 Solvent (e.g., CCl4, Acetonitrile)

Caption: Workflow for the synthesis of this compound via bromination of 1-methyl-1H-pyrazole.

Issue Potential Cause Troubleshooting Steps
Low yield of 1-methyl-1H-pyrazole Incomplete condensation reaction.- Ensure the reaction is heated to the appropriate temperature (e.g., 140°C if using dimethyl carbonate).[1]- Continuously remove the methanol byproduct to drive the reaction forward.[1]- Use fresh methylhydrazine, as it can degrade over time.
Loss of product during distillation.- Carefully control the distillation temperature and pressure to avoid co-distillation of the product with the solvent.
Formation of multiple brominated isomers Non-selective bromination. Pyrazole can be brominated at the 4-position.- Use a milder brominating agent like N-Bromosuccinimide (NBS) which can offer better regioselectivity.[2]- Control the reaction temperature; lower temperatures often favor the kinetic product.- The choice of solvent can influence selectivity. Acetonitrile is a common solvent for bromination with NBS.[3]
Over-bromination (dibromo-products).- Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents).- Add the brominating agent slowly to the reaction mixture to maintain control over the reaction.
Difficult purification of the final product Presence of unreacted starting material and isomers.- Utilize column chromatography for purification. A common eluent system is a mixture of hexanes and ethyl acetate.[2]- Consider recrystallization if the product is a solid.
Residual solvent.- Dry the product under vacuum to remove any remaining solvent.
Route B: Methylation of 5-bromo-1H-pyrazole

Experimental Workflow: Route B

Route_B_Workflow cluster_2 Step 1: Synthesis of 5-bromo-1H-pyrazole cluster_3 Step 2: Methylation Start_B Pyrazole Reaction_B1 Bromination Start_B->Reaction_B1 Product_B1 5-bromo-1H-pyrazole Reaction_B1->Product_B1 Purification Start_B2 5-bromo-1H-pyrazole Product_B1->Start_B2 Brominating_Agent_B NBS or Bromine Brominating_Agent_B->Reaction_B1 Solvent Reaction_B2 N-Alkylation Start_B2->Reaction_B2 Product_B2 This compound Reaction_B2->Product_B2 Work-up & Purification Methylating_Agent Dimethyl Sulfate or Methyl Iodide Methylating_Agent->Reaction_B2 Base Base (e.g., K2CO3, NaH) Base->Reaction_B2 Solvent (e.g., DMF, Acetonitrile)

Caption: Workflow for the synthesis of this compound via methylation of 5-bromo-1H-pyrazole.

Issue Potential Cause Troubleshooting Steps
Low yield of 5-bromo-1H-pyrazole Similar to Route A, formation of multiple isomers and over-bromination are concerns.- Follow the same troubleshooting for bromination as in Route A. The 4-position of pyrazole is highly susceptible to electrophilic substitution.[4]
Formation of N1 and N2 methylated isomers The two nitrogen atoms of the pyrazole ring are both nucleophilic.- The regioselectivity of N-alkylation can be influenced by the choice of base and solvent. Stronger bases and polar aprotic solvents may favor methylation at a specific nitrogen.- Steric hindrance at one of the nitrogen atoms can direct methylation to the other.
Incomplete methylation reaction Insufficiently strong base to deprotonate the pyrazole.- Use a stronger base such as sodium hydride (NaH) if weaker bases like potassium carbonate are ineffective. Exercise caution as NaH is highly reactive.- Ensure anhydrous conditions, as water can quench the base.
Inactive methylating agent.- Use fresh dimethyl sulfate or methyl iodide. These reagents can degrade over time.
Safety concerns with methylating agents Dimethyl sulfate and methyl iodide are toxic and carcinogenic.- Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]- Have a quenching solution (e.g., ammonia solution) readily available in case of spills.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferred for large-scale synthesis?

Both routes are viable; however, Route A (bromination of 1-methyl-1H-pyrazole) is often preferred for large-scale production. This is because the methylation of pyrazole can sometimes lead to a mixture of N1 and N2 isomers, which can be difficult to separate on a large scale. Brominating 1-methyl-1H-pyrazole directly can provide better control over the final product's regiochemistry, although careful control of the bromination conditions is still necessary to avoid other isomers.

Q2: What are the critical safety precautions for this synthesis?

  • Handling Bromine/NBS: Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Both should be handled in a fume hood with appropriate PPE.

  • Handling Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and potential carcinogens. Strict safety protocols, including the use of a fume hood and appropriate PPE, are mandatory.

  • Exothermic Reactions: Both bromination and methylation reactions can be exothermic. On a large scale, it is crucial to control the rate of addition of reagents and have an effective cooling system in place to manage the reaction temperature.

  • Waste Disposal: Halogenated organic waste and solutions containing methylating agents must be disposed of according to institutional and environmental regulations.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction progress.

  • TLC: A simple and quick method to check for the consumption of starting material and the formation of the product.

  • GC-MS: Provides more detailed information, allowing for the identification of the product and any major byproducts or isomers formed during the reaction.

Q4: What are the expected yields for this synthesis?

Yields can vary significantly depending on the scale and optimization of the reaction conditions. Based on related literature for similar pyrazole syntheses, yields for each step can range from 60% to over 90% under optimized conditions. For a multi-step synthesis, the overall yield will be lower.

Q5: Are there any "green" chemistry considerations for this synthesis?

Efforts can be made to improve the environmental footprint of the synthesis:

  • Solvent Choice: Consider replacing chlorinated solvents like carbon tetrachloride with less hazardous alternatives such as acetonitrile or ethyl acetate where possible.

  • Catalysis: Some modern bromination methods utilize catalytic amounts of reagents to reduce waste.

  • Atom Economy: Evaluate the atom economy of different routes to minimize the generation of byproducts.

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-1H-pyrazole[1]
  • Apparatus: A round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a distillation setup.

  • Procedure: a. To a solution of 1,1,3,3-tetraethoxypropane in a suitable solvent (e.g., ethanol), slowly add methylhydrazine via the dropping funnel while stirring. b. After the addition is complete, heat the reaction mixture to reflux. c. The methanol produced during the reaction is distilled off as it is formed to drive the reaction to completion. d. After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature. e. The 1-methyl-1H-pyrazole can be purified by fractional distillation.

Protocol 2: Bromination of 1-methyl-1H-pyrazole[2]
  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., nitrogen).

  • Procedure: a. Dissolve 1-methyl-1H-pyrazole in a suitable solvent (e.g., acetonitrile) and cool the mixture in an ice bath. b. Dissolve N-Bromosuccinimide (NBS) in the same solvent and add it dropwise to the pyrazole solution, maintaining the temperature below 5°C. c. After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC). d. Quench the reaction with a solution of sodium thiosulfate. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography (e.g., hexanes/ethyl acetate).

Disclaimer: These protocols are generalized and should be adapted and optimized for specific laboratory and scale-up conditions. Always perform a thorough safety assessment before conducting any chemical synthesis.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 5-bromo-1-methyl-1H-pyrazole and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive nuclear magnetic resonance (NMR) characterization of substituted pyrazoles is a cornerstone of synthetic chemistry and drug development, providing unequivocal structural confirmation. This guide offers a comparative analysis of the NMR spectroscopic data for 5-bromo-1-methyl-1H-pyrazole and structurally related analogues. While a complete, publicly available experimental dataset for this compound is not available in the cited literature, this guide presents data from closely related compounds to provide a robust framework for its characterization.

This comparison includes detailed NMR data for 1-methyl-1H-pyrazole as the parent compound and 3,5-dimethyl-1-phenyl-1H-pyrazole as a more complex substituted analogue. Additionally, partial ¹H NMR data for 5-bromo-1-methyl-1H-pyrazol-3-amine is included to offer an estimation of the chemical shifts for the target compound.

Comparative NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound and its analogues. This data facilitates the identification of characteristic shifts and substitution patterns.

CompoundSolventNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound (Estimated) CDCl₃¹HN-CH₃~3.70s-
H-3---
H-4~5.66s-
¹³CN-CH₃---
C-3---
C-4---
C-5---
1-methyl-1H-pyrazole [1]CDCl₃¹HN-CH₃3.84s-
H-37.49d1.7
H-46.22t2.1
H-57.39d2.4
¹³CN-CH₃39.0--
C-3138.7--
C-4105.1--
C-5129.4--
3,5-dimethyl-1-phenyl-1H-pyrazole [2]CDCl₃¹H3-CH₃2.25s-
5-CH₃2.25s-
H-45.90s-
Phenyl-H7.19-7.46m-
¹³C3-CH₃11.8--
5-CH₃12.9--
C-3148.1--
C-4106.4--
C-5138.4--
Phenyl-C124.0, 126.4, 128.3--
Phenyl-C (ipso)139.4--

Note: Data for this compound is estimated based on the partial ¹H NMR data for 5-bromo-1-methyl-1H-pyrazol-3-amine from a patent disclosure. A full experimental dataset was not available in the reviewed literature.

Experimental Protocols

A standardized protocol for the NMR characterization of pyrazole derivatives is crucial for reproducibility and data comparison.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified pyrazole derivative.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width: A spectral width of 12-16 ppm is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.

    • Number of Scans: 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlet signals for each carbon atom.

    • Spectral Width: A spectral width of 200-240 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: All significant peaks are identified, and their integrals are determined for the ¹H NMR spectrum to establish proton ratios.

Workflow for NMR Characterization

The logical flow from sample preparation to final structure elucidation is a critical aspect of NMR analysis.

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Confirmation Sample Purified Compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1H NMR Experiment NMR_Tube->H1_NMR C13_NMR 13C NMR Experiment NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Optional) NMR_Tube->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Referencing Referencing to TMS Processing->Referencing Analysis Analyze Chemical Shifts, Coupling Constants, Integration Referencing->Analysis Structure Structure Elucidation Analysis->Structure Comparison Comparison with Analogs Analysis->Comparison Comparison->Structure

A logical workflow for the NMR characterization of small molecules.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 5-bromo-1-methyl-1H-pyrazole and Related Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-1-methyl-1H-pyrazole and its structural analogs. Understanding the NMR characteristics of this and related heterocyclic compounds is crucial for structural elucidation, purity assessment, and monitoring chemical transformations in drug discovery and development. This document presents available experimental data for comparative analysis, outlines a detailed protocol for NMR data acquisition, and visualizes the general workflow of the process.

¹H and ¹³C NMR Spectral Data Comparison

Table 1: ¹H NMR Spectral Data of 1-Methylpyrazole and 4-Methylpyrazole

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
1-Methylpyrazole CDCl₃7.49 (d, J=1.8 Hz)H-5
7.41 (d, J=2.3 Hz)H-3
6.20 (t, J=2.1 Hz)H-4
3.86 (s)N-CH₃
4-Methylpyrazole CDCl₃7.37 (s)H-3, H-5
2.06 (s)C-CH₃

Table 2: ¹³C NMR Spectral Data of 1-Methylpyrazole

CompoundSolventChemical Shift (δ, ppm)Assignment
1-Methylpyrazole CDCl₃138.8C-3
129.0C-5
105.2C-4
39.2N-CH₃

Note: Data for 1-methylpyrazole and 4-methylpyrazole is compiled from publicly available spectral databases.

Based on the principles of NMR spectroscopy, the introduction of a bromine atom at the C-5 position of 1-methylpyrazole is expected to induce a downfield shift for the C-5 signal in the ¹³C NMR spectrum due to the inductive effect of the halogen. Similarly, the proton at C-4 (H-4) would likely experience a slight downfield shift in the ¹H NMR spectrum. The signals for H-3 and the N-methyl group are expected to be less affected.

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pyrazole derivatives.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to minimize interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Commonly used solvents for pyrazole derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can influence chemical shifts.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters

  • Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width is needed to cover the larger range of carbon chemical shifts (e.g., 0-160 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

  • Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

  • Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak is accurately determined.

NMR Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data for a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A High Purity Compound B Select Deuterated Solvent A->B C Dissolve Sample B->C D NMR Spectrometer Setup C->D E Acquire 1H & 13C FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Reference to TMS G->H I Peak Picking & Integration (1H) H->I J Assign Signals to Nuclei I->J K Structure Elucidation / Confirmation J->K

Caption: General workflow for NMR spectral acquisition and analysis.

A Comparative Guide to the Analytical Characterization of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for the characterization of 5-bromo-1-methyl-1H-pyrazole. It includes detailed experimental protocols, data presentation in tabular format, and visualizations to aid in understanding the analytical workflows and molecular behavior.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₅BrN₂ and a molecular weight of approximately 161.00 g/mol .[1] Halogenated pyrazoles are important building blocks in medicinal chemistry and drug development due to their diverse biological activities. Accurate analytical characterization is crucial for ensuring the identity, purity, and stability of this compound in research and development settings.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization and fragmentation. Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Predicted Electron Ionization Mass Spectrum

While a publicly available experimental mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be deduced from the known behavior of pyrazoles and related halogenated compounds in electron ionization (EI) mass spectrometry.

The fragmentation of pyrazoles typically involves two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a dinitrogen molecule (N₂).[2] For N-methylated pyrazoles, the loss of a hydrogen radical from the methyl group is also a common fragmentation pathway.[2] The presence of a bromine atom is not expected to significantly alter these primary fragmentation routes but will be evident in the isotopic pattern of bromine-containing fragments (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes).

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/zIon FormulaFragmentation Pathway
160/162[C₄H₅BrN₂]⁺Molecular Ion (M⁺)
159/161[C₄H₄BrN₂]⁺Loss of H• from the methyl group
133/135[C₃H₄BrN]⁺Loss of HCN from the molecular ion
81[C₄H₅N₂]⁺Loss of Br• from the molecular ion
80[C₄H₄N₂]⁺Loss of HBr from the molecular ion
Experimental Protocol: GC-MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation used.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • MS Source Temperature: 230 °C.

  • Scan Range: m/z 40-400.

Fragmentation Pathway Diagram

Fragmentation_Pathway M [C₄H₅BrN₂]⁺˙ m/z 160/162 M_minus_H [C₄H₄BrN₂]⁺ m/z 159/161 M->M_minus_H - H• M_minus_HCN [C₃H₄BrN]⁺˙ m/z 133/135 M->M_minus_HCN - HCN M_minus_Br [C₄H₅N₂]⁺ m/z 81 M->M_minus_Br - Br• M_minus_HBr [C₄H₄N₂]⁺˙ m/z 80 M->M_minus_HBr - HBr

Caption: Predicted EI fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern, structural information, separation of mixtures.Small amount (µg-ng), volatile, thermally stable.High sensitivity, provides molecular formula with high resolution MS.Isomers can be difficult to distinguish, requires fragmentation for structural elucidation.
NMR Spectroscopy Detailed structural information (connectivity of atoms), stereochemistry.Larger amount (mg), soluble in deuterated solvents.[3]Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, complex spectra for large molecules.
FTIR Spectroscopy Presence of functional groups.Small amount (mg), solid or liquid.Fast, non-destructive, easy to use (especially with ATR).Provides limited structural information, not suitable for complex mixture analysis without separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of structurally similar pyrazole compounds, the following chemical shifts are predicted for this compound in a deuterated solvent like CDCl₃.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H~7.4Doublet (d)H-3
¹H~6.2Doublet (d)H-4
¹H~3.8Singlet (s)N-CH₃
¹³C~140SingletC-3
¹³C~110SingletC-4
¹³C~135SingletC-5
¹³C~38SingletN-CH₃
Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR.[3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.[3]

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[3] If any solid particles are present, filter the solution through a small cotton plug in the pipette.[4]

  • Ensure the sample height in the tube is adequate for the instrument's detector (typically around 4-5 cm).[4]

2. NMR Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a standard pulse program (e.g., zg30).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a standard pulse program (e.g., zgpg30).

  • Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-100 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument setup Setup Experiment (1H, 13C, etc.) instrument->setup acquire Acquire Data setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Peaks process->integrate assign Assign Signals integrate->assign final_structure final_structure assign->final_structure Structure Elucidation

Caption: Workflow for NMR analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Table 4: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (pyrazole ring)
2950-2850C-H stretchAliphatic (methyl group)
1600-1450C=C and C=N stretchPyrazole ring
1450-1350C-H bendMethyl group
1100-1000C-N stretchPyrazole ring
Below 800C-Br stretchBromo group
Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.[5]

1. Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in press.

2. FTIR Instrumentation and Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer or equivalent, equipped with a diamond ATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically sufficient.

  • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Analysis:

  • The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Logical Flow of Analytical Characterization

Analytical_Characterization_Flow Sample 5-bromo-1-methyl- 1H-pyrazole Sample MS Mass Spectrometry (GC-MS) Sample->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Connectivity & Detailed Structure FTIR FTIR Spectroscopy (ATR) Sample->FTIR Functional Groups Structure_Confirmation Structure Confirmation & Purity Assessment MS->Structure_Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation

Caption: Integrated approach for analytical characterization.

Conclusion

The comprehensive analysis of this compound relies on the synergistic use of multiple analytical techniques. Mass spectrometry, particularly GC-MS, is essential for determining the molecular weight and gaining initial structural insights through fragmentation analysis. NMR spectroscopy provides the definitive structural elucidation, while FTIR spectroscopy offers a rapid method for confirming the presence of key functional groups. By employing these techniques in a complementary fashion, researchers can ensure the accurate identification and characterization of this important heterocyclic compound, which is vital for its application in drug discovery and development.

References

A Comparative Guide to the Synthesis of 5-Substituted 1-Methylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-5-substituted pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The regioselective construction of this specific isomer is a common challenge for synthetic chemists. This guide provides a comparative overview of three prominent synthetic routes to 5-substituted 1-methylpyrazoles, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in methodological selection.

Comparison of Synthetic Routes

The following table summarizes the key quantitative aspects of the three primary synthetic strategies for obtaining 5-substituted 1-methylpyrazoles.

Synthetic RouteKey ReagentsTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
1. Regioselective Synthesis from N-Methyl Tosylhydrazones and Terminal Alkynes N-Methyl Tosylhydrazones, Terminal Alkynes, Base (e.g., t-BuOK)60-95%[1]Broad tolerance for various functional groups on both the tosylhydrazone and alkyne.Excellent regioselectivity, avoids formation of isomeric mixtures.[1]Requires pre-synthesis of N-methyl tosylhydrazones.
2. Condensation of 1,3-Dicarbonyl Compounds with Methylhydrazine 1,3-Dicarbonyl Compounds, Methylhydrazine, Acid or Base catalyst40-85% (for the desired 1,5-isomer)Wide range of 1,3-dicarbonyl compounds can be used.Readily available starting materials, straightforward procedure.Often yields a mixture of 1,3- and 1,5-isomers, requiring separation.[2][3]
3. Suzuki-Miyaura Cross-Coupling of 5-Halo-1-methylpyrazoles 5-Halo-1-methylpyrazole, Aryl/Heteroaryl Boronic Acid, Palladium Catalyst, Base70-98%Broad scope of aryl and heteroaryl boronic acids.High yields, excellent functional group tolerance, allows for late-stage diversification.Requires the synthesis of a 5-halo-1-methylpyrazole precursor.

Experimental Protocols

Regioselective Synthesis from N-Methyl Tosylhydrazones and Terminal Alkynes

This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, which can be adapted for the synthesis of 1,5-disubstituted pyrazoles by using an appropriate N-methyl tosylhydrazone.[1]

General Procedure:

  • To a solution of the N-methyl tosylhydrazone (1.0 mmol) and the terminal alkyne (1.2 mmol) in pyridine (5 mL) is added t-BuOK (2.0 mmol) and 18-crown-6 (0.1 mmol).

  • The reaction mixture is stirred at 80 °C for 12-24 hours, the progress of which is monitored by TLC.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-methyl-5-substituted pyrazole.[1]

Condensation of 1,3-Dicarbonyl Compounds with Methylhydrazine

The classical Knorr pyrazole synthesis can be employed using methylhydrazine. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on the 1,3-dicarbonyl compound.[2][3]

General Procedure:

  • A solution of the 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) is prepared.

  • Methylhydrazine (1.1 mmol) is added dropwise to the solution at room temperature.

  • A catalytic amount of acetic acid (0.1 mmol) is added, and the mixture is refluxed for 4-8 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The resulting mixture of 1,3- and 1,5-isomers is separated by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling of 5-Halo-1-methylpyrazoles

This approach is a powerful method for the late-stage functionalization of a pre-formed pyrazole core, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position.

General Procedure:

  • In a reaction vessel, 5-bromo-1-methylpyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) are combined.

  • A mixture of 1,4-dioxane and water (4:1, 5 mL) is added.

  • The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield the 1-methyl-5-arylpyrazole.

Synthetic Pathway Visualizations

G cluster_0 Route 1: From N-Methyl Tosylhydrazones and Terminal Alkynes N-Methyl Tosylhydrazone N-Methyl Tosylhydrazone Diazo Intermediate Diazo Intermediate N-Methyl Tosylhydrazone->Diazo Intermediate Base (t-BuOK) Terminal Alkyne Terminal Alkyne 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Terminal Alkyne->1,3-Dipolar Cycloaddition Diazo Intermediate->1,3-Dipolar Cycloaddition Pyrazoline Intermediate Pyrazoline Intermediate 1,3-Dipolar Cycloaddition->Pyrazoline Intermediate Aromatization Aromatization Pyrazoline Intermediate->Aromatization 5-Substituted 1-Methylpyrazole_1 5-Substituted 1-Methylpyrazole Aromatization->5-Substituted 1-Methylpyrazole_1

Caption: Regioselective synthesis via a diazo intermediate.

G cluster_1 Route 2: Condensation of 1,3-Dicarbonyls with Methylhydrazine 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound Condensation Condensation 1,3-Dicarbonyl Compound->Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Condensation Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization 5-Substituted 1-Methylpyrazole_2 1,5-Isomer Cyclization->5-Substituted 1-Methylpyrazole_2 3-Substituted 1-Methylpyrazole 1,3-Isomer Cyclization->3-Substituted 1-Methylpyrazole

Caption: Knorr pyrazole synthesis yielding isomeric products.

G cluster_2 Route 3: Suzuki-Miyaura Cross-Coupling 5-Halo-1-methylpyrazole 5-Halo-1-methylpyrazole Oxidative Addition Oxidative Addition 5-Halo-1-methylpyrazole->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Base Catalytic Cycle Pd(0) Catalytic Cycle Catalytic Cycle->Oxidative Addition Pd(0) Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Catalytic Cycle Regenerates Pd(0) 5-Aryl-1-methylpyrazole 5-Aryl-1-methylpyrazole Reductive Elimination->5-Aryl-1-methylpyrazole

Caption: Palladium-catalyzed cross-coupling pathway.

References

Reactivity Face-Off: 5-Bromo- vs. 5-Iodo-1-methyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the realm of medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount for the generation of novel molecular entities with therapeutic potential. The 1-methyl-1H-pyrazole core is a privileged structure found in numerous pharmaceuticals. Its derivatization, often through palladium-catalyzed cross-coupling reactions, allows for the introduction of diverse substituents, profoundly influencing biological activity. The choice of the halogen at the 5-position—be it bromine or iodine—is a critical decision that dictates the reactivity, required reaction conditions, and ultimately the efficiency of the synthetic route.

This guide provides an objective comparison of the reactivity of 5-bromo-1-methyl-1H-pyrazole and 5-iodo-1-methyl-1H-pyrazole in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. While direct head-to-head quantitative comparisons for these specific 5-halo-1-methyl-pyrazoles are not extensively documented under identical conditions, this guide extrapolates from well-established principles of carbon-halogen bond reactivity and presents available experimental data for closely related 4-halopyrazoles to provide a robust comparative analysis.

The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between 5-bromo- and 5-iodo-1-methyl-1H-pyrazole lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and longer than the C-Br bond. This lower bond dissociation energy facilitates the oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-determining step in the catalytic cycle of many cross-coupling reactions. Consequently, the general order of reactivity for these halo-pyrazoles is I > Br > Cl.[1] This enhanced reactivity of the iodo-substituted pyrazole often translates to milder reaction conditions, shorter reaction times, and higher yields.

Quantitative Reactivity Comparison in Key Cross-Coupling Reactions

The following tables summarize the expected and reported performance of iodo- and bromo-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The quantitative data presented is based on studies of isomeric 4-halopyrazoles and serves as a strong proxy for the reactivity of the corresponding 5-halo analogs.[1]

Table 1: Suzuki-Miyaura Coupling [1]

Feature5-Iodo-1-methyl-1H-pyrazole (Analog Data)This compound (Analog Data)Rationale
Relative Reactivity HighestHighThe weaker C-I bond leads to faster oxidative addition.
Typical Yield Range 85-95%80-93%Higher reactivity often results in more efficient conversion to the product.
Notes Most reactive, but can be more susceptible to dehalogenation side reactions.Provides a good balance of reactivity and stability.The choice of ligand and base is crucial to mitigate side reactions.

Table 2: Sonogashira Coupling [1]

Feature5-Iodo-1-methyl-1H-pyrazole (Analog Data)This compound (Analog Data)Rationale
Relative Reactivity HighestModerateThe C-I bond is more readily activated under standard Sonogashira conditions.
Typical Yield Range 70-90%50-80%The iodo-pyrazole is the more commonly used and reactive halide for this transformation.
Notes Often proceeds efficiently at room temperature.May require elevated temperatures to achieve comparable yields to the iodo analog.Copper(I) co-catalysis is typically employed for both substrates.

Table 3: Buchwald-Hartwig Amination [1]

Feature5-Iodo-1-methyl-1H-pyrazole (Analog Data)This compound (Analog Data)Rationale
Relative Reactivity (Pd-catalyzed) LowerHighestWith certain palladium catalyst systems (e.g., Pd(dba)₂/tBuDavePhos), the bromo-derivative has been shown to be more effective for amines lacking β-hydrogens.
Relative Reactivity (CuI-catalyzed) HighestLowerFor the amination of alkylamines possessing β-hydrogens, copper catalysis can be more favorable for the iodo-pyrazole.
Typical Yield Range (Pd-catalyzed) Low60-90%Catalyst and ligand selection is critical and can invert the expected reactivity trend.
Notes Reactivity is highly dependent on the chosen catalytic system (Palladium vs. Copper).The bromo-derivative is often the substrate of choice for specific palladium-catalyzed aminations.Careful optimization of the catalyst, ligand, and base is essential for successful amination.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a general experimental workflow.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L₂) (Transmetalation Complex) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Nu(L2) Transmetalation Ar-Pd(II)-Nu(L2)->Pd(0)L2 Reductive Elimination Ar-Nu Ar-Nu (Coupled Product) Ar-Pd(II)-Nu(L2)->Ar-Nu M-X M-X (Byproduct) Ar-Pd(II)-Nu(L2)->M-X M-Nu M-Nu (Organometallic Reagent) M-Nu->Ar-Pd(II)-Nu(L2) Ar-X Ar-X (Aryl Halide) Ar-X->Ar-Pd(II)-X(L2)

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Halo-pyrazole, Coupling Partner, Catalyst, Ligand, and Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heat Heat and Stir (Monitor by TLC/LC-MS) Inert->Heat Quench Quench Reaction and Extract Heat->Quench Purify Purify by Column Chromatography Quench->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: General experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adapted from literature procedures for halo-pyrazole substrates.[2][3][4][5]

Protocol 1: Suzuki-Miyaura Coupling of a 5-Halopyrazole

Materials:

  • 5-Iodo- or this compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the 5-halo-1-methyl-1H-pyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon or nitrogen (this cycle should be repeated three times).

  • Add the 1,4-dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 90-110 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-pyrazole.

Protocol 2: Sonogashira Coupling of a 5-Halopyrazole

Materials:

  • 5-Iodo- or this compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 5-halo-1-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.[2]

  • Add the anhydrous solvent and the amine base.[2]

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[2]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Protocol 3: Buchwald-Hartwig Amination of a 5-Halopyrazole

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd(dba)₂ (0.05 mmol, 5 mol%)

  • tBuDavePhos (0.10 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(dba)₂, tBuDavePhos, and NaOtBu.

  • Add the this compound and a stir bar.

  • Add the anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between 5-bromo- and 5-iodo-1-methyl-1H-pyrazole for cross-coupling reactions is a strategic one, balancing reactivity with substrate availability and cost.

  • 5-Iodo-1-methyl-1H-pyrazole is the more reactive substrate, generally leading to higher yields under milder conditions, particularly in Suzuki-Miyaura and Sonogashira couplings. It is the recommended starting material when reaction efficiency and mild conditions are the primary concern.

  • This compound offers a good balance of reactivity and stability and is often more cost-effective. While it may require more forcing conditions in Suzuki and Sonogashira reactions, it has been shown to be a superior substrate in certain palladium-catalyzed Buchwald-Hartwig aminations.

For any given synthetic target, empirical optimization of the reaction conditions—including the choice of catalyst, ligand, base, and solvent—is crucial to achieving the desired outcome with high efficiency. This guide provides a foundational understanding to aid researchers in making an informed initial selection of their 5-halo-1-methyl-1H-pyrazole building block.

References

A Comparative Guide to Alternative Reagents for Pyrazole Synthesis: Moving Beyond Methylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The classical Knorr synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine derivative, remains a fundamental approach to this valuable heterocycle. Methylhydrazine has traditionally been a common reagent for introducing a methyl group at the N1 position of the pyrazole ring. However, its high toxicity and carcinogenic nature have necessitated the exploration of safer and more environmentally benign alternatives.

This guide provides an objective comparison of alternative reagents to methylhydrazine for pyrazole synthesis, focusing on performance, safety, and experimental protocols. We present quantitative data from the literature to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Hydrazine Reagents

The choice of hydrazine reagent significantly impacts the yield, regioselectivity, and reaction conditions of pyrazole synthesis. Below is a comparative summary of methylhydrazine and its common alternatives.

Table 1: Performance Comparison of Hydrazine Reagents in Pyrazole Synthesis from 1,3-Dicarbonyls

ReagentTypical Yields (%)RegioselectivityKey AdvantagesKey Disadvantages
Methylhydrazine 60-95%Often yields mixtures of regioisomers with unsymmetrical dicarbonyls.[1][2][3]Direct methylation of the N1 position.High toxicity and carcinogenicity; regioselectivity issues.[1][4]
Hydrazine Hydrate 70-95%[5]Not applicable for N-substitution in the initial reaction.Low cost, readily available, high yields for N-unsubstituted pyrazoles.[2]Requires a subsequent N-alkylation step to introduce substituents.
Phenylhydrazine 59-98%[5]Generally good, but can be influenced by substrate and solvent.Readily available, often provides good regioselectivity.Higher cost than hydrazine hydrate, introduces an aryl group that may not be desired.
Tosylhydrazones High yields (often >80%)[6]Excellent, determined by the structure of the starting materials.[7]Green chemistry approach, avoids direct handling of hydrazine, high regioselectivity.[6]Requires pre-formation of the tosylhydrazone.

Safety and Handling

The primary driver for seeking alternatives to methylhydrazine is its significant health risk. This section provides a comparative overview of the toxicity of methylhydrazine and its common alternatives.

Table 2: Toxicological Data for Hydrazine Reagents

ReagentOral LD50 (Rat)Dermal LD50 (Rabbit)CarcinogenicityKey Hazards
Methylhydrazine 32 mg/kg[8]95 mg/kg[8]Confirmed animal carcinogen with unknown relevance to humans (ACGIH A3).[8]Highly toxic, corrosive, flammable, potential carcinogen.[9][10]
Hydrazine Hydrate 129 mg/kg91 mg/kgPossibly carcinogenic to humans (IARC Group 2B).[11]Toxic, corrosive, combustible, suspected carcinogen.
Phenylhydrazine 188 mg/kg90 mg/kgMay cause cancer (Category 1B).[5]Toxic, skin sensitizer, suspected mutagen, may cause cancer.[5]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling any chemical.

Cost Analysis

The cost of reagents is a practical consideration in any synthetic project. The following table provides an estimated cost comparison. Prices are subject to change and vary by supplier and purity.

Table 3: Indicative Cost Comparison

ReagentEstimated Price per kg (USD)
Methylhydrazine ~$100 - $500+
Hydrazine Hydrate ~$50 - $150[12][13][14][15]
Phenylhydrazine ~$100 - $300[16][17][18][19]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting synthetic procedures. Below are representative experimental protocols for pyrazole synthesis using methylhydrazine and its alternatives.

Protocol 1: Synthesis of 1,3,5-Trimethylpyrazole using Methylhydrazine (Knorr Synthesis)

This protocol is a representative example of the classical Knorr pyrazole synthesis using methylhydrazine.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetylacetone (1.0 eq) in ethanol.

  • Slowly add methylhydrazine (1.0 eq) to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization to afford 1,3,5-trimethylpyrazole.

Protocol 2: Synthesis of 3,5-Dimethylpyrazole using Hydrazine Hydrate

This protocol outlines the synthesis of an N-unsubstituted pyrazole, which can be subsequently alkylated if desired.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, the product may precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Regioselective Synthesis of 1-Phenyl-3-methyl-5-arylpyrazoles using Phenylhydrazine

This protocol highlights a regioselective synthesis using an arylhydrazine.

Materials:

  • 1-Aryl-1,3-butanedione (1.0 eq)

  • Phenylhydrazine hydrochloride (1.0 eq)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • To a solution of the 1-aryl-1,3-butanedione in N,N-dimethylacetamide, add phenylhydrazine hydrochloride in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired 1-phenyl-3-methyl-5-arylpyrazole.[5]

Protocol 4: Microwave-Assisted Green Synthesis of 3,5-Disubstituted-1H-pyrazoles from Tosylhydrazones

This protocol showcases a more environmentally friendly approach using microwave irradiation and avoiding bulk solvents.[6]

Materials:

  • α,β-Unsaturated ketone

  • p-Toluenesulfonhydrazide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a microwave-safe vessel, mix the α,β-unsaturated ketone (1.0 eq) and p-toluenesulfonhydrazide (1.0 eq).

  • Add potassium carbonate (2.0 eq) and a catalytic amount of DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 130 °C) for a short duration (typically 5-15 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflow

The following diagrams illustrate the synthetic pathways and a decision-making workflow for selecting an appropriate reagent.

Knorr_Pyrazole_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Intermediate Hydrazone Intermediate Dicarbonyl->Intermediate Nucleophilic attack Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Intermediate Pyrazole Pyrazole Product Intermediate->Pyrazole Cyclization & Dehydration

Caption: General reaction pathway for the Knorr pyrazole synthesis.

Tosylhydrazone_Route Unsat_Ketone α,β-Unsaturated Ketone Tosylhydrazone Tosylhydrazone Unsat_Ketone->Tosylhydrazone Tosylhydrazide p-Tosylhydrazide Tosylhydrazide->Tosylhydrazone Condensation Pyrazole Pyrazole Product Tosylhydrazone->Pyrazole Base, Δ (e.g., MW)

Caption: Pyrazole synthesis via the tosylhydrazone route.

Reagent_Selection_Workflow Start Start: Pyrazole Synthesis Required N_Subst Is N1-substituent required directly? Start->N_Subst Toxicity Is minimizing toxicity a primary concern? N_Subst->Toxicity Yes Hydrazine_Hydrate Use Hydrazine Hydrate + subsequent alkylation N_Subst->Hydrazine_Hydrate No Regioselectivity Is regioselectivity critical? Toxicity->Regioselectivity Yes Methylhydrazine Use Methylhydrazine (with caution) Toxicity->Methylhydrazine No Arylhydrazine Use Arylhydrazine Regioselectivity->Arylhydrazine Yes Tosylhydrazone Consider Tosylhydrazone Route Regioselectivity->Tosylhydrazone Yes

Caption: Decision workflow for selecting a pyrazole synthesis reagent.

Conclusion

While methylhydrazine offers a direct route to N-methylated pyrazoles, its high toxicity profile presents significant challenges in a modern research environment. This guide has highlighted several viable alternatives, each with its own set of advantages and disadvantages.

  • Hydrazine hydrate is a cost-effective and high-yielding reagent for producing N-unsubstituted pyrazoles, which can then be functionalized in a subsequent step.

  • Aryl hydrazines provide a means to introduce N-aryl substituents directly, often with good control over regioselectivity.

  • The tosylhydrazone route represents a greener alternative that can offer excellent regioselectivity and avoids the direct handling of free hydrazines.

The choice of reagent will ultimately depend on the specific synthetic goals, the importance of regioselectivity, and the safety protocols of the laboratory. By carefully considering the data and protocols presented here, researchers can move towards safer and more efficient methods for the synthesis of these vital heterocyclic compounds.

References

A Comparative Study of Palladium Catalysts for Bromopyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyrazole rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and agrochemicals. Among the various methods, palladium-catalyzed cross-coupling reactions of bromopyrazoles stand out for their efficiency and broad applicability in forming crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst system, however, is critical and directly impacts reaction yield, scope, and efficiency. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig couplings of bromopyrazoles, supported by experimental data to inform catalyst selection and optimization.

Comparative Analysis of Palladium Catalysts

The performance of a palladium catalyst in coupling reactions is highly dependent on the nature of the palladium precursor, the phosphine ligand, the base, and the solvent system. Below is a comparative summary of various catalytic systems for both Suzuki-Miyaura and Buchwald-Hartwig reactions involving bromopyrazole substrates.

Suzuki-Miyaura Coupling of Bromopyrazoles

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between a bromopyrazole and a boronic acid or ester. The following table compares different palladium catalysts and their performance in the coupling of 4-bromopyrazoles with arylboronic acids.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Avg. Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-22~60-85[1]
PdCl₂(dppf)dppfK₂CO₃DME802~85-95[2]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10016High (>90)
XPhos Pd G2XPhosK₃PO₄1,4-Dioxane/H₂O10024~81-86[3]

Yields are representative and can vary based on the specific substrates used.

Buchwald-Hartwig Amination of Bromopyrazoles

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl and N-alkyl pyrazoles from bromopyrazoles. The choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Avg. Yield (%)
Pd(dba)₂tBuDavePhosNaOtBuToluene1003~60-67[4]
tBuBrettPhos Pd G3tBuBrettPhosLHMDS1,4-Dioxane50-8012-16~70-95[5][6]
RuPhos Pd G3RuPhosLiHMDSTHF6512High (>90)
Pd(OAc)₂dpppK₂CO₃Toluene11024Moderate-High

Yields are representative and can vary based on the specific amine and bromopyrazole substrates.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling experiment with bromopyrazole.

G Generalized Workflow for Palladium-Catalyzed Bromopyrazole Coupling cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification reagents Combine Bromopyrazole, Coupling Partner, and Base inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert add_catalyst Add Palladium Precatalyst and Ligand (if separate) inert->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir Reaction Mixture add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify product product purify->product Isolated Product

A generalized workflow for a palladium-catalyzed cross-coupling experiment.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Note that reaction conditions should be optimized for each specific substrate combination.

Suzuki-Miyaura Coupling with PdCl₂(dppf)

This protocol is effective for a broad range of arylboronic acids coupling with bromopyrazoles.[2]

  • Reaction Setup : To an oven-dried reaction vessel, add the bromopyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere : Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.

  • Catalyst and Solvent Addition : Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3-5 mol%). Then, add anhydrous dimethoxyethane (DME) (0.1 M) and water (4:1 v/v).

  • Reaction : Stir the mixture vigorously and heat to 80 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-4 hours.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination with tBuBrettPhos Precatalyst

This protocol is highly effective for the amination of unprotected bromopyrazoles with a variety of amines.[5][6]

  • Reaction Setup : In a glovebox, charge a vial with the tBuBrettPhos palladium precatalyst (1-4 mol%), the bromopyrazole (1.0 mmol, 1.0 equiv.), and the amine (1.2 equiv.).

  • Base and Solvent Addition : Add lithium hexamethyldisilazide (LHMDS) (2.2 equiv.) and anhydrous 1,4-dioxane (0.2 M).

  • Reaction : Seal the vial and heat the reaction mixture to 50-80 °C with stirring.

  • Monitoring : Monitor the reaction for completion by TLC or LC-MS, typically within 12-16 hours.

  • Work-up : After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography on silica gel.

Conclusion

The selection of an optimal palladium catalyst is a critical determinant for the successful cross-coupling of bromopyrazoles. For Suzuki-Miyaura reactions, PdCl₂(dppf) offers a reliable and efficient option for a broad range of substrates. For the more challenging Buchwald-Hartwig amination, particularly with unprotected pyrazoles, modern precatalysts incorporating bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have demonstrated superior performance, providing high yields under relatively mild conditions. The experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the rational design and optimization of synthetic routes toward functionalized pyrazole derivatives.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates like 5-bromo-1-methyl-1H-pyrazole. The presence of impurities can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques used for purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds, particularly non-volatile and thermally labile molecules. Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The separation is achieved by partitioning the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. For less volatile compounds, derivatization may be necessary to increase their volatility.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust primary method for determining the purity of organic molecules. Unlike chromatographic techniques that provide relative quantification against a reference standard of the same compound, qNMR is a direct method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard of a different compound.

Comparative Analysis of Analytical Methods

The choice of the most suitable analytical method for purity determination of this compound depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the intended application of the data. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for this purpose.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Applicability Well-suited for non-volatile and thermally labile compounds. Ideal for a wide range of potential impurities.Suitable for volatile and thermally stable impurities. May require derivatization for the parent compound.Applicable to any soluble proton-containing compound. Provides structural information on impurities.
Quantification Relative (requires a certified reference standard of the analyte).Relative (requires a certified reference standard of the analyte).Absolute (quantification against a certified internal standard of a different compound).
Sensitivity High (ng to pg range).Very high for volatile compounds (pg to fg range).Moderate (µg to mg range).
Precision (%RSD) Excellent (<1%).Excellent (<1%).Very good (1-2%).
Accuracy High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.High, dependent on the purity of the internal standard and accurate weighing.
Sample Throughput Moderate.High.Low to moderate.
Method Development Can be complex, requiring optimization of column, mobile phase, and detector settings.Requires optimization of column, temperature program, and inlet parameters.Relatively straightforward for simple molecules.
Information Content Retention time and peak area.Retention time and peak area.Chemical shift, coupling constants, and integral values (structural information).

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound using HPLC, GC-MS, and qNMR. These methods are based on established practices for similar pyrazole derivatives and should be validated for this specific analyte.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is generally suitable for the analysis of pyrazole derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis of this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Quantitative ¹H NMR (qNMR) Method

qNMR provides a direct measure of purity without the need for a specific reference standard of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte (e.g., maleic acid or dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molar masses, and the weighed amounts of the sample and internal standard.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC-MS System dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities (Mass Spectra) detect->identify calculate Calculate Purity integrate->calculate identify->calculate report Generate Report calculate->report

GC-MS Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation start Accurately Weigh Sample & Internal Std. dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Internal Std. Signals process->integrate calculate Calculate Purity (Molar Ratios) integrate->calculate report Generate Report calculate->report

qNMR Experimental Workflow

Conclusion and Recommendations

For routine quality control of this compound, a validated HPLC method is often the most practical and widely used approach due to its robustness, high precision, and suitability for a broad range of potential non-volatile impurities.

GC-MS serves as an excellent complementary technique, particularly for the identification and quantification of volatile impurities that may not be detected by HPLC. Its high sensitivity is advantageous for trace-level impurity profiling.

qNMR is a powerful, non-destructive technique that should be considered for the primary purity assessment or for the certification of in-house reference standards. Its ability to provide direct, absolute quantification without the need for a specific analyte reference standard is a significant advantage, offering an orthogonal confirmation of purity.

Ultimately, a combination of these methods provides the most comprehensive understanding of the purity profile of this compound. For lot release in a regulated environment, an HPLC method for the main component and key impurities, supplemented by a GC method for residual solvents, is a common and effective strategy. qNMR can be invaluable for initial characterization and for resolving discrepancies between chromatographic methods.

Unveiling the Reactivity of 5-bromo-1-methyl-1H-pyrazole: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized heterocyclic compounds is paramount for designing novel synthetic pathways and identifying potential therapeutic agents. This guide provides a comparative analysis of the predicted reactivity of 5-bromo-1-methyl-1H-pyrazole in two fundamental organic reactions: Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). The insights are drawn from a synthesis of existing computational and experimental data on analogous pyrazole derivatives.

The bromine atom at the C5 position of the 1-methyl-1H-pyrazole core serves as a versatile functional handle, opening avenues for diverse molecular elaborations. Computational analysis, primarily employing Density Functional Theory (DFT), offers a powerful tool to predict the electronic properties and reaction energetics, thereby guiding experimental design. This guide will objectively compare the theoretical underpinnings and practical considerations for activating the C-Br bond in this pyrazole scaffold.

Comparative Analysis of Reactivity

The reactivity of this compound is predominantly dictated by the electronic nature of the pyrazole ring and the carbon-bromine bond. The pyrazole ring is an electron-rich aromatic system, yet the electronegativity of the nitrogen atoms and the bromine substituent influences the electron density distribution.[1] Computational studies on similar substituted pyrazoles indicate that the C5 position is susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic attack, with the preferred pathway often dependent on the specific reaction conditions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. For this compound, this reaction offers a direct route to introduce aryl, heteroaryl, or vinyl substituents at the C5 position.

Computational Insights:

DFT calculations are instrumental in elucidating the mechanism of the Suzuki-Miyaura reaction, which involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2][3] For a comprehensive computational analysis of the Suzuki-Miyaura coupling of this compound, the following parameters would be critical:

Computational ParameterSignificance in Suzuki-Miyaura CouplingTypical DFT Functional/Basis Set
Oxidative Addition Barrier The energy required for the Pd(0) catalyst to insert into the C-Br bond. A lower barrier indicates a more facile initiation of the catalytic cycle.B3LYP/6-31G(d) or similar
Transmetalation Energetics The energy change associated with the transfer of the organic group from the boronic acid to the palladium center. The role of the base in facilitating this step is a key area of computational investigation.[2]B3LYP with a larger basis set like 6-311+G(d,p)
Reductive Elimination Barrier The final step to form the C-C bond and regenerate the catalyst. The steric and electronic properties of the coupling partners influence this barrier.B3LYP/6-31G(d) or similar
Ligand Effects The choice of phosphine ligand on the palladium catalyst can significantly alter the energetics of the catalytic cycle. Computational screening of different ligands can predict the optimal catalyst system.Varies depending on the ligand

Experimental Protocol:

Based on established procedures for the Suzuki-Miyaura coupling of bromopyrazoles, a representative experimental protocol for this compound is outlined below.[4][5][6][7]

Reagent/ConditionTypical SpecificationPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, or other Pd(0) or Pd(II) precatalysts (1-5 mol%)To catalyze the cross-coupling reaction.
Boronic Acid/Ester Aryl, heteroaryl, or vinyl boronic acid or ester (1.1-1.5 equivalents)The source of the new carbon substituent.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)To activate the boronic acid for transmetalation.[2]
Solvent Dioxane/H₂O, Toluene, or DMFTo dissolve the reactants and facilitate the reaction.
Temperature 80-110 °CTo provide the necessary activation energy.
Atmosphere Inert (Argon or Nitrogen)To prevent the degradation of the catalyst.
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an alternative pathway to functionalize the C5 position by replacing the bromine atom with a nucleophile. The feasibility of an SNAr reaction on the electron-rich pyrazole ring is a key question that computational analysis can help address.

Computational Insights:

Computational studies can predict whether an SNAr reaction is likely to proceed and through which mechanism (stepwise via a Meisenheimer complex or a concerted process).[8][9] Key computational parameters to investigate include:

Computational ParameterSignificance in SNArTypical DFT Functional/Basis Set
LUMO Energy and Distribution The Lowest Unoccupied Molecular Orbital (LUMO) indicates the most electrophilic sites. The energy and localization of the LUMO on the C5 carbon are critical for susceptibility to nucleophilic attack.B3LYP/6-311+G(d,p)
Activation Barrier for Nucleophilic Attack The energy required for the nucleophile to attack the C5 carbon. This will determine the feasibility of the reaction under thermal conditions.M06-2X or other functionals suitable for reaction barriers
Stability of Meisenheimer Intermediate If the reaction proceeds through a stepwise mechanism, the stability of the anionic intermediate is crucial. The electron-withdrawing or -donating nature of the substituents will influence this.B3LYP/6-311+G(d,p)
Leaving Group Ability The C-Br bond strength and the stability of the departing bromide ion will affect the overall reaction rate.Not a direct output, but can be inferred from bond dissociation energies.

Experimental Protocol:

Reagent/ConditionTypical SpecificationPurpose
Nucleophile Amines, alkoxides, thiolates, etc.The incoming group to replace the bromine.
Base (if required) A non-nucleophilic base like NaH or K₂CO₃To deprotonate the nucleophile or neutralize any acid formed.
Solvent Polar aprotic (e.g., DMF, DMSO) or polar protic (e.g., EtOH)To dissolve the reactants and influence the reaction mechanism.
Temperature Room temperature to elevated temperatures (reflux)To overcome the activation barrier.

Visualization of Reaction Pathways

To further illustrate the mechanistic concepts discussed, the following diagrams, generated using the DOT language, depict the catalytic cycle of the Suzuki-Miyaura reaction and the general mechanism of a stepwise nucleophilic aromatic substitution.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Ar-Br R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-R' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism cluster_1 Stepwise SNAr Mechanism Reactants Ar-Br + Nu- Attack Nucleophilic Attack Reactants->Attack Meisenheimer Meisenheimer Complex [Ar(Br)(Nu)]- Attack->Meisenheimer Loss Loss of Leaving Group Meisenheimer->Loss Products Ar-Nu + Br- Loss->Products

Caption: General stepwise mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

The computational analysis of this compound's reactivity, by analogy with related compounds, suggests that it is a promising substrate for both Suzuki-Miyaura cross-coupling and, under appropriate conditions, nucleophilic aromatic substitution. DFT calculations can provide invaluable predictive data on reaction barriers and mechanisms, guiding the selection of optimal experimental conditions. The provided experimental protocols, derived from the literature on similar pyrazole systems, offer a solid starting point for the practical application of these transformations. For drug development professionals, the ability to selectively functionalize the C5 position of the pyrazole ring through these distinct chemical pathways opens up a vast chemical space for the synthesis of novel bioactive molecules.

References

A Comparative Guide to the Synthesis of Substituted Pyrazoles: Knorr Synthesis and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug celecoxib. The synthesis of substituted pyrazoles is, therefore, a critical area of research. The Knorr pyrazole synthesis, a classic method dating back to 1883, remains a widely used and versatile tool. However, a variety of other methods have since been developed, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the Knorr synthesis with other significant methods for preparing substituted pyrazoles, supported by experimental data and detailed protocols.

The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][3][4] A notable variation of this reaction involves the use of a β-ketoester as the 1,3-dicarbonyl component, which leads to the formation of a pyrazolone.[5]

A key challenge in the Knorr synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds, is the issue of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][6] The reaction's regioselectivity can be influenced by both steric and electronic factors of the substituents on the 1,3-dicarbonyl compound.[1]

Figure 1: Mechanism of the Knorr Pyrazole Synthesis.

Alternative Methods for Pyrazole Synthesis

While the Knorr synthesis is a powerful tool, several other methods have been developed for the synthesis of substituted pyrazoles, some of which offer advantages in terms of regioselectivity, substrate scope, or reaction conditions.

1. Synthesis from α,β-Unsaturated Carbonyl Compounds and Hydrazines

This method involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazine derivatives. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and oxidation to afford the pyrazole.

2. 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a highly efficient and regioselective method for the synthesis of pyrazoles.[7] This approach allows for the introduction of a wide variety of substituents on the pyrazole ring.

3. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains portions of all the reactants, have emerged as a powerful strategy for the synthesis of complex pyrazoles.[6][8] These reactions are often highly atom-economical and can provide access to diverse libraries of pyrazole derivatives.[9][10]

4. Paal-Knorr Pyrrole Synthesis (for differentiation)

It is important to distinguish the Knorr pyrazole synthesis from the Paal-Knorr pyrrole synthesis. The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a substituted pyrrole, not a pyrazole.[11][12][13]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reactants Combine Reactants (e.g., 1,3-dicarbonyl and hydrazine) reaction Reaction under Specific Conditions (e.g., heating, catalyst) reactants->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterization (NMR, MS, etc.) chromatography->characterize

Figure 2: General Experimental Workflow for Pyrazole Synthesis.

Quantitative Comparison of Synthesis Methods

The following table summarizes the quantitative data for various methods of pyrazole synthesis, providing a direct comparison of their efficiencies under different conditions.

Synthesis MethodReactantsCatalyst/ConditionsYield (%)Reference
Knorr Synthesis 1,3-Diketones and HydrazinesEthylene glycol, room temperature70-95[6]
β-Ketoester and HydrazineGlacial acetic acid, 100°C~79[14]
1,3-Diketones and ArylhydrazinesN,N-dimethylacetamide, room temperature59-98[6]
From Enaminones N,N-dimethyl enaminones and Sulfonyl hydrazinesI2, TBHP, NaHCO3, room temperature-[6]
Silver-Catalyzed N'-benzylidene tolylsulfonohydrazides and Ethyl 4,4,4-trifluoro-3-oxobutanoateSilver catalyst-[6]
Nano-ZnO Catalyzed Phenylhydrazine and Ethyl acetoacetateNano-ZnO95[6]
Microwave-Assisted Tosylhydrazones and α,β-unsaturated carbonyl compoundsMicrowave irradiationHigh[6]
Multicomponent Synthesis Aldehydes, Malononitrile, and PhenylhydrazineSolvent-free, (TBA)2S2O8 catalystHigh[8]
Aldehydes, β-ketoesters, and HydrazinesYb(PFO)3 catalystHigh[10]

Experimental Protocols

1. Knorr-Type Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [5]

  • Reactants:

    • Ethyl benzoylacetate (3 mmol)

    • Hydrazine hydrate (6 mmol)

    • 1-Propanol (3 mL)

    • Glacial acetic acid (3 drops)

  • Procedure:

    • In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.

    • Add 1-propanol and glacial acetic acid.

    • Heat the reaction mixture on a hot plate at approximately 100°C with stirring for 1 hour.

    • Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).

    • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

    • Cool the mixture in an ice bath to induce precipitation.

    • Collect the solid product by filtration using a Buchner funnel.

    • Rinse the product with a small amount of cold water and allow it to air dry.

    • Determine the mass and melting point of the product and calculate the percent yield.

    • Characterize the product using appropriate analytical techniques (e.g., NMR spectroscopy).

2. General Procedure for the Synthesis of 1,3,5-Substituted Pyrazoles from 1,3-Diketones [6]

  • Reactants:

    • Substituted 1,3-diketone (1 mmol)

    • Substituted hydrazine (1.1 mmol)

    • Ethylene glycol (5 mL)

  • Procedure:

    • Dissolve the 1,3-diketone in ethylene glycol in a round-bottom flask.

    • Add the substituted hydrazine to the solution.

    • Stir the reaction mixture at room temperature for the time specified in the literature (e.g., 2-4 hours).

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with water and dry under vacuum.

    • If necessary, purify the product by recrystallization or column chromatography.

Conclusion

The Knorr pyrazole synthesis remains a fundamental and highly effective method for the preparation of a wide range of substituted pyrazoles. Its primary limitation lies in the potential for regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls. Modern alternatives, including syntheses from α,β-unsaturated systems, 1,3-dipolar cycloadditions, and multicomponent reactions, offer powerful solutions to this and other challenges, providing improved regioselectivity, milder reaction conditions, and access to greater molecular diversity. The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of control over the substitution pattern of the pyrazole ring. For drug development professionals, the efficiency, scalability, and environmental impact of the chosen synthesis are also critical considerations.[15]

References

Safety Operating Guide

Proper Disposal of 5-bromo-1-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Disposal of 5-bromo-1-methyl-1H-pyrazole

This document provides essential guidance for the safe and compliant disposal of this compound (CAS No. 361476-01-9) in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. The following protocols are based on general principles for the disposal of halogenated organic compounds and information from safety data sheets of structurally similar chemicals.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all necessary safety measures are in place.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the compound.
Body Protection Laboratory coat and, if necessary, chemical-resistant apron.Protects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills.Minimizes inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound".

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collection: Carefully transfer the waste chemical into the designated container using appropriate tools (e.g., a chemical-resistant spatula for solids).

  • Container Sealing: Securely seal the container to prevent leaks or spills.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Documentation: Maintain a log of the waste, including the chemical name, quantity, and date of accumulation.

  • Arranging Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[1]

Regulatory Framework for Chemical Waste Disposal

The disposal of chemical waste like this compound is governed by a tiered system of regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[2] State and local regulations may impose additional, more stringent requirements.[2] It is imperative to consult your local EHS office to ensure full compliance.

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and containment.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any dust or vapors.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS office immediately.

Logical Workflow for Disposal Decision-Making

G Disposal Decision-Making for this compound cluster_0 Pre-Disposal Assessment cluster_1 Containment and Labeling cluster_2 Storage and Disposal start Identify this compound for Disposal assess_hazards Consult Safety Data Sheet (if available) and assess hazards start->assess_hazards determine_quantity Determine quantity of waste assess_hazards->determine_quantity select_container Select appropriate, sealed waste container determine_quantity->select_container label_container Label container as 'Hazardous Waste' with chemical name select_container->label_container store_waste Store in designated hazardous waste area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed disposal company store_waste->contact_ehs arrange_pickup Arrange for waste pickup contact_ehs->arrange_pickup end_process Disposal complete arrange_pickup->end_process

References

Essential Safety and Operational Guide for 5-bromo-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-bromo-1-methyl-1H-pyrazole in a laboratory setting. The following procedures are based on established best practices for handling similar brominated heterocyclic compounds.

Personal Protective Equipment (PPE)

Given the potential hazards associated with brominated pyrazole derivatives, including possible skin, eye, and respiratory irritation, a comprehensive suite of personal protective equipment is mandatory.[1]

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[1][2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.[1]Prevents direct skin contact with the chemical.[1]
Body Protection Laboratory CoatFlame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.[1]Protects skin and personal clothing from contamination.[1]
Full-Length Pants---Covers the lower body to prevent skin exposure.[1]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[1]
Respiratory Protection RespiratorNIOSH-approved respirator with appropriate cartridgesRequired if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3]

Safety and Handling Plan

Safe handling of this compound requires strict adherence to operational protocols to minimize exposure and prevent contamination.

Engineering Controls:

  • Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1]

Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the fume hood should be covered with absorbent, disposable bench paper.

  • Weighing and Transfer: To avoid generating dust, use anti-static weigh paper or a tared container when weighing the solid compound.[1] A spatula should be used for all transfers.[1]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to prevent splashing. Ensure the container is capped when not in use.

  • Spill Management: In case of a spill, evacuate personnel to a safe area.[3] Remove all sources of ignition and use spark-proof tools for cleanup.[3] The spilled material should be collected and placed in a suitable, closed container for disposal.[3]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

  • Waste Segregation and Collection:

    • Solid Waste: Any unused solid compound, contaminated weigh paper, and other solid materials should be collected in a dedicated, labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[1]

    • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[1]

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for disposal by a licensed professional waste disposal service.[4]

Workflow for Handling this compound

A Preparation - Don appropriate PPE - Prepare fume hood workspace B Weighing and Transfer - Use anti-static weigh paper - Handle with care to avoid dust A->B C Solution Preparation - Add compound slowly to solvent - Keep container capped B->C D Experimentation C->D E Waste Collection - Segregate solid and liquid waste - Collect contaminated PPE D->E F Decontamination - Clean workspace and equipment D->F H Spill? D->H G Waste Disposal - Arrange for licensed disposal E->G F->G H->E No I Spill Response - Evacuate and ventilate - Use spark-proof tools for cleanup H->I Yes I->E

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.